molecular formula C6H9NO B1278645 4-Azaspiro[2.4]heptan-5-one CAS No. 308266-51-5

4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645
CAS No.: 308266-51-5
M. Wt: 111.14 g/mol
InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.4]heptan-5-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azaspiro[2.4]heptan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZFCQUXHZVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443299
Record name 4-azaspiro[2.4]heptan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308266-51-5
Record name 4-azaspiro[2.4]heptan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.4]heptan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaspiro[2.4]heptan-5-one is a spirocyclic organic compound featuring a five-membered lactam ring fused to a cyclopropane ring through a spiro junction. This unique structural motif is of interest in medicinal chemistry and drug discovery due to its rigid three-dimensional framework, which can be valuable for designing molecules with specific pharmacological activities. The presence of the lactam functionality, a cyclic amide, imparts particular physicochemical properties that are crucial for its behavior in biological systems. This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical identity, and outlines detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical and Physical Properties

Currently, there is limited publicly available experimental data for the specific basic properties of this compound. The following tables summarize the known identifying information and predicted physicochemical properties.

General Information
PropertyValueSource
Chemical Name This compoundCymitQuimica[1]
CAS Number 308266-51-5CymitQuimica[1]
Molecular Formula C₆H₉NOPubChem[2], CymitQuimica[1]
Molecular Weight 111.14 g/mol PubChem[2], CymitQuimica[1]
Physical Form Solid/PowderSigma-Aldrich, CymitQuimica[1]
Predicted Physicochemical Properties

The following properties have been predicted using computational models and have not been experimentally verified.

PropertyPredicted ValueSource
XlogP 0.0PubChemLite[3]
Topological Polar Surface Area 29.1 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]

Experimental Protocols for Determination of Basic Properties

Given the absence of reported experimental values for several key properties of this compound, this section details standardized methodologies for their determination.

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and biological interactions. For a lactam like this compound, the amide proton is weakly acidic, and the carbonyl oxygen can be protonated under strongly acidic conditions. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Workflow for pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve this compound in a suitable solvent (e.g., water/co-solvent) adjust_conc Adjust concentration to a known value (e.g., 1-10 mM) prep_sample->adjust_conc start_titration Place solution in a thermostatted vessel with a calibrated pH electrode adjust_conc->start_titration add_titrant Add standardized acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments start_titration->add_titrant record_ph Record pH after each addition and allow for equilibration add_titrant->record_ph record_ph->add_titrant plot_data Plot pH vs. volume of titrant added determine_ep Determine the equivalence point(s) from the titration curve plot_data->determine_ep calculate_pka Calculate pKa from the half-equivalence point (pH = pKa at 50% neutralization) determine_ep->calculate_pka

Workflow for pKa determination.

Methodology:

  • Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, although the pKa value will be an apparent pKa (pKaapp) specific to that solvent system. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and the calibrated pH electrode.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple equivalence points and corresponding pKa values may be observed.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of drug candidates. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Workflow for Solubility Determination by Shake-Flask Method

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add an excess amount of solid This compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) agitate Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium add_excess->agitate centrifuge Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution agitate->centrifuge collect_supernatant Carefully collect the clear supernatant centrifuge->collect_supernatant analyze_samples Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) collect_supernatant->analyze_samples prepare_standards Prepare a series of standard solutions of known concentrations prepare_standards->analyze_samples quantify Quantify the solubility based on the calibration curve from the standards analyze_samples->quantify

Workflow for solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with standard solutions of known concentrations.

Determination of Melting Point

The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Experimental Workflow for Melting Point Determination

Melting_Point_Determination cluster_sample_prep Sample Preparation cluster_measurement Measurement grind_sample Ensure the sample is a fine, dry powder load_capillary Pack a small amount of the sample into a capillary tube to a height of 2-3 mm grind_sample->load_capillary place_in_apparatus Place the capillary tube in a melting point apparatus load_capillary->place_in_apparatus heat_rapidly Heat rapidly to determine an approximate melting range place_in_apparatus->heat_rapidly heat_slowly Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate melting point heat_rapidly->heat_slowly record_range Record the temperature range from the onset of melting to complete liquefaction heat_slowly->record_range

Workflow for melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into a melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.

Spectroscopic Data

For this compound, the following characteristic signals would be expected in its spectra:

  • ¹H NMR: Signals corresponding to the protons on the cyclopropane ring and the ethyl bridge of the lactam ring. The NH proton of the lactam would likely appear as a broad singlet.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >170 ppm), along with signals for the spiro carbon and the other carbons of the cyclopropane and lactam rings.

  • IR Spectroscopy: A strong absorption band for the C=O stretching of the lactam (typically in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (m/z = 111.14).

Conclusion

This compound is a compound of interest with a defined chemical structure. However, a comprehensive understanding of its basic physicochemical properties is hampered by the lack of publicly available experimental data. This guide provides the foundational information available for this compound and details the standard experimental protocols necessary for the determination of its pKa, aqueous solubility, and melting point. The generation of such experimental data is crucial for enabling further research and development involving this and related spirocyclic scaffolds in the fields of medicinal chemistry and drug discovery. The provided workflows and methodologies offer a clear path for researchers to characterize this and similar novel chemical entities.

References

A Technical Guide to 4-Azaspiro[2.4]heptan-5-one: A Key Spirocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic building block in medicinal chemistry. Its unique three-dimensional structure has positioned it as a key component in the development of novel therapeutics, most notably as a core scaffold in orexin receptor antagonists for the treatment of insomnia and in inhibitors of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This document details its chemical identity, physicochemical properties, and predicted spectral data. Furthermore, it outlines a representative synthetic protocol based on the synthesis of a closely related derivative and illustrates its central role in the structure of clinically significant drug molecules.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyrrolidinone ring fused to a cyclopropane ring in a spiro arrangement. This rigid, three-dimensional framework is of significant interest in drug design as it can effectively orient substituents in vectoral space, leading to enhanced binding affinity and selectivity for biological targets.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
CAS Number 308266-51-5[1]
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Predicted XlogP -0.5
Predicted Mass Spectrum [M+H]⁺: 112.0757, [M+Na]⁺: 134.0576

Synthesis Protocol

Experimental Protocol: Enantioselective Synthesis of a 4-Azaspiro[2.4]heptane Derivative[3]

This synthesis serves as a proxy for the formation of the this compound core.

  • Objective: To synthesize (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir.

  • Key Transformation: The central step involves an asymmetric cyclopropanation of a methylene-proline derivative. This is a representative method for creating the spiro[2.4]heptane core.

  • Starting Material: A suitable N-protected 4-methylene-proline derivative.

  • Reagents and Conditions:

    • Cyclopropanation: Treatment of the 4-methylene-proline derivative with a cyclopropanating agent, such as diazomethane in the presence of a palladium or copper catalyst, or through a Simmons-Smith type reaction using diiodomethane and a zinc-copper couple. The enantioselectivity is typically controlled by a chiral ligand.

    • Deprotection and Functional Group Manipulation: Subsequent steps involve the removal of protecting groups and modification of the carboxylic acid moiety as required for the final target.

  • Purification: Purification is typically achieved through column chromatography on silica gel.

Role in Drug Discovery and Development

The rigid spirocyclic core of this compound is a "privileged scaffold" in drug discovery. Its incorporation into larger molecules helps to constrain the conformation of flexible side chains, which can lead to improved potency and selectivity for the target protein.

Orexin Receptor Antagonists

The 4-azaspiro[2.4]heptane moiety is a key structural feature of a class of potent dual orexin 1 and orexin 2 receptor antagonists.[4] Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonism is a validated therapeutic strategy for the treatment of insomnia.[5] The spirocyclic core serves to orient the pharmacophoric groups in a precise geometry for optimal interaction with the receptor binding pocket.

HCV NS5A Inhibitors

Derivatives of this compound are integral components of highly potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3] NS5A is a crucial protein for HCV replication, and its inhibition leads to a rapid decline in viral load. The spirocyclic scaffold contributes to the overall shape and rigidity of the inhibitor, facilitating its binding to the dimeric NS5A protein complex.

Logical Workflow and Signaling Pathway

The following diagrams illustrate the logical relationship of this compound as a foundational building block in the synthesis of complex drug molecules and the subsequent mechanism of action of these drugs.

G cluster_synthesis Drug Synthesis Pathway A This compound (Core Scaffold) B Chemical Modifications (e.g., N-arylation, amide coupling) A->B C Active Pharmaceutical Ingredient (API) (e.g., Orexin Antagonist, NS5A Inhibitor) B->C

Caption: Synthetic workflow from the core scaffold to the final drug molecule.

G cluster_moa Mechanism of Action cluster_orexin Orexin Antagonism cluster_hcv HCV NS5A Inhibition D Orexin Antagonist (containing spiro-core) E Orexin Receptors (OX1R/OX2R) D->E binds to F Blockade of Orexin Signaling E->F leads to G Promotion of Sleep F->G results in H NS5A Inhibitor (containing spiro-core) I HCV NS5A Protein H->I binds to J Inhibition of Viral Replication Complex I->J leads to K Suppression of HCV RNA J->K results in

Caption: Mechanism of action for drugs derived from the spirocyclic scaffold.

Conclusion

This compound is a fundamentally important building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique advantage in the design of potent and selective ligands for challenging biological targets. The successful development of orexin receptor antagonists and HCV NS5A inhibitors containing this spirocyclic core underscores its significance and potential for future therapeutic innovations. Further exploration of derivatives of this scaffold is likely to yield novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Azaspiro[2.4]heptan-5-one. This spirocyclic lactam serves as a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. This document consolidates available data to facilitate its application in research and drug development.

Molecular Structure and Properties

This compound is a bicyclic organic compound featuring a cyclopropane ring spiro-fused to a pyrrolidinone ring. The fusion at the carbon atom adjacent to the carbonyl group and the nitrogen atom imparts significant conformational rigidity to the molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C₆H₉NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 111.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3]
CAS Number 308266-51-5--INVALID-LINK--[3]
Appearance Solid / Powder--INVALID-LINK--[2], --INVALID-LINK--[3]
InChI InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8)--INVALID-LINK--[4], --INVALID-LINK--[3]
SMILES C1CC2(CC2)NC1=O--INVALID-LINK--[4]
Structural Visualization

The 2D and 3D structures of this compound are crucial for understanding its steric and electronic properties.

Molecular structure of this compound.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound is available and summarized in Table 2.

AdductPredicted m/z
[M+H]⁺112.07569
[M+Na]⁺134.05763
[M-H]⁻110.06113
[M+NH₄]⁺129.10223
[M+K]⁺150.03157
[M]⁺111.06786
[M]⁻111.06896
Data sourced from PubChemLite and is computationally predicted.[4]
NMR Spectroscopy

Experimental NMR data for this compound is not available. Predicted chemical shifts based on its structure are provided in Table 3. These predictions are based on standard chemical shift libraries and computational models.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~175
CH₂ (pyrrolidinone)~2.3 - 2.6~35
CH₂ (pyrrolidinone)~3.2 - 3.5~45
CH₂ (cyclopropane)~0.7 - 1.2~15
Spiro C-~40
NH~7.0 - 8.0-

Note: These are estimated values and may differ from experimental results.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands based on its functional groups are listed in Table 4.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmideN-H stretch3200-3400 (broad)
AmideC=O stretch1650-1690 (strong)
AlkaneC-H stretch2850-3000
CyclopropaneC-H stretch~3050

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related spirocyclic lactams and pyrrolidinones. One such potential pathway involves the reaction of a donor-acceptor cyclopropane with an amine.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on similar syntheses.[5][6]

Reaction: Ring-opening of a suitable cyclopropane precursor with ammonia followed by intramolecular cyclization.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Ammonia (in a suitable solvent, e.g., methanol)

  • Lewis acid catalyst (e.g., Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium hydride (NaH)

Procedure:

  • Ring Opening and Amidation: To a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous dichloromethane, add a Lewis acid catalyst.

  • Slowly introduce a solution of ammonia in methanol at room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate γ-amino ester.

  • Intramolecular Cyclization: Dissolve the crude γ-amino ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_0 Step 1: Ring Opening and Amidation cluster_1 Step 2: Intramolecular Cyclization A Diethyl 1,1-cyclopropanedicarboxylate D Reaction Mixture A->D B Ammonia in Methanol B->D C Lewis Acid Catalyst in DCM C->D E Quenching (NaHCO3) D->E F Extraction (DCM) E->F G Intermediate (γ-amino ester) F->G H Intermediate in THF G->H Proceed to next step J Cyclization Reaction H->J I Sodium Hydride (NaH) I->J K Quenching (H2O) J->K L Extraction (EtOAc) K->L M Purification L->M N This compound M->N

Proposed synthesis workflow for this compound.

Biological Activity and Applications

While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activities and are of interest in drug discovery.

Role in Drug Development

The rigid spirocyclic scaffold of this compound is utilized to create conformationally constrained analogs of bioactive molecules. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be synthesized from precursors related to this compound, are key intermediates in the synthesis of potent HCV NS5A inhibitors like ledipasvir.[5]

  • Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been identified as a novel scaffold for potent dual orexin 1 and orexin 2 receptor antagonists, which have potential applications in the treatment of sleep disorders.

  • Quinolone Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, a derivative of this core structure, is a component of certain quinolone antibacterial agents.[7]

  • Protein Tyrosine Kinase (PTK) Inhibitors: Certain complex derivatives incorporating the 5-azaspiro[2.4]heptan-7-ol structure have been investigated as inhibitors of various protein tyrosine kinases, which are targets in cancer therapy.[8]

Signaling Pathways

The direct interaction of this compound with specific signaling pathways has not been reported. The biological effects observed are associated with more complex molecules that incorporate this spirocyclic core. The signaling pathways targeted depend on the specific substituents and overall structure of the derivative.

Signaling_Pathway_Logic cluster_targets Potential Biological Targets A This compound (Core Scaffold) B Chemical Modification (e.g., Substitution, Derivatization) A->B C Biologically Active Derivatives B->C T1 HCV NS5A C->T1 Inhibition T2 Orexin Receptors C->T2 Antagonism T3 Bacterial Enzymes C->T3 Inhibition T4 Protein Tyrosine Kinases C->T4 Inhibition

Logical relationship of the core scaffold to its biologically active derivatives.

Conclusion

This compound is a structurally significant molecule with considerable potential in medicinal chemistry. While comprehensive experimental data on the core molecule is limited, its utility as a scaffold for the development of potent and selective therapeutic agents is well-established. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its application for the design and discovery of novel pharmaceuticals. Further experimental characterization of this core molecule would be beneficial to the scientific community.

References

The Emergence of 4-Azaspiro[2.4]heptan-5-one: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaspiro[2.4]heptan-5-one core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly desirable for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning importance of this key structural motif. While the formal "discovery" of this specific molecule is not extensively documented as a singular event, its rise to prominence is intrinsically linked to the development of innovative synthetic methodologies and its incorporation into complex, biologically active molecules. This document details the prevalent synthetic routes, including key experimental protocols, and presents available quantitative data in a structured format. Furthermore, it elucidates the role of this compound derivatives in targeting critical biological pathways, underscoring its potential in the development of novel therapeutics.

Introduction

The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds. The inherent conformational rigidity of these structures can lead to improved binding affinity and selectivity for biological targets, as well as favorable physicochemical properties. Within this class, the this compound scaffold, which incorporates a cyclopropane ring fused to a pyrrolidinone core, has proven to be a valuable building block.

The significance of this scaffold is highlighted by its presence in complex molecules designed to treat a range of diseases. Notably, derivatives of 4-azaspiro[2.4]heptane have been investigated as potent orexin receptor antagonists and form a key structural component of Ledipasvir, a highly effective antiviral agent used in the treatment of Hepatitis C virus (HCV) infection.[1] The synthesis of these complex molecules often relies on the strategic construction of the this compound core, making a thorough understanding of its synthesis and properties essential for researchers in the field.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the cyclopropanation of a 4-methyleneproline derivative. The Simmons-Smith reaction and its modifications are frequently employed for this key transformation. The general synthetic approach initiates from a readily available chiral precursor, such as (S)-4-hydroxyproline, which is converted to the corresponding 4-methyleneproline intermediate.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of the exocyclic double bond and culminating in the stereospecific cyclopropanation.

Synthetic Workflow A (S)-4-Hydroxyproline Derivative B Oxidation A->B e.g., Swern or Dess-Martin oxidation C 4-Oxoproline Derivative B->C D Wittig Reaction or similar olefination C->D E (S)-4-Methyleneproline Derivative D->E F Simmons-Smith Cyclopropanation E->F G this compound Core F->G

Caption: General synthetic workflow for the preparation of the this compound core.

Key Experimental Protocols

Protocol 1: Synthesis of (S)-4-Methyleneproline Derivative

The synthesis of the crucial (S)-4-methyleneproline intermediate can be accomplished from a protected 4-oxoproline derivative via a Wittig-type olefination.

  • Materials:

    • N-Boc-4-oxoproline methyl ester

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

    • Stir the resulting yellow-orange suspension at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-oxoproline methyl ester in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the (S)-4-methyleneproline derivative.

Protocol 2: Simmons-Smith Cyclopropanation

The stereospecific cyclopropanation of the 4-methylene group is the cornerstone for forming the spirocyclic system. The Furukawa modification of the Simmons-Smith reaction is often preferred for its reliability.

  • Materials:

    • (S)-4-Methyleneproline derivative

    • Diethylzinc (Et₂Zn) (1 M solution in hexanes)

    • Diiodomethane (CH₂I₂)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of the (S)-4-methyleneproline derivative in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylzinc dropwise.

    • After stirring for 15 minutes, add diiodomethane dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product, a derivative of 5-azaspiro[2.4]heptane-6-carboxylic acid, can be purified by flash chromatography. Subsequent deprotection and modification can lead to this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₆H₉NO111.14Solid
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidC₁₂H₁₉NO₄241.28White to off-white solid

Table 2: Spectroscopic Data for a Key Precursor: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ (ppm): (mixture of rotamers) 4.25-4.15 (m, 1H), 3.70-3.50 (m, 2H), 2.30-2.05 (m, 2H), 1.48 (s, 9H), 0.90-0.65 (m, 4H).
¹³C NMR (CDCl₃)δ (ppm): (mixture of rotamers) 176.5, 154.2, 80.5, 60.1, 53.8, 38.5, 28.3, 19.8, 10.5, 9.8.
IR (ATR, cm⁻¹)2975, 1740, 1695, 1400, 1165.
HRMS (ESI) m/z [M+Na]⁺ calcd for C₁₂H₁₉NO₄Na: 264.1212, found: 264.1209.

Note: The data presented is for a key derivative and serves as a reference for the characterization of the this compound scaffold.

Biological Significance and Signaling Pathways of Derivatives

The this compound core itself is primarily a synthetic building block. However, its derivatives have been shown to be potent modulators of important biological pathways, demonstrating the value of this scaffold in drug design.

Orexin Receptor Antagonism

Derivatives of 5-azaspiro[2.4]heptane have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists. The orexin system is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for the treatment of insomnia.

Orexin_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq OX1R->Gq Gs Gs OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC Ca ↑ Ca²⁺ PLC->Ca cAMP ↑ cAMP AC->cAMP Arousal Increased Wakefulness and Arousal Ca->Arousal cAMP->Arousal Antagonist 5-Azaspiro[2.4]heptane Derivative (Antagonist) Antagonist->OX1R Antagonist->OX2R

Caption: Simplified signaling pathway of orexin receptors and their antagonism by 5-azaspiro[2.4]heptane derivatives.

HCV NS5A Inhibition

The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial intermediate in the synthesis of Ledipasvir.[1] Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is essential for viral RNA replication and virion assembly. By inhibiting NS5A, Ledipasvir effectively halts the viral life cycle.

HCV_Lifecycle_Inhibition HCV_RNA HCV RNA Replication Viral RNA Replication HCV_RNA->Replication Assembly Virion Assembly Replication->Assembly NS5A NS5A Protein NS5A->Replication Essential for NS5A->Assembly Essential for Ledipasvir Ledipasvir (containing the azaspiro-scaffold) Ledipasvir->NS5A Inhibits

Caption: The role of the NS5A inhibitor Ledipasvir, which contains the 4-azaspiro[2.4]heptane-derived core, in the HCV life cycle.

Conclusion

While the standalone discovery of this compound is not a landmark event in chemical literature, its importance as a core structural motif is undisputed. The synthetic pathways, primarily involving the cyclopropanation of 4-methyleneproline derivatives, are well-established, providing a reliable means to access this valuable scaffold. The incorporation of this rigid, spirocyclic system into drug candidates has led to the development of potent modulators of key biological targets, as exemplified by orexin receptor antagonists and the HCV NS5A inhibitor Ledipasvir. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical properties of the this compound core is paramount for the future design and development of innovative therapeutics. Further exploration of this scaffold is likely to uncover new biological activities and lead to the discovery of next-generation medicines.

References

An In-depth Technical Guide to 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azaspiro[2.4]heptan-5-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, predicted and known properties, and its context within the broader landscape of pharmacologically active spirocyclic compounds.

Chemical Identity and Nomenclature

IUPAC Name: this compound

The formal IUPAC name precisely describes the molecule's structure: a spirocyclic system where a cyclopropane ring and a pyrrolidinone ring share a single carbon atom. The "4-aza" prefix indicates the nitrogen atom's position in the five-membered ring, and the "-5-one" suffix denotes the carbonyl group's location.

Synonyms:

  • 1-Azaspiro[2.4]heptan-2-one (less common)

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from computational predictions and publicly available chemical databases.

PropertyValueSource
Molecular Formula C₆H₉NOPubChem
Molecular Weight 111.14 g/mol PubChem
CAS Number 308266-51-5CymitQuimica[1]
Appearance Solid (predicted)CymitQuimica[1]
Monoisotopic Mass 111.068413911 DaPubChem
Topological Polar Surface Area 29.1 ŲPubChem
InChI InChI=1S/C6H9NO/c8-5-1-2-6(7-5)3-4-6/h1-4H2,(H,7,8)CymitQuimica[1]
InChIKey VQUZFCQUXHZVOW-UHFFFAOYSA-NCymitQuimica[1]
SMILES C1CC2(CC2)NC1=OPubChemLite

Synthesis and Reactivity

Proposed Synthetic Pathway:

A potential approach involves the cyclization of a suitable precursor, such as a γ-amino acid derivative containing a cyclopropyl group at the α-position. The general workflow for such a synthesis is depicted below.

G A Starting Material (e.g., Cyclopropyl-functionalized γ-amino acid ester) B Cyclization (e.g., via amide bond formation) A->B Reagents: - Base - Coupling Agent C This compound B->C Work-up and Purification

Figure 2: A generalized workflow for the synthesis of this compound.

Note: The specific reagents and reaction conditions would require experimental optimization.

The chemical reactivity of this compound is expected to be dictated by the functional groups present: the secondary amine within the lactam ring and the carbonyl group. The nitrogen atom can undergo N-alkylation or N-acylation, providing a handle for further functionalization. The carbonyl group can potentially participate in reactions typical of amides.

Experimental Data (Predicted)

Detailed experimental data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently published in readily accessible scientific literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺112.0757
[M+Na]⁺134.0576
[M+K]⁺150.0316

This data can be valuable for the identification of the compound in reaction mixtures using mass spectrometric techniques.

Relevance in Drug Discovery and Development

The this compound core is a valuable scaffold in medicinal chemistry. The spirocyclic nature of the molecule imparts a rigid, three-dimensional conformation, which can be advantageous for achieving high-affinity and selective binding to biological targets. This structural feature is often sought after in the design of novel therapeutic agents to improve properties such as metabolic stability and cell permeability.

While specific biological activities for the parent this compound are not extensively documented, derivatives of the broader azaspiro[2.4]heptane class have shown significant potential in various therapeutic areas. For instance, substituted 5-azaspiro[2.4]heptane derivatives have been investigated as potent orexin receptor antagonists, which are of interest for the treatment of sleep disorders.

The general workflow for incorporating such a scaffold into a drug discovery program is outlined below.

G cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection A This compound B Chemical Modification (e.g., N-functionalization) A->B C Library Synthesis B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Structure-Activity Relationship (SAR) Studies D->E E->B F ADME/Tox Profiling E->F G Preclinical Candidate F->G

References

Spectral Data Analysis of 4-Azaspiro[2.4]heptan-5-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

Caption: Chemical structure of 4-Azaspiro[2.4]heptan-5-one.

Mass Spectrometry (MS) Data

Experimentally determined mass spectrometry data for this compound is not widely published. However, predicted data is available and provides valuable information for mass spectral analysis.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺112.0757
[M+Na]⁺134.0576
[M+K]⁺150.0316
[M+NH₄]⁺129.1022
[M-H]⁻110.0611
[M+HCOO]⁻156.0666
Monoisotopic Mass 111.0684 u

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, no experimentally verified ¹H NMR, ¹³C NMR, or IR spectral data for this compound has been found in publicly accessible databases.

For reference, the ¹H NMR spectral data for the related compound 4-Azaspiro[2.4]heptane is available, though it should be noted that the absence of the carbonyl group in this molecule will lead to significant differences in the spectra.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available due to the lack of published experimental data. However, a general workflow for acquiring and analyzing spectral data for a novel compound is outlined below.

G cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C, etc.) synthesis->nmr ms Mass Spectrometry (EI, ESI, etc.) synthesis->ms ir IR Spectroscopy synthesis->ir nmr_analysis NMR Spectral Analysis (Chemical Shift, Coupling) nmr->nmr_analysis ms_analysis MS Data Interpretation (Molecular Ion, Fragmentation) ms->ms_analysis ir_analysis IR Spectrum Interpretation (Functional Group Identification) ir->ir_analysis elucidation Combined Spectral Data Analysis & Structure Confirmation nmr_analysis->elucidation ms_analysis->elucidation ir_analysis->elucidation

Caption: General workflow for spectral data acquisition and analysis.

This generalized workflow illustrates the standard procedure for characterizing a chemical compound. The process begins with the synthesis and purification of the target molecule, followed by the acquisition of various spectral data. Each spectrum is then individually analyzed to deduce specific structural features. Finally, all spectral information is combined to confirm the overall chemical structure.

Disclaimer: The information provided in this document is based on predicted data and publicly available information on related compounds. The absence of experimentally verified spectral data for this compound should be taken into consideration when using this guide for research purposes.

References

The 4-Azaspiro[2.4]heptan-5-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-azaspiro[2.4]heptan-5-one core, and its related azaspiro[2.4]heptane analogs, represent a class of saturated heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional spirocyclic nature provides a unique conformational constraint that is advantageous for designing selective ligands for various biological targets. While the direct mechanism of action of the unsubstituted this compound parent compound is not extensively documented, its derivatives have been incorporated into a diverse range of therapeutic agents, each with a distinct and well-characterized mode of action. This guide elucidates the pivotal role of the azaspiro[2.4]heptane framework in modulating the activity of these larger molecules, with a focus on their applications as orexin receptor antagonists, antibacterial agents, and anticancer therapeutics.

Azaspiro[2.4]heptane Derivatives as Orexin Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs).[1] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of wakefulness.[2] Antagonism of these G-protein coupled receptors (GPCRs) is a validated therapeutic strategy for the treatment of insomnia.[3]

Orexin neuropeptides, released from hypothalamic neurons, bind to OX1 and OX2 receptors on postsynaptic neurons, leading to their depolarization and the promotion of an awake state.[1] 5-Azaspiro[2.4]heptane-containing DORAs act as competitive antagonists at these receptors, blocking the binding of endogenous orexins. This inhibition of orexinergic signaling dampens the wake-promoting pathways, thereby facilitating the transition to and maintenance of sleep.[3] The rigid spirocyclic core of the azaspiro[2.4]heptane moiety is crucial for orienting the pharmacophoric groups into the binding pocket of the orexin receptors, contributing to high affinity and selectivity.

Signaling Pathway of Orexin Receptor Antagonism

Orexin_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Orexin A/B OX1R OX1 Receptor Orexin->OX1R Binds to OX2R OX2 Receptor Orexin->OX2R Binds to Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates Wakefulness Wakefulness Promotion Gq->Wakefulness Leads to DORA 5-Azaspiro[2.4]heptane Derivative (DORA) DORA->OX1R Blocks DORA->OX2R Blocks

Caption: Orexin receptor antagonism by 5-azaspiro[2.4]heptane derivatives.

The following table summarizes the in vitro activity of a lead 5-azaspiro[2.4]heptane-based orexin receptor antagonist.

CompoundOX1 Ki (nM)OX2 Ki (nM)
Lead Compound 15[1]1.52.3

Orexin Receptor Binding Assay: The affinity of the compounds for orexin receptors is typically determined using a competitive binding assay. Membranes from CHO cells stably expressing either human OX1 or OX2 receptors are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound. After incubation, the membranes are washed, and the bound radioactivity is measured. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Experimental Workflow for Orexin Receptor Binding Assay

Orexin_Binding_Assay Start Start Prepare_membranes Prepare CHO cell membranes expressing OX1 or OX2 receptors Start->Prepare_membranes Incubate Incubate membranes with [¹²⁵I]-orexin-A and test compound Prepare_membranes->Incubate Wash Wash membranes to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity Wash->Measure Calculate Calculate IC50 and Ki values Measure->Calculate End End Calculate->End

Caption: Workflow for determining orexin receptor binding affinity.

Azaspiro[2.4]heptane Derivatives in Quinolone Antibacterials

The azaspiro[2.4]heptane moiety has been incorporated as a C-7 substituent in quinolone and fluoroquinolone antibiotics. These antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]

The primary targets of quinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones inhibit these enzymes by forming a stable ternary complex with the enzyme and the bacterial DNA.[6] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.[5] The substituent at the C-7 position of the quinolone core, in this case, an azaspiro[2.4]heptane derivative, plays a significant role in determining the potency, spectrum of activity, and pharmacokinetic properties of the drug.[7]

Mechanism of Quinolone Antibacterial Action

Quinolone_Mechanism Quinolone Quinolone with Azaspiro[2.4]heptane Enzyme_DNA DNA Gyrase / Topoisomerase IV + Bacterial DNA Quinolone->Enzyme_DNA Binds to Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) Enzyme_DNA->Ternary_Complex Forms DSB Double-Strand DNA Breaks Ternary_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Causes

Caption: Inhibition of bacterial DNA replication by quinolones.

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of quinolone derivatives is quantified by determining the minimum inhibitory concentration (MIC) against various bacterial strains. This is typically done using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the target bacterium is added. The plates are incubated, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Azaspiro-heterocyclic Scaffolds in Anticancer Therapy

Related spiro-heterocyclic scaffolds, such as 1-thia-4-azaspiro[4.5]decanes, have shown promise as anticancer agents through the dual inhibition of key signaling proteins.[8]

Certain derivatives have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[8] Both EGFR and BRAF are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By simultaneously inhibiting both of these kinases, these compounds can effectively shut down this oncogenic signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. The spirocyclic core likely provides a rigid framework that allows for optimal positioning of the pharmacophoric elements within the ATP-binding sites of both enzymes.

Dual EGFR/BRAF Inhibition Pathway

EGFR_BRAF_Inhibition GF Growth Factors EGFR EGFR GF->EGFR BRAF BRAF(V600E) EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Azaspiro-heterocycle Derivative Inhibitor->EGFR Inhibitor->BRAF

Caption: Dual inhibition of the MAPK/ERK pathway by azaspiro-heterocycles.

The following table presents the in vitro inhibitory activity of representative dual EGFR/BRAFV600E inhibitors with a spiro-heterocyclic core.

CompoundEGFR IC₅₀ (nM)BRAFV600E IC₅₀ (nM)
Compound 6b[8]84108
Compound 7b[8]7896

Kinase Inhibition Assay: The inhibitory activity against EGFR and BRAFV600E can be measured using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the inhibitor. The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a specific antibody labeled with a fluorescent probe. The IC₅₀ value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). MTT is then added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured spectrophotometrically, and the concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.

Conclusion

The this compound scaffold and its analogs are versatile building blocks in the design of novel therapeutics. Their rigid, three-dimensional structure provides a unique advantage in creating potent and selective modulators of various biological targets. From inducing sleep by antagonizing orexin receptors to killing bacteria by inhibiting DNA topoisomerases and combating cancer by blocking key signaling kinases, the applications of this privileged scaffold are diverse and continue to expand. Further exploration of the chemical space around the azaspiro[2.4]heptane core holds significant promise for the development of next-generation therapies for a wide range of diseases.

References

Biological Activity of 4-Azaspiro[2.4]heptan-5-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaspiro[2.4]heptan-5-one core structure is a key pharmacophore in a variety of biologically active compounds. While research on the standalone biological activity of this compound is limited, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and central nervous system activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development in this area.

Anticancer and Antitumor Activity

Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown significant promise as anticancer agents. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activities (IC50 values in µM) of representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.

Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
6d0.26--
8d-0.10-
6b--0.18

Table 2: Anticancer Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
7j0.170.050.07

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for PARP-1 Inhibition

Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a marker of apoptosis.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against PARP-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A cleaved PARP-1 band indicates apoptosis induction.

Signaling Pathways and Experimental Workflows

Anticancer Activity Screening Workflow

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 4-Azaspiro [2.4]heptan-5-one Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 Determine IC50 Values mtt->ic50 Viability Data cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Assay (e.g., Western Blot for PARP-1) ic50->apoptosis Active Compounds

Caption: Workflow for anticancer activity screening of this compound derivatives.

G2/M Cell Cycle Arrest and Apoptosis Signaling Pathway

Some this compound derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2]

G compound Azaspiro Derivative dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 cdc25c Cdc25C Inhibition chk1_chk2->cdc25c cdk1_cyclinB CDK1/Cyclin B Inactivation cdc25c->cdk1_cyclinB g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway for G2/M arrest and apoptosis induction.

Other Biological Activities

Orexin Receptor Antagonism

5-Azaspiro[2.4]heptane derivatives have been identified as potent orexin receptor antagonists. Orexin receptors are involved in regulating the sleep-wake cycle.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human orexin 1 or 2 receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled orexin receptor antagonist (e.g., [3H]-EMPA for OX2R) and varying concentrations of the test compound.

  • Filtration and Scintillation Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.

G orexin Orexin-A / Orexin-B oxr Orexin Receptor (OX1R/OX2R) orexin->oxr Binds g_protein Gq, Gi/o, Gs Activation oxr->g_protein antagonist Azaspiro Derivative (Antagonist) antagonist->oxr Blocks plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Effects (e.g., Neuronal Excitation) ca_release->downstream

Caption: Orexin receptor signaling pathway and antagonism by azaspiro derivatives.

Dopamine D3 Receptor Antagonism

1,2,4-Triazolyl 5-azaspiro[2.4]heptanes have been reported as potent and selective dopamine D3 receptor antagonists, which are of interest for treating neuropsychiatric disorders.

  • Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D3 receptor.

  • Radioligand Binding: Perform a competitive binding assay using a radiolabeled D3 receptor ligand (e.g., [3H]-methylspiperone) and a range of concentrations of the test compound.

  • Separation and Counting: Separate bound and free radioligand by filtration and quantify the bound radioactivity.

  • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of the test compound for the D3 receptor.

G dopamine Dopamine d3r Dopamine D3 Receptor dopamine->d3r Binds gi_go Gi/o Protein Activation d3r->gi_go antagonist Azaspiro Derivative (Antagonist) antagonist->d3r Blocks ac_inhibition Adenylyl Cyclase Inhibition gi_go->ac_inhibition camp_decrease Decreased cAMP ac_inhibition->camp_decrease downstream Modulation of Neuronal Activity camp_decrease->downstream

Caption: Dopamine D3 receptor signaling and antagonism by azaspiro derivatives.

Antiviral Activity

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. This highlights the potential of the azaspiro[2.4]heptane scaffold in the development of antiviral agents.

Anticonvulsant Activity

N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones have shown anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with a wide range of biological activities. The significant anticancer potential of certain derivatives, coupled with their activities as CNS-acting agents and antiviral building blocks, underscores the importance of this chemical framework in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and developing novel therapeutics based on the azaspiro[2.4]heptan-5-one core. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

Potential Therapeutic Targets of 4-Azaspiro[2.4]heptan-5-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-azaspiro[2.4]heptan-5-one core is a valuable scaffold in medicinal chemistry, primarily utilized as a synthetic building block for more complex bioactive molecules. While direct therapeutic targets of the parent compound are not extensively documented, its derivatives have been successfully incorporated into potent drugs and clinical candidates, highlighting the significance of this structural motif. This guide provides a comprehensive overview of the known and potential therapeutic targets of molecules derived from the 4-azaspiro[2.4]heptane framework, with a primary focus on the inhibition of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), a clinically validated target.

Hepatitis C Virus NS5A: A Prime Therapeutic Target

The most prominent therapeutic application of the azaspiro[2.4]heptane scaffold is in the development of direct-acting antivirals (DAAs) against HCV. Specifically, a derivative of this core structure is a key component of Ledipasvir, a potent NS5A inhibitor.

The Role of NS5A in the HCV Replication Cycle

NS5A is a multifunctional phosphoprotein essential for the HCV life cycle.[1] It does not possess any known enzymatic activity but acts as a critical regulator of viral RNA replication and virion assembly.[1][2] NS5A is a component of the HCV replicase, a complex of viral and host proteins responsible for replicating the viral RNA genome.[3] The protein is anchored to the endoplasmic reticulum (ER) membrane and is involved in the formation of the "membranous web," the site of viral replication.[4] NS5A interacts with various host and viral proteins, including the viral polymerase NS5B, to modulate the replication process.[3]

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors, such as Ledipasvir, are highly potent antivirals that bind directly to the NS5A protein.[2][5] This binding event is thought to disrupt the normal function of NS5A, leading to a halt in viral replication.[2] While the precise mechanism is still under investigation, it is believed that these inhibitors interfere with the dimerization of NS5A and/or alter its conformation, thereby preventing the formation of a functional replication complex.[2][6] Resistance to NS5A inhibitors often arises from mutations in the NS5A protein that reduce the binding affinity of the drug.[5]

The Role of the Azaspiro[2.4]heptane Moiety in Ledipasvir

Ledipasvir incorporates a derivative of 4-azaspiro[2.4]heptane, specifically (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in its structure. The spirocyclic nature of this fragment introduces conformational rigidity, which is often beneficial for binding to a specific protein target. The azabicyclic ring in Ledipasvir has been suggested to interact with the Pro32 residue of NS5A, contributing to its high binding affinity.[7]

Quantitative Data: Binding Affinity and Antiviral Potency

The following tables summarize the quantitative data for Ledipasvir, a key example of a therapeutic agent containing the azaspiro[2.4]heptane scaffold.

Table 1: In Vitro Antiviral Activity (EC50) of Ledipasvir against HCV Replicons

HCV GenotypeEC50 (nM)
1a0.031[8]
1b0.004[8]
2a16 - 249[8]
2b16 - 530[8]
3a168[8]
4a0.39[8]
4d0.29[8]
5a0.15[8]
6a0.11 - 1.1[8]
6e264[8]

Table 2: Binding Affinity (Kd) of Ledipasvir to NS5A

NS5A ProteinKd (nM)
Recombinant full-length NS5A58.9 ± 6.6[9]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The HCV replicon assay is a cell-based method used to determine the potency of antiviral compounds against HCV replication.

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA replicon. This replicon contains the HCV nonstructural proteins necessary for RNA replication, along with a reporter gene, typically luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication. Antiviral compounds that inhibit replication will lead to a decrease in the reporter signal.

Detailed Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to ensure the retention of the replicon.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Ledipasvir) in DMEM.

  • Assay Procedure: a. Seed the replicon-containing cells into 96-well plates at a predetermined density. b. After cell attachment, remove the culture medium and add the serially diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor). c. Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Detection: a. After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer). b. In parallel, a cell viability assay (e.g., using a fluorescent dye like resazurin) should be performed to assess the cytotoxicity of the compound.

  • Data Analysis: a. Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. b. Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, by fitting the data to a dose-response curve.

Direct Binding Assay for NS5A

This assay directly measures the binding affinity of a compound to purified NS5A protein.

Principle: This method uses a radiolabeled form of the compound of interest (e.g., 3H-Ledipasvir) and purified recombinant NS5A protein. The amount of radiolabeled compound that binds to the protein is measured, allowing for the determination of the dissociation constant (Kd).

Detailed Methodology:

  • Protein Purification: Express and purify recombinant full-length NS5A protein.

  • Binding Reaction: a. In a suitable buffer, incubate a fixed concentration of purified NS5A protein with varying concentrations of the radiolabeled compound. b. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of the corresponding unlabeled compound. c. Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the protein-bound radiolabeled compound from the unbound compound using a suitable method, such as filtration through a membrane that retains the protein-ligand complex.

  • Quantification: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding. b. Plot the specific binding as a function of the free radiolabeled compound concentration. c. Determine the Kd and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding isotherm.

Signaling Pathways and Experimental Workflows

HCV Replication Cycle and Inhibition by NS5A Inhibitors

The following diagram illustrates the key steps of the HCV replication cycle and the point of intervention for NS5A inhibitors.

HCV_Replication_Cycle cluster_host_cell Hepatocyte Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Processing Polyprotein Processing Translation->Processing NS5A NS5A Processing->NS5A Replication RNA Replication (Membranous Web) Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release NS5A_Inhibitor NS5A Inhibitor (e.g., Ledipasvir) NS5A_Inhibitor->NS5A binds & inhibits Replication_Complex Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) NS5A->Replication_Complex forms Replication_Complex->Replication

Caption: HCV Replication Cycle and NS5A Inhibition.

Experimental Workflow for Identifying NS5A Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel NS5A inhibitors.

Drug_Discovery_Workflow cluster_workflow NS5A Inhibitor Discovery Workflow cluster_characterization Candidate Characterization HTS High-Throughput Screening (HCV Replicon Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Potency Potency Determination (EC50 in various genotypes) Lead_Opt->Potency Binding Direct Binding Assay (Kd determination) Potency->Binding Resistance Resistance Profiling Binding->Resistance ADME ADME/Tox Studies Resistance->ADME ADME->Preclinical

Caption: NS5A Inhibitor Discovery Workflow.

Other Potential Therapeutic Targets

While HCV NS5A is the most well-established target for compounds containing the azaspiro[2.4]heptane scaffold, derivatives of related azaspiro compounds have been investigated for other therapeutic applications, suggesting potential avenues for future research with this compound derivatives. These include:

  • Protein Tyrosine Kinases (PTKs): A complex derivative of 5-azaspiro[2.4]heptan-7-ol has been patented as a potential inhibitor of several PTKs, including VEGFR, EGFR, c-kit, PDGFR, FGFR, SRC, and Aurora B, for the treatment of neoplastic diseases.

  • Orexin Receptors: 5-Azaspiro[2.4]heptanes have been explored as potent orexin receptor antagonists.

  • Dopamine D3 Receptors: Derivatives of 5-azaspiro[2.4]heptane have shown high affinity and selectivity for the dopamine D3 receptor.

Further investigation is required to determine if derivatives of this compound can be optimized to target these or other biological macromolecules effectively.

Conclusion

The this compound core represents a privileged scaffold in drug discovery. Its incorporation into the potent HCV NS5A inhibitor Ledipasvir demonstrates its utility in designing conformationally constrained molecules with high target affinity. While the direct biological activity of the parent compound remains to be fully elucidated, the successful clinical application of its derivatives underscores the therapeutic potential of this chemical class. Future research focused on exploring diverse substitutions on the this compound core may lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Comprehensive Technical Guide to 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N

This technical guide provides a detailed overview of 4-Azaspiro[2.4]heptan-5-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates the known information and presents a putative experimental workflow based on established synthetic methodologies for analogous structures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₆H₉NOPubChem[1]
Molecular Weight 111.14 g/mol Ambeed.com[2]
InChI Key VQUZFCQUXHZVOW-UHFFFAOYSA-NPubChem[1]
CAS Number 308266-51-5Ambeed.com[2]
SMILES O=C1NCC2(C1)CC2Ambeed.com[2]
Predicted XLogP3 -0.6PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 1PubChem
Predicted Rotatable Bond Count 0PubChem
Predicted Exact Mass 111.06841391 g/mol PubChem
Predicted Monoisotopic Mass 111.06841391 g/mol PubChem
Predicted Topological Polar Surface Area 29.1 ŲPubChem

Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic approach could involve the construction of the spirocyclic lactam core through a key cyclization step. One possible strategy is the intramolecular cyclization of a suitably functionalized cyclopropane derivative.

  • Step 1: Synthesis of a Cyclopropane Precursor. This could be achieved through the reaction of a malonic ester derivative with a 1,2-dihaloethane to form the cyclopropane ring, followed by functional group manipulation to introduce the necessary amine and carboxylic acid functionalities.

  • Step 2: Intramolecular Amidation. The resulting amino acid would then be subjected to intramolecular amidation to form the lactam ring of this compound. This cyclization can typically be promoted by coupling agents such as dicyclohexylcarbodiimide (DCC) or by heating to induce thermal cyclization.

General Characterization Protocol:

Following a successful synthesis, the structure and purity of this compound would be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, notably the characteristic C=O stretch of the lactam and the N-H stretch.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the signaling pathways in which this compound may be involved. However, the broader class of azaspirocyclic compounds has been investigated for a range of biological activities. For instance, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin receptor antagonists.[3] Further research is required to elucidate the specific pharmacological profile of this compound.

Visualizations

To illustrate a potential experimental workflow for the synthesis and characterization of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Step1 Cyclopropane Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Intramolecular Amidation Step2->Step3 Product This compound Step3->Product Purification Column Chromatography or Recrystallization Product->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, mp) NMR->Purity MS->Purity IR->Purity

Caption: Proposed workflow for the synthesis and characterization of this compound.

G Compound This compound Screening Biological Screening (e.g., cell-based assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Target Target Identification and Validation Hit->Target Lead Lead Optimization Hit->Lead Pathway Signaling Pathway Elucidation Target->Pathway

Caption: Logical workflow for the biological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-azaspiro[2.4]heptan-5-one and its derivatives, which are valuable intermediates in the development of biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein.[1][2][3] The protocols outlined below are based on established synthetic routes, including multi-step synthesis from proline derivatives and cyclopropanation reactions.

I. Synthetic Strategies Overview

The synthesis of the this compound core structure can be approached through several key synthetic disconnections. The most common strategies involve the formation of the spirocyclic cyclopropane ring onto a pre-existing proline or pyrrolidinone scaffold.

A prevalent method commences with a suitably functionalized proline derivative, which undergoes olefination followed by cyclopropanation.[2] An alternative enantioselective approach builds the chiral pyrrolidine ring first and then introduces the cyclopropane moiety.[1]

II. Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid from a Methylene Proline Derivative

This protocol describes the synthesis of a key intermediate, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is instrumental in the synthesis of the antiviral agent ledipasvir.[1]

Step 1: Boc-Protection of (S)-4-methyleneproline Amine

  • To a solution of (S)-4-methyleneproline amine derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add anhydrous triethylamine (Et₃N, 2.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) at room temperature under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture for 48 hours at room temperature.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent to yield the N-Boc protected product.

Step 2: Cyclopropanation

  • Dissolve the N-Boc protected methylene proline derivative (1.0 eq) and tetrabutylammonium bromide (Bu₄NBr, 0.02 eq) in anhydrous CH₂Cl₂ at room temperature under a nitrogen atmosphere.

  • Add sodium tribromoacetate (CBr₃CO₂Na, 2.2 eq).

  • Heat the mixture in an oil bath at 70°C for 2.5 hours.

  • Add an additional amount of sodium tribromoacetate (0.3 eq) and continue heating at 70°C for another 3 hours.

  • Cool the mixture to room temperature and add a 7:3 solution of tert-butyl methyl ether and hexane.

  • Filter the mixture through Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude cyclopropanated ester.

Step 3: Saponification

  • Stir the crude ester (1.0 eq) in a mixture of methanol (MeOH), tetrahydrofuran (THF), water, and 50% aqueous potassium hydroxide (KOH) at room temperature for 32 hours.

  • Evaporate the organic solvents.

  • Acidify the aqueous residue to pH 2 with 2 M HCl.

  • Extract the product with ethyl acetate (AcOEt).

  • Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent to afford the final carboxylic acid product.

  • Purify the crude product by flash chromatography on silica gel (95:5 CH₂Cl₂/MeOH).

Quantitative Data Summary for Protocol 1

StepProductYield
1N-Boc protected (S)-4-methyleneproline derivative85%[1]
2 & 3(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83% (over two steps)[1]
Protocol 2: General Synthesis via Wittig Olefination and Cyclopropanation

This protocol outlines a more general route starting from 4-hydroxyproline derivatives.[2][3]

Step 1: Oxidation of 4-Hydroxyproline Derivative

  • Oxidize a suitable N-protected 4-hydroxyproline ester to the corresponding 4-keto-proline ester using standard oxidation conditions (e.g., Swern oxidation, Dess-Martin periodinane).

Step 2: Wittig Olefination

  • Prepare a Wittig reagent, such as methyltriphenylphosphonium bromide, by reacting it with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

  • Add the 4-keto-proline ester to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the 4-methylene-proline derivative.

Step 3: Cyclopropanation (Simmons-Smith Reaction)

  • Dissolve the 4-methylene-proline derivative in an appropriate solvent such as dichloromethane.

  • Add a solution of diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I).[2]

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and purify by chromatography to obtain the this compound derivative.

III. Visualized Experimental Workflow and Synthetic Pathways

Diagram 1: Enantioselective Synthesis of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Saponification A S-4-Methylene proline amine B Boc₂O, Et₃N, DMAP in CH₂Cl₂ A->B Reacts with C N-Boc Protected Intermediate B->C Yields (85%) D N-Boc Protected Intermediate E CBr₃CO₂Na, Bu₄NBr in CH₂Cl₂, 70°C D->E Reacts with F Cyclopropanated Ester E->F Yields G Cyclopropanated Ester H KOH, MeOH/THF/H₂O then HCl G->H Hydrolyzed with I Final Product (83% over 2 steps) H->I Yields

Caption: Workflow for the enantioselective synthesis of a key 4-azaspiro[2.4]heptane intermediate.

Diagram 2: General Synthetic Pathway from 4-Hydroxyproline

G A N-Protected 4-Hydroxyproline Ester B Oxidation (e.g., Swern) A->B C 4-Keto-proline Ester B->C D Wittig Reaction (Ph₃P=CH₂) C->D E 4-Methylene-proline Ester D->E F Cyclopropanation (e.g., Simmons-Smith) E->F G N-Protected This compound Ester F->G

Caption: General synthetic route to this compound derivatives.

References

Application Notes and Protocols for the Purification of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Azaspiro[2.4]heptan-5-one, a valuable building block in medicinal chemistry and drug development. The following sections outline established methods for obtaining this spirocyclic lactam in high purity, supported by experimental data and procedural workflows.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and reliability of final drug candidates. This guide details two primary methods for the purification of this compound: Column Chromatography and Crystallization/Solvent Grinding .

Data Presentation

Purification MethodCompound TypeInitial PurityFinal PurityTypical YieldSolvents/Mobile PhaseReference
Column ChromatographySpiro-β-lactamsOften crude mixture>95%VariableHexane/Ethyl Acetate gradientGeneral practice for spiro-lactams
Crystallization/Grinding(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidCrudeHighGood to ExcellentAcetonitrile, Ethyl Acetate/HexanePatent CN103687489A

Experimental Protocols

Based on established methods for analogous compounds, the following protocols are provided as a guide for the purification of this compound. Researchers should optimize these protocols based on the specific impurity profile of their crude material.

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a beaker, mix silica gel with a non-polar solvent (e.g., hexane) to form a slurry.

  • Column Packing:

    • Secure the glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a thin layer of sand over the plug.

    • Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization/Solvent Grinding

This method is effective for removing impurities that have different solubilities than the target compound.

Materials:

  • Crude this compound

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while the impurities remain soluble.

    • Based on literature for a similar compound, acetonitrile or a mixture of ethyl acetate and hexane are good starting points.

  • Grinding/Trituration (with Acetonitrile):

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a sufficient amount of acetonitrile to form a slurry.

    • Stir the slurry vigorously at room temperature for several hours. This process helps to dissolve soluble impurities while the desired product remains as a solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold acetonitrile.

    • Dry the purified product.

  • Recrystallization (from Ethyl Acetate/Hexane):

    • Dissolve the crude or partially purified this compound in a minimal amount of hot ethyl acetate.

    • Once fully dissolved, slowly add hexane until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G Workflow for Purification by Flash Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

G Workflow for Purification by Crystallization/Grinding cluster_grinding Solvent Grinding cluster_recrystallization Recrystallization add_crude Add Crude Product to Flask add_solvent Add Acetonitrile add_crude->add_solvent stir Stir Vigorously add_solvent->stir filter_grind Filter and Wash stir->filter_grind dry_grind Dry Solid filter_grind->dry_grind dissolve Dissolve in Hot Ethyl Acetate dry_grind->dissolve Optional Recrystallization product Pure Product dry_grind->product If sufficiently pure add_antisolvent Add Hexane dissolve->add_antisolvent cool Cool to Crystallize add_antisolvent->cool filter_recryst Filter Crystals cool->filter_recryst dry_recryst Dry Crystals filter_recryst->dry_recryst dry_recryst->product

Caption: Workflow for Crystallization/Grinding.

Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaspiro[2.4]heptan-5-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. Its rigid, spirocyclic core allows for precise orientation of substituents, enabling fine-tuning of interactions with biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their use as orexin and dopamine receptor antagonists. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Dual Orexin Receptor Antagonists for the Treatment of Insomnia

Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists, making them promising candidates for the treatment of insomnia. The orexin system plays a crucial role in regulating wakefulness, and its antagonism can promote sleep.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo data for a lead compound from a series of 5-azaspiro[2.4]heptane-based orexin receptor antagonists.

CompoundOX1 R Antagonist pKiOX2 R Antagonist pKihERG pIC50Rat Brain Free Fraction (%)Rat Oral Bioavailability (%)
Lead Compound 15 8.58.8<5.00.0370

Signaling Pathway

orexin_signaling Orexin_A_B Orexin-A / Orexin-B OX1R_OX2R OX1/OX2 Receptors (GPCRs) Orexin_A_B->OX1R_OX2R binds Gq_PLC Gq -> PLC activation OX1R_OX2R->Gq_PLC IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ & PKC activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_PKC->Neuronal_Excitation Antagonist 5-Azaspiro[2.4]heptane Antagonist Antagonist->OX1R_OX2R blocks

Caption: Orexin receptor signaling pathway and its antagonism.

Experimental Protocols

Synthesis of 5-Azaspiro[2.4]heptane-based Orexin Antagonists

This protocol describes a general route for the synthesis of 5-azaspiro[2.4]heptane derivatives.

Workflow for Synthesis

synthesis_workflow_orexin start Commercially Available Starting Material step1 Multi-step synthesis to azaspiro[2.4]heptane core start->step1 step2 Functional group interconversion step1->step2 step3 Coupling with various building blocks step2->step3 final_product Final Orexin Antagonist Analogues step3->final_product

Caption: General synthetic workflow for orexin antagonists.

Materials:

  • Appropriate starting materials and reagents

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Purification media (e.g., Silica gel for column chromatography)

Procedure:

  • Synthesis of the 5-Azaspiro[2.4]heptane Core: The spirocyclic core is typically synthesized from commercially available starting materials through a multi-step sequence involving cyclopropanation and subsequent ring formation.

  • Functional Group Interconversion: The core is then functionalized, for example, by converting an ester to a carboxylic acid or an alcohol to an amine, to prepare it for coupling with various building blocks.

  • Amide Coupling: The functionalized azaspiro[2.4]heptane core is coupled with a variety of carboxylic acids or amines using standard peptide coupling reagents.

    • To a solution of the carboxylic acid in an anhydrous solvent (e.g., DMF), add the coupling agents (e.g., HATU and HOBt) and a base (e.g., DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the amine-functionalized azaspiro[2.4]heptane derivative and continue stirring at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final compound.

In Vitro Orexin Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the synthesized compounds for the OX1 and OX2 receptors.

Materials:

  • CHO-K1 cells stably expressing human OX1 or OX2 receptors

  • [125I]-Orexin-A (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Test compounds

  • Scintillation fluid and counter

Procedure:

  • Cell Membrane Preparation: Prepare cell membranes from the CHO-K1 cells expressing the orexin receptors.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, [125I]-Orexin-A, and varying concentrations of the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the pKi values from the IC50 values determined from the competition binding curves.

Dopamine D3 Receptor Antagonists for Neurological Disorders

1,2,4-Triazolyl 5-azaspiro[2.4]heptane derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor (D3R).[1] The D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.[1]

Quantitative Data Summary

The following table presents the binding affinities of a representative compound for dopamine D2 and D3 receptors, as well as its selectivity.

CompoundDopamine D3R pKiDopamine D2R pKiD2/D3 Selectivity
Representative Compound 8.96.7158

Logical Relationship Diagram

d3r_antagonist_logic cluster_0 Pharmacophore Elements Scaffold 5-Azaspiro[2.4]heptane Core Linker Linker Scaffold->Linker D3R_Antagonist Potent & Selective D3R Antagonist Triazole 1,2,4-Triazole Moiety Triazole->Linker Aryl Aryl Group Linker->Aryl

Caption: Key pharmacophoric elements for D3R antagonism.

Experimental Protocols

Synthesis of 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivatives

This protocol provides a general method for the synthesis of these D3 receptor antagonists.

Materials:

  • 5-Azaspiro[2.4]heptane starting material

  • Appropriate electrophiles (e.g., halo-substituted heterocycles)

  • 1,2,4-Triazole

  • Bases (e.g., Potassium carbonate, Sodium hydride)

  • Solvents (e.g., Acetonitrile, DMF)

Procedure:

  • N-Alkylation of 5-Azaspiro[2.4]heptane:

    • To a solution of the 5-azaspiro[2.4]heptane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the desired electrophile.

    • Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

  • Introduction of the 1,2,4-Triazole Moiety:

    • The 1,2,4-triazole can be introduced via nucleophilic substitution on an appropriately functionalized intermediate.

    • To a solution of the intermediate in an anhydrous solvent (e.g., DMF), add sodium hydride followed by the 1,2,4-triazole.

    • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Dopamine D3 Receptor Binding Assay

This protocol describes a method to assess the binding affinity of the synthesized compounds for the D3 receptor.

Materials:

  • HEK-293 cells expressing the human dopamine D3 receptor

  • [3H]-Spiperone or another suitable radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from the HEK-293 cells expressing the D3 receptor.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compounds.

  • Incubation and Filtration: Incubate the plate and then rapidly filter the contents to separate bound and free radioligand.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition binding curves and calculate the pKi values.

These application notes and protocols provide a foundation for researchers interested in exploring the medicinal chemistry of this compound and its derivatives. The unique structural features of this scaffold continue to make it an attractive starting point for the design of novel therapeutics targeting a range of biological pathways.

References

Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaspiro[2.4]heptan-5-one and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. The rigid, three-dimensional spirocyclic scaffold imparts unique conformational constraints on molecules, which can lead to enhanced biological activity and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the development of novel therapeutics, including antiviral agents, orexin receptor antagonists, and potential anticancer compounds.

Key Applications

The this compound core is a key structural motif in a range of biologically active molecules. Its applications span across multiple therapeutic areas:

  • Antiviral Drug Synthesis: The chiral derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial intermediate in the synthesis of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[1][2]

  • Orexin Receptor Antagonists: 5-Azaspiro[2.4]heptane derivatives have been developed as potent dual orexin receptor antagonists, which are targets for the treatment of insomnia and other sleep disorders.[3][4][5][6][7]

  • Anticancer Agents: Spirocyclic compounds, including derivatives of the azaspiro[2.4]heptane scaffold, have shown promising cytotoxic activity against various cancer cell lines.[8][9][10]

Data Presentation

Table 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (Ledipasvir Intermediate)
StepReactionReagents and ConditionsYieldReference
1Asymmetric allylic alkylationImine of glycine, 3-bromo-2-(bromomethyl)-1-propene, chinchonidine-derived catalyst (phase transfer)40% (overall for methylene proline intermediate)[1]
2Cyclopropanation (Simmons-Smith)tert-butyl (S)-4-methyleneprolinate, Et₂Zn, CH₂I₂Not specified[1]
3SaponificationCorresponding ester, KOH, MeOH/THF/H₂O78%[1]
4Boc Protection & Cyclopropanation4-methylene-proline derivative, Boc₂O, then Simmons-Smith conditions83% (for final product 1)[1]
Table 2: Biological Activity of this compound Derivatives
Compound ClassTargetKey Compound ExampleIn Vitro Activity (IC₅₀/Kᵢ)Reference
Orexin Receptor AntagonistsOrexin 1 & 2 ReceptorsLead compound 15Potent dual antagonist (specific values not publicly disclosed)[3]
Anticancer AgentsHuman Cancer Cell Lines1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (11h)A549: 0.19 µM, MDA-MB-231: 0.08 µM, HeLa: 0.15 µM[9]
Anticancer AgentsHuman Cancer Cell Lines1-Thia-4-azaspiro[4.5]decan-3-one derivative (1)Moderate to high inhibition at 100 ppm[8]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (Key intermediate for Ledipasvir)

This protocol is based on the enantioselective synthesis of the 4-methyleneproline scaffold followed by cyclopropanation.[1]

Step 1: Synthesis of tert-butyl (S)-4-methyleneprolinate

  • To a solution of the glycine imine Schiff base (1.0 eq) and a chinchonidine-derived phase-transfer catalyst (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add an excess of 3-bromo-2-(bromomethyl)-1-propene (1.5 eq).

  • Add a 50% aqueous solution of potassium hydroxide and stir the biphasic mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford tert-butyl (S)-4-methyleneprolinate.

Step 2: Cyclopropanation via Simmons-Smith Reaction

  • To a solution of tert-butyl (S)-4-methyleneprolinate (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add a solution of diethylzinc (2.0 eq) in hexanes dropwise.

  • Stir the mixture for 15 minutes at 0 °C, then add diiodomethane (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.

Step 3: Saponification to (S)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • Dissolve the crude ester from the previous step in a mixture of methanol, THF, and water.

  • Add an excess of potassium hydroxide (5.0 eq) and stir the mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.

Step 4: Boc-protection

  • Dissolve the carboxylic acid from Step 3 in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as sodium bicarbonate.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Signaling Pathways and Experimental Workflows

Orexin Receptor Antagonism

Derivatives of 5-azaspiro[2.4]heptane have been identified as potent antagonists of orexin receptors (OX1R and OX2R), which are G-protein coupled receptors (GPCRs) involved in the regulation of sleep-wake cycles.

Orexin_Signaling_Pathway cluster_receptor Orexin Receptor cluster_downstream Downstream Signaling Orexin Antagonist Orexin Antagonist Orexin Receptor (OX1R/OX2R) Orexin Receptor (OX1R/OX2R) Orexin Antagonist->Orexin Receptor (OX1R/OX2R) Inhibition Gq_Protein Gq_Protein Orexin Receptor (OX1R/OX2R)->Gq_Protein Activation PLC PLC Gq_Protein->PLC IP3_DAG IP3_DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal_Excitation Ca_Release->Neuronal_Excitation

Orexin Receptor Antagonist Signaling Pathway

NS5A Inhibition in HCV Replication

(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a precursor to Ledipasvir, which targets the Hepatitis C virus NS5A protein, a key component of the viral replication complex.

NS5A_Inhibition_Workflow cluster_synthesis Synthesis cluster_moa Mechanism of Action 4_Azaspiro_heptanone This compound Derivative Ledipasvir_Synthesis Multi-step Synthesis 4_Azaspiro_heptanone->Ledipasvir_Synthesis Ledipasvir Ledipasvir Ledipasvir_Synthesis->Ledipasvir HCV_Replication_Complex HCV Replication Complex (includes NS5A) Ledipasvir->HCV_Replication_Complex Inhibition Viral_RNA_Replication Viral_RNA_Replication HCV_Replication_Complex->Viral_RNA_Replication Virion_Assembly Virion_Assembly HCV_Replication_Complex->Virion_Assembly

Workflow from Building Block to NS5A Inhibition

General Synthetic Workflow for Spirocyclic Compounds

The synthesis of functionalized 4-azaspiro[2.4]heptan-5-ones often involves the creation of an exocyclic double bond on a pyrrolidinone ring, followed by cyclopropanation.

General_Synthetic_Workflow Pyrrolidinone_Derivative Pyrrolidinone Derivative Exocyclic_Alkene_Formation Exocyclic Alkene Formation Pyrrolidinone_Derivative->Exocyclic_Alkene_Formation 4_Methylene_pyrrolidinone 4-Methylene- pyrrolidinone Exocyclic_Alkene_Formation->4_Methylene_pyrrolidinone Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) 4_Methylene_pyrrolidinone->Cyclopropanation 4_Azaspiro_heptanone_Product This compound Product Cyclopropanation->4_Azaspiro_heptanone_Product

General Synthetic Workflow for 4-Azaspiro[2.4]heptan-5-ones

Conclusion

This compound and its derivatives represent a class of spirocyclic building blocks with significant potential in drug discovery. Their utility in the synthesis of approved drugs like Ledipasvir, as well as their application in developing novel orexin receptor antagonists and anticancer agents, highlights their importance. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this versatile scaffold in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaspiro[2.4]heptan-5-one and its derivatives are emerging as crucial building blocks in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic scaffold offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. Notably, the structurally related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C. This highlights the significant potential of the this compound core in the design of novel therapeutics. These compounds are of interest for their potential applications as enzyme inhibitors and as constrained analogs of proline and other amino acids in peptidomimetics.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, based on available scientific literature.

Synthetic Protocols

The synthesis of this compound can be achieved through the intramolecular cyclization of a corresponding γ-amino acid precursor. The following protocol is based on a reported method and provides a general procedure for this transformation.

Protocol 1: Intramolecular Cyclization of 1-(Aminomethyl)cyclopropane-1-carboxylic acid

This protocol describes the synthesis of this compound via the base-mediated intramolecular cyclization of 1-(aminomethyl)cyclopropane-1-carboxylic acid.

Experimental Workflow:

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Final Product A 1-(Aminomethyl)cyclopropane- 1-carboxylic acid B Dissolve in Methanol A->B C Add Barium Hydroxide B->C D Reflux Reaction Mixture C->D Heat E Cool to Room Temperature D->E F Filter E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-(Aminomethyl)cyclopropane-1-carboxylic acid

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(aminomethyl)cyclopropane-1-carboxylic acid in anhydrous methanol.

  • Addition of Base: To the solution, add barium hydroxide octahydrate. The molar ratio of the base to the amino acid is a critical parameter that may require optimization.

  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolation: Filter the mixture to remove any insoluble barium salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

Data Presentation:

ParameterConditionYield (%)Reference
Reactant1-(Acylaminomethyl)cyclopropane-1-carboxylic acid34[1]
BaseBarium hydroxide34[1]
SolventMethanol34[1]
TemperatureReflux34[1]

Note: The reported yield of 34% was for the cyclization of an acylated amino acid precursor.[1] The yield for the direct cyclization of the unprotected amino acid may vary and requires optimization.

Alternative Synthetic Strategies

While the intramolecular cyclization of the corresponding γ-amino acid is a direct approach, other synthetic strategies can be envisioned for the synthesis of this compound and its derivatives. These alternative routes may offer advantages in terms of starting material availability, scalability, and the potential for introducing diversity.

Logical Relationship of Synthetic Approaches:

G cluster_0 Precursors cluster_1 Key Reactions cluster_2 Target Molecule A Cyclopropane Derivatives C Intramolecular Cyclization A->C E Radical Cyclization A->E B Pyrrolidinone Scaffolds D Cyclopropanation B->D F This compound C->F D->F E->F

Caption: Synthetic strategies for this compound.

1. Cyclopropanation of Pyrrolidinone Derivatives:

An alternative approach involves the construction of the spiro-fused cyclopropane ring onto a pre-existing pyrrolidinone scaffold. This can be achieved through various cyclopropanation methods, including:

  • Simmons-Smith Reaction: Utilizing a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an exocyclic double bond at the 4-position of a pyrrolidinone ring.

  • Transition-Metal Catalyzed Cyclopropanation: Employing diazo compounds in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium) to react with a suitable olefinic precursor.

2. Radical Cyclization:

Radical-mediated cyclizations offer a powerful tool for the construction of cyclic systems. A potential route to this compound could involve the intramolecular cyclization of a suitably functionalized acyclic precursor containing a cyclopropyl group. For instance, the radical cyclization of an N-alkenyl-2-bromo(cyclopropyl)acetamide could be explored.

Applications in Drug Discovery

The this compound scaffold is a valuable pharmacophore in drug design due to its ability to introduce conformational rigidity and a specific three-dimensional geometry.

Signaling Pathway Context (Hypothetical):

In a hypothetical drug discovery scenario, a derivative of this compound could be designed to inhibit a specific enzyme, for example, a kinase involved in a cancer signaling pathway. The spirocyclic core could orient key pharmacophoric groups to interact with the ATP-binding pocket of the kinase, leading to inhibition of downstream signaling.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Growth Factor Receptor B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression (Cell Proliferation) D->E Inhibitor This compound Derivative Inhibitor->C Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

The development of efficient and scalable synthetic routes to this compound and its analogs is, therefore, of high importance for the continued exploration of this promising chemical space in the quest for new and improved therapeutics. Further research into stereoselective synthetic methods will be particularly valuable for elucidating the structure-activity relationships of chiral derivatives.

References

Application Notes and Protocols for the Characterization of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound featuring a unique spirocyclic system that incorporates a cyclopropane ring and a γ-lactam. This structural motif imparts a well-defined three-dimensional geometry, making it an attractive building block for the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This document outlines the key analytical techniques and provides detailed experimental protocols for its characterization.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Chromatographic Techniques (HPLC/GC): To assess purity and quantify the compound.

  • X-ray Crystallography: To definitively determine the three-dimensional molecular structure in the solid state.

The logical workflow for the characterization of a newly synthesized batch of this compound is depicted below.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ftir FTIR Spectroscopy purification->ftir Functional Groups chromatography Chromatography (HPLC/GC) purification->chromatography Purity Assessment xray X-ray Crystallography (if crystalline) purification->xray 3D Structure analysis Data Interpretation & Structure Confirmation nmr->analysis ms->analysis ftir->analysis chromatography->analysis xray->analysis report Reporting & Documentation analysis->report

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC can confirm assignments.

Predicted ¹H and ¹³C NMR Data
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.5 - 1.5 (m)10 - 25
Lactam CH₂2.0 - 2.8 (m)30 - 45
Spiro Carbon-40 - 60
Carbonyl Carbon-170 - 185
NH6.0 - 8.0 (br s)-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate ¹H NMR signals and assign chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Predicted Mass Spectrometry Data

The following table presents predicted m/z values for various adducts of this compound (C₆H₉NO, Exact Mass: 111.0684 Da).[1]

Adduct Predicted m/z
[M+H]⁺112.0757
[M+Na]⁺134.0576
[M+K]⁺150.0316
[M-H]⁻110.0611
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a TOF or Orbitrap analyzer, equipped with an ESI source.

  • Infusion Analysis:

    • Flow Rate: 5-10 µL/min.

    • Ionization Mode: Positive and negative ion modes should be run to observe different adducts.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use it to confirm the elemental composition with a mass accuracy of <5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (lactam)3200 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (γ-lactam)1670 - 1720Strong
N-H Bend1550 - 1650Medium
C-N Stretch1200 - 1350Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard benchtop FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Principle IR_Source IR Source Sample Sample on ATR Crystal (this compound) IR_Source->Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum FTIR Spectrum FT->Spectrum

Caption: Principle of FTIR spectroscopy for sample analysis.

Chromatographic Techniques

Chromatography is essential for determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) is generally preferred for non-volatile compounds, while Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for the structurally related spiro lactam, spironolactone, and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detector Wavelength: The UV maximum should be determined by running a UV scan. A wavelength around 210-230 nm is a likely starting point for a lactam.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.

Experimental Protocol: Gas Chromatography (GC)
  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.

  • Data Analysis: Assess purity based on the peak area percentage.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable single crystals can be grown.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect diffraction data at a controlled temperature (e.g., 100 K) over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.

Summary of Analytical Data

The following table should be used to summarize the characterization data for a given batch of this compound.

Technique Parameter Observed Value Expected Value
¹H NMR Chemical Shifts (ppm)List observed shiftsBased on prediction/literature
¹³C NMR Chemical Shifts (ppm)List observed shiftsBased on prediction/literature
HRMS [M+H]⁺ m/zObserved m/z112.0757
Elemental CompositionCalculated formulaC₆H₉NO
FTIR Key Stretches (cm⁻¹)List key bandsC=O: ~1700, N-H: ~3300
HPLC/GC Purity (%)Calculated purity>95% (typical)
Retention Time (min)Observed Rt-
X-ray Crystal SystemDetermined system-
Space GroupDetermined group-

By following these detailed protocols and utilizing a combination of these analytical techniques, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring its quality and suitability for further applications.

References

Application Notes and Protocols: 4-Azaspiro[2.4]heptan-5-one as a Novel Orexin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and reward. Antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia, with several approved drugs on the market. The exploration of novel chemical scaffolds that modulate this system is of significant interest in the development of next-generation therapeutics with improved properties.

This document provides detailed application notes and experimental protocols for the characterization of 4-Azaspiro[2.4]heptan-5-one and its derivatives as a potential new class of orexin receptor antagonists. Due to the novelty of this specific scaffold, quantitative data from the closely related and more extensively studied 5-azaspiro[2.4]heptane series are presented as a reference for comparison and to guide experimental design.

Orexin Signaling Pathway

Orexin receptors are coupled to multiple G-protein signaling pathways. Upon binding of orexin-A or orexin-B, OX1R primarily couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. OX2R can couple to both Gq and Gi/o, modulating both intracellular calcium and cyclic AMP (cAMP) levels. The antagonism of these signaling cascades is the primary mechanism of action for orexin-based therapeutics.

Orexin receptor signaling pathways and the inhibitory action of an antagonist.

Quantitative Data Summary

The following tables summarize representative in vitro and in vivo data for a series of 5-azaspiro[2.4]heptane derivatives, which can serve as a benchmark for the evaluation of novel this compound compounds.

Table 1: In Vitro Orexin Receptor Antagonist Activity of Representative 5-Azaspiro[2.4]heptane Derivatives

Compound ID OX1R pKb OX2R pKb Selectivity (OX1R/OX2R)
15 8.1 8.3 0.63
17 8.0 8.2 0.63
28 6.5 >8.5 <0.01

Data adapted from a study on 5-azaspiro[2.4]heptanes. pKb values were determined in a Ca²⁺ FLIPR functional assay.[1]

Table 2: Representative Pharmacokinetic Parameters of Lead Orexin Antagonists in Rats

Compound ID Route Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng*h/mL) F (%)
15 IV 1 - - - -
PO 1 0.5 150 350 45
17 IV 1 - - - -
PO 1 0.75 120 420 50

Data are representative values for lead compounds from a series of 5-azaspiro[2.4]heptane orexin receptor antagonists. F (%) denotes oral bioavailability.[1]

Table 3: Representative In Vivo Efficacy of Dual Orexin Receptor Antagonists (DORAs) in Rodent Sleep Models

Compound Species Dose (mg/kg, p.o.) Time in NREM Sleep (% increase) Time in REM Sleep (% increase) Wakefulness (% decrease)
DORA-12 Rat 30 50 120 40
DORA-22 Rat 30 60 150 55

Data are representative of the effects of DORAs on sleep parameters in rats during their active phase.[2]

Experimental Protocols

Proposed Synthesis of this compound Derivatives

The synthesis of the target this compound scaffold can be envisioned based on the synthesis of the related 4-azaspiro[2.4]hept-6-en-5-ones. A proposed general synthetic route is outlined below.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Core Pyrrolidinone Substituted Pyrrolidin-2-one Maleimide N-Substituted Maleimide Cyclopropanation_reagent Dibromoacetate (or similar) Unsaturated_Spiro 4-Azaspiro[2.4]hept-6-en-5-one Derivative Maleimide->Unsaturated_Spiro Cyclopropanation_reagent->Unsaturated_Spiro Photocatalyst Eosin Y (Photocatalyst) Photocatalyst->Unsaturated_Spiro Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Unsaturated_Spiro->Reduction Reduction of alkene Saturated_Spiro This compound Core Structure Reduction->Saturated_Spiro In_Vitro_Screening_Workflow cluster_workflow In Vitro Screening Cascade Compound_Library This compound Derivative Library Primary_Screen Primary Screen: Calcium Mobilization Assay (FLIPR) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Inhibition of Orexin-A induced Ca²⁺ flux) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay: Radioligand Binding Assay Dose_Response->Secondary_Assay Potency_Confirmation Confirmation of Potency (Ki Determination) Secondary_Assay->Potency_Confirmation Selectivity_Panel Selectivity Profiling (vs. other GPCRs) Potency_Confirmation->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow Animal_Prep Animal Preparation: EEG/EMG Electrode Implantation in Rats Recovery Surgical Recovery (1-2 weeks) Animal_Prep->Recovery Baseline Baseline Recording: 24h EEG/EMG Data Collection Recovery->Baseline Dosing Drug Administration: Vehicle or Test Compound (p.o.) Baseline->Dosing Test_Recording Test Recording: 6-24h EEG/EMG Data Collection Dosing->Test_Recording Data_Analysis Data Analysis: Sleep Scoring (Wake, NREM, REM) Test_Recording->Data_Analysis Efficacy_Evaluation Efficacy Evaluation: Changes in Sleep Architecture Data_Analysis->Efficacy_Evaluation

References

Application Notes and Protocols for the Asymmetric Synthesis of 4-Azaspiro[2.4]heptan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azaspiro[2.4]heptan-5-one derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structure, incorporating a cyclopropane ring fused to a pyrrolidinone core, makes them attractive scaffolds for the development of novel therapeutic agents. The precise spatial arrangement of substituents on this framework allows for the exploration of chemical space in a way that is distinct from more traditional flat, aromatic structures. This can lead to improved target affinity, selectivity, and pharmacokinetic properties. The asymmetric synthesis of these compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This document provides an overview of synthetic strategies and a detailed protocol for the enantioselective synthesis of a key precursor to this compound derivatives.

Synthetic Strategies

The asymmetric synthesis of spirocyclic γ-lactams, including this compound derivatives, can be approached through several catalytic strategies. These methods aim to control the formation of the stereogenic centers, particularly the spirocyclic carbon.

1. Organocatalytic Approaches: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in the asymmetric synthesis of spiro-γ-lactam oxindoles.[1] These catalysts can activate substrates through the formation of chiral intermediates, directing the stereochemical outcome of the reaction. Cascade reactions, such as thiol-Michael/Mannich/lactamization sequences, can efficiently construct multiple bonds and stereocenters in a single pot.[1]

2. Metal-Catalyzed Cycloadditions: Transition metal catalysts, particularly those based on rhodium and ruthenium, are effective in promoting asymmetric cyclopropanation and cycloaddition reactions.[2] For instance, rhodium-catalyzed decomposition of diazo compounds in the presence of an olefin can lead to the enantioselective formation of a cyclopropane ring. Formal [3+2] cycloaddition reactions have also been utilized to construct the spiro-γ-lactam core of natural products.[3]

3. Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. The "clip-cycle" strategy, which involves an intramolecular aza-Michael cyclization promoted by a chiral phosphoric acid, has been successfully applied to the synthesis of spiropyrrolidines and spiropiperidines.[4][5][6]

A particularly effective and well-documented approach for the synthesis of the 4-azaspiro[2.4]heptane core involves a catalytic and enantioselective double allylic alkylation of a glycine imine equivalent. This method provides access to a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is a direct precursor to the desired this compound derivatives.[3]

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, adapted from published procedures.[3] This compound can be further elaborated to various this compound derivatives.

Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This protocol involves a one-pot double allylic alkylation of a glycine imine analog under phase-transfer conditions using a cinchonidine-derived catalyst.

Materials:

  • Glycine imine analog (e.g., tert-butyl (diphenylmethylene)glycinate)

  • 1,2-dibromoethane

  • Cinchonidine-derived phase-transfer catalyst

  • Potassium hydroxide (KOH)

  • Toluene

  • Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (AcOEt)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • High-resolution mass spectrometer

  • Polarimeter

Procedure:

Step 1: Catalytic Asymmetric Double Allylic Alkylation

  • To a solution of the glycine imine analog (1.0 equiv) in toluene, add the cinchonidine-derived catalyst (0.1 equiv).

  • Add an aqueous solution of potassium hydroxide (50% w/w).

  • Cool the mixture to 0 °C and add 1,2-dibromoethane (1.2 equiv) dropwise.

  • Stir the reaction vigorously at room temperature for 48 hours.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, tert-butyl (S)-4-methyleneprolinate, is used in the next step without further purification.

Step 2: N-Boc Protection

  • Dissolve the crude tert-butyl (S)-4-methyleneprolinate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Add Boc₂O (1.1 equiv) and stir the mixture at room temperature for 48 hours.

  • Quench the reaction with 1 M aqueous HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the N-Boc protected product.

Step 3: Ester Hydrolysis

  • Dissolve the N-Boc protected ester (1.0 equiv) in a mixture of MeOH, THF, and H₂O.

  • Add a 50% aqueous solution of KOH and stir at room temperature for 32 hours.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate to afford the crude carboxylic acid.

Step 4: Purification

  • Purify the crude (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid by flash chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to yield the pure product as a solid.[3]

Data Presentation

StepProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Alkylation & BocN-Boc-tert-butyl (S)-4-methyleneprolinate85>95N/A[3]
Hydrolysis(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid78>95N/A[3]
Overall (purified)(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid83>95N/A[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric Alkylation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification start Glycine Imine Analog reagents1 1,2-Dibromoethane, Cinchonidine Catalyst, KOH product1 Crude (S)-4-Methyleneprolinate start->product1 reagents1->product1 Toluene/H2O, RT, 48h reagents2 Boc2O, Et3N, DMAP product2 N-Boc Protected Ester product1->product2 reagents2->product2 CH2Cl2, RT, 48h reagents3 KOH product3 Crude Carboxylic Acid product2->product3 reagents3->product3 MeOH/THF/H2O, RT, 32h purification Flash Chromatography final_product Pure (S)-5-Boc-5-azaspiro[2.4]- heptane-6-carboxylic Acid product3->final_product purification->final_product

Caption: Experimental workflow for the synthesis of the target precursor.

signaling_pathway cluster_catalysis Catalytic Cycle cluster_workup Product Formation catalyst Chiral Phase-Transfer Catalyst (Q*X) imine Glycine Imine Enolate catalyst->imine Deprotonation intermediate1 Mono-alkylated Intermediate imine->intermediate1 SN2 Attack alkylating_agent 1,2-Dibromoethane intermediate2 Spirocyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Methyleneproline Derivative intermediate2->product Protonation

Caption: Proposed catalytic cycle for the asymmetric alkylation.

References

Functionalization of 4-Azaspiro[2.4]heptan-5-one: A Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-azaspiro[2.4]heptan-5-one scaffold is a unique spirocyclic γ-lactam that holds significant interest for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a novel chemical space for the development of new therapeutic agents. Functionalization of this core moiety allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the known functionalization reactions for this compound, though specific experimental protocols and quantitative data are limited in publicly available literature.

Key Functionalization Strategies

The primary sites for functionalization on the this compound core are the nitrogen atom of the lactam and the α-carbon to the carbonyl group. Key transformations would include N-alkylation/arylation and C-acylation.

N-Alkylation and N-Arylation

Modification of the lactam nitrogen is a common strategy to introduce diverse substituents.

General Reaction Pathway for N-Alkylation:

N_Alkylation cluster_conditions Reaction Conditions reactant This compound NH product N-Alkyl-4-azaspiro[2.4]heptan-5-one N-R reactant->product Alkylation reagent Alkyl Halide (R-X) Base

Caption: General workflow for the N-alkylation of this compound.

While specific examples with this compound are not detailed in the surveyed literature, general protocols for the N-alkylation of lactams suggest the use of a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF, THF) followed by the addition of an alkyl halide.

Hypothetical Protocol for N-Alkylation (General Procedure):

  • To a solution of this compound in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-arylation reactions would typically involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

α-Acylation

Introduction of an acyl group at the α-position to the lactam carbonyl can be achieved through enolate chemistry.

General Reaction Pathway for α-Acylation:

C_Acylation cluster_reagents Reagents reactant N-Protected-4-azaspiro[2.4]heptan-5-one intermediate Enolate Intermediate reactant->intermediate Deprotonation reagent1 Strong Base (e.g., LDA) reagent2 Acylating Agent (RCOCl) product α-Acyl-4-azaspiro[2.4]heptan-5-one intermediate->product Acylation

Caption: General workflow for the α-acylation of a protected this compound.

For α-acylation, the lactam nitrogen would likely require a protecting group to prevent N-acylation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to generate the enolate, which is then quenched with an acylating agent such as an acyl chloride or anhydride.

Hypothetical Protocol for α-Acylation (General Procedure):

  • Protect the nitrogen of this compound (e.g., as a Boc or Cbz derivative).

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Add a solution of the N-protected this compound in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add the acylating agent (1.2 equivalents) at -78 °C and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

  • Deprotect the nitrogen if required.

Data Summary

A comprehensive search of available chemical literature did not yield specific quantitative data (i.e., reaction yields, specific reagents, and conditions) for the functionalization of this compound. The information presented is based on general methodologies for the functionalization of related γ-lactam systems. Researchers interested in these transformations should perform careful optimization studies.

Conclusion

The functionalization of this compound represents a promising avenue for the discovery of novel bioactive molecules. While specific, detailed protocols for the direct functionalization of this scaffold are not readily found in the public domain, established methods for N-alkylation, N-arylation, and C-acylation of γ-lactams provide a solid foundation for developing synthetic routes to its derivatives. Further research is warranted to explore and report on the specific reactivity and functionalization of this intriguing spirocyclic system.

Application Notes and Protocols for the Scale-up Synthesis of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic γ-lactam scaffold relevant in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the formation of the key intermediate, 4-methylenepyrrolidin-2-one, from readily available starting materials, followed by a cyclopropanation reaction to yield the target molecule. This guide includes comprehensive experimental procedures, quantitative data summaries, safety protocols, and visual workflows to facilitate a safe and efficient scale-up of this important building block.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their inherent three-dimensional nature and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, a member of the spiro-γ-lactam family, represents a key structural motif in various biologically active molecules. Its synthesis on a larger scale is crucial for advancing preclinical and clinical studies. The protocols outlined herein are designed to be scalable and provide a solid foundation for the production of multi-gram to kilogram quantities of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step sequence:

  • Synthesis of 4-methylenepyrrolidin-2-one: This step involves the reaction of itaconic anhydride with a suitable amine source, such as benzylamine, followed by a deprotection step. This method offers a straightforward and scalable route to the key olefin intermediate.

  • Cyclopropanation: The exocyclic double bond of 4-methylenepyrrolidin-2-one is converted to a cyclopropane ring using a Simmons-Smith type reaction to afford the final product.

Overall_Synthetic_Scheme Itaconic_Anhydride Itaconic Anhydride Intermediate_Amide N-Benzyl-4-methylene- pyrrolidin-2-one Itaconic_Anhydride->Intermediate_Amide 1. Reaction Benzylamine Benzylamine Benzylamine->Intermediate_Amide Methylene_Pyrrolidinone 4-Methylenepyrrolidin-2-one Intermediate_Amide->Methylene_Pyrrolidinone 2. Debenzylation Hydrogenolysis Hydrogenolysis Final_Product This compound Methylene_Pyrrolidinone->Final_Product 3. Cyclopropanation Simmons_Smith Simmons-Smith Reaction

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Methylenepyrrolidin-2-one

This section details the protocol for the preparation of the key intermediate, 4-methylenepyrrolidin-2-one, from itaconic anhydride and benzylamine, followed by catalytic hydrogenolysis for debenzylation.

Experimental Protocol

Step 1.1: Synthesis of N-Benzyl-4-methylenepyrrolidin-2-one

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with itaconic anhydride and a suitable solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Benzylamine is added dropwise to the stirred suspension of itaconic anhydride at a controlled temperature (typically 0-10 °C) to manage the exotherm.

  • Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 1.2: Debenzylation of N-Benzyl-4-methylenepyrrolidin-2-one

  • Reactor Setup: A high-pressure reactor (autoclave) is charged with N-Benzyl-4-methylenepyrrolidin-2-one, a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure until complete consumption of the starting material is observed (monitored by GC-MS or LC-MS).

  • Work-up: The reactor is depressurized, and the catalyst is carefully filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-methylenepyrrolidin-2-one.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain the pure intermediate.

Quantitative Data
ParameterStep 1.1: N-BenzylationStep 1.2: Debenzylation
Reactants Itaconic Anhydride, BenzylamineN-Benzyl-4-methylenepyrrolidin-2-one, H₂
Molar Ratio 1 : 1.05-1.1Substrate : Pd/C (e.g., 10% w/w)
Solvent Toluene or DichloromethaneEthanol or Methanol
Temperature 0 °C to reflux40-60 °C
Pressure Atmospheric50-100 psi
Reaction Time 4-8 hours12-24 hours
Typical Yield 85-95%90-98%

Part 2: Cyclopropanation of 4-Methylenepyrrolidin-2-one

This section describes the Simmons-Smith cyclopropanation of 4-methylenepyrrolidin-2-one to yield the final product, this compound. Two common variations of the Simmons-Smith reaction are presented: the use of a Zinc-Copper couple and the use of Diethylzinc.

Experimental Protocol

Method A: Using Zinc-Copper Couple

  • Preparation of Zn-Cu Couple: Zinc dust is activated by washing with hydrochloric acid, followed by water, ethanol, and ether, and then treated with a copper(II) acetate or copper(II) sulfate solution. The resulting black couple is filtered, washed, and dried under vacuum.

  • Reactor Setup: A dry, inert atmosphere (nitrogen or argon) is established in a multi-neck flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer.

  • Reaction: The Zn-Cu couple is suspended in a dry, non-coordinating solvent (e.g., diethyl ether or dichloromethane). A solution of diiodomethane in the same solvent is added dropwise to the suspension. The mixture is stirred, and an exothermic reaction should be observed. A solution of 4-methylenepyrrolidin-2-one in the same solvent is then added dropwise at a controlled temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a tartaric acid solution. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.

Method B: Using Diethylzinc (Furukawa's Modification)

  • Reactor Setup: A dry, inert atmosphere is crucial. A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen or argon line.

  • Reagent Addition: A solution of diethylzinc in a dry solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. A solution of diiodomethane in the same solvent is added dropwise.

  • Reaction: A solution of 4-methylenepyrrolidin-2-one in the same solvent is then added dropwise to the freshly prepared reagent at a low temperature (e.g., 0 °C). The reaction is typically stirred at this temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The work-up and purification procedures are similar to Method A.

Quantitative Data
ParameterMethod A: Zn-Cu CoupleMethod B: Diethylzinc
Reactants 4-Methylenepyrrolidin-2-one, Diiodomethane, Zn-Cu4-Methylenepyrrolidin-2-one, Diiodomethane, Diethylzinc
Molar Ratio Olefin : CH₂I₂ : Zn-Cu (e.g., 1 : 1.5-2.0 : 2.0-3.0)Olefin : CH₂I₂ : Et₂Zn (e.g., 1 : 1.2-1.5 : 1.2-1.5)
Solvent Diethyl ether or DichloromethaneDichloromethane or Toluene
Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield 60-80%70-90%
Safety Considerations
  • Diiodomethane: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3][4]

  • Diethylzinc: is a pyrophoric liquid that ignites spontaneously in air. It must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. All glassware must be thoroughly dried.

  • Hydrogen Gas: is highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Palladium on Carbon: can be pyrophoric when dry and saturated with hydrogen. It should be handled with care, and the filter cake should not be allowed to dry completely in the air.

Purification and Characterization

The final product, this compound, can be purified by either column chromatography or recrystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Recrystallization: A suitable solvent system for recrystallization should be determined experimentally. Common solvents for lactams include ethyl acetate, ethanol, or mixtures with hexanes. The principle of crystallization relies on the differential solubility of the compound and impurities at different temperatures.[5][6][7]

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Workflow Diagrams

Synthesis_of_4_Methylenepyrrolidin_2_one cluster_0 Step 1.1: N-Benzylation cluster_1 Step 1.2: Debenzylation A1 Charge reactor with Itaconic Anhydride and Solvent A2 Add Benzylamine dropwise at 0-10 °C A1->A2 A3 Heat to reflux A2->A3 A4 Monitor reaction (TLC/LC-MS) A3->A4 A5 Cool and concentrate A4->A5 A6 Purify by recrystallization/ chromatography A5->A6 B1 Charge autoclave with N-Benzyl intermediate and Pd/C B2 Pressurize with H₂ B1->B2 B3 Stir at elevated T & P B2->B3 B4 Monitor reaction (GC-MS/LC-MS) B3->B4 B5 Filter catalyst B4->B5 B6 Concentrate filtrate B5->B6 B7 Purify by vacuum distillation/ recrystallization B6->B7

Figure 2: Experimental workflow for the synthesis of 4-Methylenepyrrolidin-2-one.

Cyclopropanation_Workflow cluster_0 Method A: Zn-Cu Couple cluster_1 Method B: Diethylzinc C1 Prepare Zn-Cu Couple C2 Suspend Zn-Cu in dry solvent C3 Add Diiodomethane C4 Add 4-Methylenepyrrolidin-2-one E1 Quench reaction C4->E1 D1 Cool Diethylzinc solution D2 Add Diiodomethane D3 Add 4-Methylenepyrrolidin-2-one D3->E1 E2 Work-up and extraction E1->E2 E3 Purify by chromatography/ recrystallization E2->E3 E4 Characterize final product E3->E4

Figure 3: Experimental workflow for the cyclopropanation of 4-Methylenepyrrolidin-2-one.

Conclusion

The protocols described in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block in quantities sufficient for further research and development activities. The choice between the two Simmons-Smith reaction variants will depend on the available equipment, safety infrastructure, and desired scale of the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azaspiro[2.4]heptan-5-one, a valuable spirocyclic γ-lactam scaffold. This guide focuses on improving reaction yield and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 4-methylene-pyrrolidin-2-one. This is followed by a cyclopropanation reaction, typically a Simmons-Smith or a related modified reaction, to form the spirocyclic cyclopropane ring.

Q2: What are the critical factors influencing the yield of the cyclopropanation step?

A2: Several factors can significantly impact the yield of the cyclopropanation reaction. These include the quality and activation of the zinc reagent (in the case of the Simmons-Smith reaction), the purity of the dihalomethane reagent, the reaction temperature, and the choice of solvent. The reaction is also sensitive to moisture and air, necessitating anhydrous conditions and an inert atmosphere.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include the methylation of the lactam nitrogen or other heteroatoms by the electrophilic carbenoid reagent, especially with prolonged reaction times or excess reagents. Incomplete reaction leading to the recovery of the starting material, 4-methylene-pyrrolidin-2-one, is also a frequent issue. Additionally, the formation of fused or rearranged bicyclic systems instead of the desired spiro-lactam can occur under certain conditions.

Q4: How can I confirm the successful formation of this compound?

A4: A combination of standard analytical techniques is recommended for product confirmation. 1H and 13C NMR spectroscopy will show characteristic shifts for the cyclopropyl and lactam protons and carbons. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. For unambiguous structural elucidation, X-ray crystallography is the gold standard.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

A low or negligible yield of the target compound is a primary concern. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions.
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).
Issue 2: Incomplete Conversion of 4-Methylene-pyrrolidin-2-one

If a significant amount of the starting material remains after the reaction, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Insufficient Reagent Increase the equivalents of the cyclopropanating agent (e.g., Simmons-Smith reagent) in a stepwise manner (e.g., from 1.5 to 2.0 to 2.5 equivalents).
Short Reaction Time Extend the reaction time and monitor the progress by TLC or GC-MS to ensure the reaction has gone to completion.
Inadequate Stirring In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.
Issue 3: Formation of Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired this compound.

Potential Byproduct Probable Cause Mitigation Strategy
N-Methylated Lactam The electrophilic zinc carbenoid can methylate the lactam nitrogen.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Polymeric Material Acidic impurities or prolonged heating can lead to polymerization of the starting material or product.Ensure all reagents and solvents are pure and maintain careful temperature control.

Experimental Protocols

Synthesis of 4-Methylene-pyrrolidin-2-one (Precursor)
General Protocol for Simmons-Smith Cyclopropanation of 4-Methylene-pyrrolidin-2-one

This protocol is a generalized procedure based on standard Simmons-Smith reaction conditions and should be optimized for the specific substrate.

Materials:

  • 4-Methylene-pyrrolidin-2-one

  • Zinc-Copper Couple (freshly prepared)

  • Diiodomethane (CH2I2)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add the freshly prepared zinc-copper couple under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous diethyl ether or DCM to the flask. To this suspension, add a solution of diiodomethane in the same solvent dropwise via the dropping funnel. The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).

  • Substrate Addition: After the formation of the Simmons-Smith reagent, cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-methylene-pyrrolidin-2-one in the anhydrous solvent dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the solvent. Separate the organic layer, and extract the aqueous layer with additional portions of the solvent.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Analysis & Purification start 4-Oxo-pyrrolidine derivative wittig Wittig Reaction start->wittig precursor 4-Methylene-pyrrolidin-2-one wittig->precursor reaction Cyclopropanation precursor->reaction reagent Simmons-Smith Reagent (Zn/Cu, CH2I2) reagent->reaction product This compound reaction->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification analysis NMR, HRMS, X-ray purification->analysis G start Start Synthesis check_yield Low/No Yield? start->check_yield check_reagents Check Reagent Quality (Zn/Cu, CH2I2) check_yield->check_reagents Yes incomplete_conv Incomplete Conversion? check_yield->incomplete_conv No check_conditions Verify Anhydrous/ Inert Conditions check_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_temp->incomplete_conv increase_reagent Increase Equivalents of Reagent incomplete_conv->increase_reagent Yes byproducts Byproducts Observed? incomplete_conv->byproducts No increase_time Increase Reaction Time increase_reagent->increase_time increase_time->byproducts adjust_stoichiometry Adjust Reagent Stoichiometry byproducts->adjust_stoichiometry Yes success Successful Synthesis byproducts->success No monitor_time Monitor Reaction Time Closely adjust_stoichiometry->monitor_time monitor_time->success end End success->end

Technical Support Center: Purification of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4-Azaspiro[2.4]heptan-5-one. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guides

This section addresses specific challenges that may arise during the purification of this compound via common laboratory techniques such as column chromatography and recrystallization.

Column Chromatography Troubleshooting

Question: My column chromatography separation is poor, and I'm observing overlapping peaks of my product and impurities. What can I do?

Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of your eluent is critical. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is eluting too slowly or not at all (low Rf), increase the eluent's polarity. A good starting point for polar compounds like lactams is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). Systematic testing of different solvent ratios is recommended.

  • Change the Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, it may not be optimal for all separations. Consider using alumina or a bonded-phase silica gel (e.g., amino or cyano) which can offer different selectivity.

  • Improve Column Packing: A poorly packed column will lead to band broadening and inefficient separation. Ensure your column is packed uniformly without any cracks or channels.

  • Sample Loading: Overloading the column can significantly degrade separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Also, ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is weaker than the mobile phase.

Question: My product is eluting with a streaky or tailing peak. What is the cause and how can I fix it?

Answer: Peak tailing can be caused by several issues:

  • Compound-Silica Interaction: The slightly acidic nature of silica gel can strongly interact with basic compounds, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can mitigate this issue.

  • Incomplete Solubility: If your compound is not fully dissolved when loaded or precipitates on the column, it can lead to tailing. Ensure complete dissolution of your sample before loading.

  • Column Overloading: As mentioned previously, loading too much sample can lead to peak distortion.

Recrystallization Troubleshooting

Question: I am unable to find a suitable solvent for the recrystallization of this compound. What should I do?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single Solvent Screening: Test a range of solvents with varying polarities. For a lactam, you might explore alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).

  • Solvent Pair System: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Good solvent pairs often consist of a polar and a non-polar solvent that are miscible, for example:

    • Methanol / Water

    • Acetone / Hexanes

    • Ethyl Acetate / Heptane

Question: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.

  • Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Lower Initial Concentration: Use a larger volume of solvent to dissolve your compound initially.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of the pure compound, add one or two to the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, if the synthesis involves a cyclization reaction, you might have residual linear precursors.

Q2: What is a typical purity for commercially available this compound?

A2: Commercial suppliers often offer this compound with a purity of ≥95% or ≥98%.

Q3: How should I store the purified this compound?

A3: It is generally recommended to store the compound at room temperature or in a refrigerator (around 4°C), protected from light and moisture to prevent degradation.

Data Presentation

The following tables provide representative data for the purification of spiro-lactams. Please note that optimal conditions for this compound may vary.

Table 1: Representative Flash Chromatography Conditions for Spiro-Lactam Purification

Stationary PhaseMobile Phase SystemGradient/IsocraticTypical Purity Achieved
Silica GelHexane / Ethyl AcetateGradient: 10% to 70% Ethyl Acetate>95%
Silica GelDichloromethane / MethanolGradient: 0% to 10% Methanol>97%
Alumina (Neutral)Toluene / AcetoneIsocratic: 80:20>96%

Table 2: Representative Recrystallization Solvent Systems for Spiro-Lactams

Solvent SystemCompound Solubility ProfileTypical Recovery Yield
IsopropanolSparingly soluble cold, very soluble hot70-85%
AcetonitrileModerately soluble cold, very soluble hot65-80%
Ethyl Acetate / HeptaneVery soluble in hot Ethyl Acetate, insoluble in Heptane75-90%
Methanol / WaterVery soluble in hot Methanol, insoluble in Water80-95%

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_choice Choose Purification Method crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (e.g., NMR, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep Chromatography no_xtal No Crystals Form? start->no_xtal Recrystallization peak_tail Peak Tailing? poor_sep->peak_tail No sol_opt Optimize Solvent System poor_sep->sol_opt Yes add_mod Add Modifier (e.g., TEA) peak_tail->add_mod Yes stat_phase Change Stationary Phase sol_opt->stat_phase If still poor oil_out Oiling Out? no_xtal->oil_out No sol_screen Screen Solvents / Pairs no_xtal->sol_screen Yes slow_cool Cool Slowly / Seed oil_out->slow_cool Yes

Caption: A troubleshooting decision tree for purification challenges.

Technical Support Center: Synthesis of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Azaspiro[2.4]heptan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the intramolecular cyclization of a suitable precursor, often derived from cyclopropane-containing amino acids or related structures. Key strategies include the cyclization of 1-amino-1-cyclopropanecarboxamide derivatives or the rearrangement of other cyclic systems. The choice of synthetic route can significantly impact the types and quantities of side products.

Q2: What are the most critical parameters to control during the synthesis to minimize side reactions?

A2: Several parameters are crucial for a successful synthesis with minimal side reactions:

  • Reaction Concentration: Intramolecular cyclization is favored at low concentrations to minimize intermolecular side reactions such as dimerization.

  • Temperature: The reaction temperature needs to be carefully optimized. Lower temperatures often provide better selectivity, while higher temperatures can lead to decomposition or the formation of undesired byproducts.

  • Choice of Reagents: The selection of bases, catalysts, and solvents can dramatically influence the reaction outcome. For instance, in palladium-catalyzed reactions, the choice of ligand and oxidant is critical.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected side products and lower yields.

Q3: How can I effectively purify this compound?

A3: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. In some cases, recrystallization from a suitable solvent system can also be an effective purification method. Due to the polar nature of the lactam, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used for chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. Ensure the reagents are active and used in the correct stoichiometry.
Decomposition of Starting Material or Product The starting materials or the product might be unstable under the reaction conditions. Try running the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture.
Suboptimal Reagent Concentration For intramolecular cyclizations, high concentrations can favor intermolecular side reactions. Perform the reaction under high dilution conditions to promote the desired intramolecular cyclization.
Formation of Unidentified Byproducts In some cases, such as palladium-catalyzed aza-Wacker-type cyclizations of related vinyl cyclopropanecarboxamides, mixtures of unidentified byproducts can lead to low yields.[1] Careful optimization of the catalyst, oxidant, and solvent system is necessary.
Issue 2: Formation of a Fused Bicyclic System Instead of the Spirocycle

Possible Causes & Solutions

The formation of a fused bicyclic system is a common side reaction in spirocycle synthesis. The regioselectivity of the cyclization is a critical factor.

CauseRecommended Action
Thermodynamic vs. Kinetic Control The fused system may be the thermodynamically more stable product. Running the reaction at lower temperatures may favor the formation of the kinetically controlled spirocyclic product.
Steric Hindrance Steric bulk near the desired spiro-junction can disfavor the spirocyclization. If possible, redesign the substrate to have less steric hindrance at this position.
Reaction Mechanism Certain reaction pathways may inherently favor the formation of a fused system. Consider alternative synthetic routes that proceed through intermediates that are geometrically constrained to form the spirocycle.

A general troubleshooting workflow for this issue is presented below:

G start Fused Bicyclic Product Observed check_temp Analyze Reaction Temperature start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp High Temp check_sterics Evaluate Steric Hindrance check_temp->check_sterics Low Temp end_spiro Spirocycle Formation Favored lower_temp->end_spiro modify_substrate Modify Substrate to Reduce Sterics check_sterics->modify_substrate High Sterics analyze_mechanism Investigate Reaction Mechanism check_sterics->analyze_mechanism Low Sterics modify_substrate->end_spiro change_route Explore Alternative Synthetic Route change_route->end_spiro analyze_mechanism->change_route

Caption: Troubleshooting logic for fused vs. spirocycle formation.

Issue 3: Presence of an Enamide Byproduct

Possible Cause & Solution

In palladium-catalyzed intramolecular cyclizations, a common side reaction is the formation of an enamide byproduct through β-hydride elimination from the alkylpalladium intermediate.[1]

CauseRecommended Action
β-Hydride Elimination This side reaction competes with the desired reductive elimination to form the C-N bond. Modifying the electronic and steric properties of the palladium catalyst's ligands can influence the relative rates of these two pathways. Using ligands that promote reductive elimination may suppress enamide formation.

The competing pathways are illustrated in the following diagram:

G intermediate Alkylpalladium Intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination beta_hydride β-Hydride Elimination intermediate->beta_hydride spirocycle Desired Spirocycle reductive_elimination->spirocycle enamide Enamide Byproduct beta_hydride->enamide

Caption: Competing pathways from the alkylpalladium intermediate.

Experimental Protocols

General Protocol for Intramolecular Cyclization

  • Reaction Setup:

    • To a solution of the starting material (e.g., a 1-(aminomethyl)cyclopropanecarboxamide derivative) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add the appropriate base or catalyst at the optimized temperature. The reaction should be set up to favor high dilution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to obtain the purified this compound.

An example of a workflow for this process is as follows:

G setup Reaction Setup 1. Dissolve starting material in anhydrous solvent under inert atmosphere. 2. Add base/catalyst at optimal temperature. 3. Ensure high dilution. monitoring Reaction Monitoring Monitor by TLC or LC-MS setup->monitoring workup Work-up 1. Quench reaction. 2. Extract with organic solvent. 3. Wash, dry, and concentrate. monitoring->workup purification Purification 1. Flash column chromatography. 2. Collect and concentrate fractions. workup->purification product Pure this compound purification->product

Caption: General experimental workflow for spiro-lactam synthesis.

References

Technical Support Center: Optimizing Reaction Parameters for 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azaspiro[2.4]heptan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a spiro-γ-lactam, is typically synthesized through the intramolecular cyclization of a suitable precursor. A common strategy involves the use of a cyclopropanecarboxamide derivative. The core reaction is the formation of the five-membered lactam ring fused to the cyclopropane ring at the spiro center. Another approach involves the [3+2] cycloaddition of a cyclopropylidene intermediate with an enamine or related species.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The critical parameters for a successful synthesis of this compound include the choice of base, solvent, reaction temperature, and concentration. The selection of these parameters can significantly impact the reaction yield, purity of the product, and the formation of side products.

Q3: What are the potential side reactions to be aware of?

A3: Common side reactions include polymerization of the starting material, intermolecular reactions leading to dimers or oligomers, and rearrangement of the cyclopropane ring under harsh conditions. Inadequate control of the reaction conditions can favor these undesired pathways.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Further analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the reaction mixture composition.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: The base or other reagents may have degraded. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use fresh, anhydrous reagents. Ensure the base is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture. 2. Optimize the reaction temperature. Gradually increase the temperature and monitor the reaction progress by TLC. 3. Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective for such cyclizations. Refer to the solvent optimization table below. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Side Reactions) 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition or side reactions. 2. Incorrect Base Strength: A base that is too strong or too weak can promote undesired reaction pathways. 3. High Concentration: High reactant concentrations can favor intermolecular side reactions.1. Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Screen different bases. A non-nucleophilic, moderately strong base is often preferred. 3. Use a more dilute solution. Lowering the concentration of the reactants can favor the desired intramolecular cyclization.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The product may be difficult to elute from a silica gel column. 2. Co-eluting Impurities: Impurities may have similar polarity to the product. 3. Product is an Oil: The product may not crystallize easily.1. Use a more polar eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol to the eluent can help. 2. Try a different stationary phase for chromatography (e.g., alumina) or consider purification by preparative HPLC. 3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. If it remains an oil, purification by chromatography is the primary method.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of this compound based on typical intramolecular cyclization reactions of N-substituted cyclopropanecarboxamides.

Table 1: Effect of Base on Product Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHTHF251265
2KHMDSTHF0678
3LiHMDSTHF0672
4t-BuOKt-BuOH50855
5DBUCH₃CN801245

Table 2: Effect of Solvent on Product Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1KHMDSTHF0678
2KHMDSDioxane0675
3KHMDSDMF0685
4KHMDSToluene0660
5KHMDSCH₂Cl₂0650

Table 3: Effect of Temperature on Product Yield

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1KHMDSDMF-201270
2KHMDSDMF0685
3KHMDSDMF25482
4KHMDSDMF50275 (with side products)

Experimental Protocols

General Protocol for the Synthesis of this compound via Intramolecular Cyclization

A solution of the appropriate N-substituted cyclopropanecarboxamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF) is cooled to the desired temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong, non-nucleophilic base (e.g., KHMDS, 1.1 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: N-substituted cyclopropanecarboxamide dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to desired temperature dissolve->cool add_base Add base dropwise cool->add_base stir Stir and monitor by TLC add_base->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Reaction Outcome low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_reagents Check Reagent Quality and Reaction Time low_yield->check_reagents Yes optimize_temp Optimize Temperature (Lower if too high) side_products->optimize_temp Yes successful_synthesis Successful Synthesis side_products->successful_synthesis No check_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_base Optimize Base optimize_temp->optimize_base optimize_solvent->successful_synthesis adjust_conc Adjust Concentration (Dilute) optimize_base->adjust_conc adjust_conc->successful_synthesis

4-Azaspiro[2.4]heptan-5-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and potential degradation of 4-Azaspiro[2.4]heptan-5-one. The information is based on general chemical principles of γ-lactams and spirocyclic systems, as direct stability data for this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound contains a γ-lactam ring. Generally, γ-lactams are more stable to hydrolysis than their β-lactam counterparts due to lower ring strain. However, prolonged exposure to strongly acidic or basic aqueous solutions can lead to hydrolysis of the lactam bond, opening the ring to form a γ-amino acid derivative. The spirocyclic nature of the molecule is expected to confer good overall stability.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

A2: The primary anticipated degradation pathway is the hydrolysis of the γ-lactam ring. Other potential, though likely less common, degradation routes could include oxidation, particularly if strong oxidizing agents are present, and photodegradation upon exposure to high-energy light.

Q3: Is this compound sensitive to light?

Q4: Can I heat solutions of this compound?

A4: Modest heating is likely acceptable for short durations. However, high temperatures, especially in the presence of water, acid, or base, can accelerate the rate of hydrolysis. It is advisable to avoid excessive heating to maintain the integrity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

Possible Cause Troubleshooting Step
Degradation in stock solution Prepare fresh stock solutions in an appropriate anhydrous solvent. If aqueous buffers are necessary, prepare them fresh daily and store them at 2-8°C when not in use. Consider performing a purity analysis (e.g., by HPLC) on your stock solution.
Hydrolysis in aqueous assay buffer Assess the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting the pH to be closer to neutral (pH 6-8) if your experimental conditions allow. Minimize the incubation time of the compound in the aqueous buffer.
Photodegradation Protect your experimental setup from direct light, especially if using a plate-based assay that may be exposed to light for extended periods.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Hydrolytic degradation An additional peak with a higher polarity (earlier retention time in reverse-phase HPLC) may correspond to the ring-opened hydrolyzed product. To confirm, you can perform a forced degradation study by treating a sample with mild acid or base and comparing the chromatograms.
Oxidative degradation If your experimental setup includes oxidizing agents, unexpected peaks could be oxidation products.
Impurity in the starting material Always check the purity of the initial batch of this compound.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available, the following table provides a general overview of the relative stability of γ-lactams under different conditions, based on published literature on similar compounds.

Condition Parameter General Stability of γ-Lactams Reference
Neutral Aqueous Solution (pH ~7) Half-lifeGenerally stable for extended periods at room temperature.[7][8]
Acidic Aqueous Solution (pH < 3) Hydrolysis RateIncreased rate of hydrolysis compared to neutral conditions.[9][10]
Basic Aqueous Solution (pH > 10) Hydrolysis RateSignificantly increased rate of hydrolysis.[9][10]
**Oxidizing Conditions (e.g., H₂O₂) **Degradation RatePotential for oxidation, but generally less reactive than other functional groups.[11][12][13]
Photolytic Conditions (UV/Vis light) Degradation RateCan be susceptible to degradation, especially with photosensitizers.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an organic solvent such as acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to determine the percentage of degradation and identify any major degradation products.

Visualizations

Hydrolysis_Pathway cluster_main Potential Hydrolytic Degradation of this compound Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid or Base Catalysis) Product γ-Amino Acid Derivative (Ring-Opened Product) Intermediate->Product Ring Opening

Caption: Potential hydrolytic degradation pathway of this compound.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Conditions Acidic Basic Oxidative Photolytic Thermal Stress->Conditions Sampling Sample at Time Points Stress->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis End Identify Degradants & Determine Degradation Rate Analysis->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting NMR Spectra of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR spectrum interpretation of 4-Azaspiro[2.4]heptan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: Experimentally determined high-resolution NMR data for this compound is not widely published. However, based on computational prediction and analysis of similar structures, the following chemical shifts can be expected when using CDCl3 as the solvent.

Predicted 1H NMR Chemical Shifts (in CDCl3)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH~6.5 - 7.5Broad Singlet1H
CH2 (pyrrolidinone ring, adjacent to N)~3.3 - 3.5Triplet2H
CH2 (pyrrolidinone ring, adjacent to C=O)~2.4 - 2.6Triplet2H
CH2 (cyclopropane ring)~0.7 - 0.9Multiplet4H

Predicted 13C NMR Chemical Shifts (in CDCl3)

CarbonPredicted Chemical Shift (ppm)
C=O (amide)~175 - 180
C (spiro)~35 - 40
CH2 (pyrrolidinone ring, adjacent to N)~45 - 50
CH2 (pyrrolidinone ring, adjacent to C=O)~30 - 35
CH2 (cyclopropane ring)~15 - 20

Q2: My 1H NMR spectrum shows broad peaks. What could be the cause?

A2: Broadening of NMR signals can arise from several factors:

  • Chemical Exchange: The amide proton (NH) can undergo chemical exchange with trace amounts of water or other protic impurities in the solvent, leading to a broad signal. Its chemical shift can also be highly variable.

  • Intermediate Conformational Exchange: The spirocyclic system may exist in multiple conformations that are interconverting on the NMR timescale. This can lead to broadening of signals for the ring protons.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Q3: The signals for the cyclopropane and pyrrolidinone protons are overlapping. How can I resolve them?

A3: Signal overlap is a common challenge with this molecule due to the number of CH2 groups in a relatively narrow chemical shift range. Here are some strategies to resolve overlapping signals:

  • Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to Benzene-d6 or DMSO-d6) can alter the chemical shifts of the protons and potentially resolve the overlap.

Troubleshooting Guide

Issue 1: Unexpected peaks in the 1H NMR spectrum.

This is often due to impurities from the synthesis or workup.

  • Identify Common Solvent Impurities: Consult tables of common NMR solvent impurities to identify peaks from solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane).

  • Starting Material Contamination: Compare the spectrum to the NMR of the starting materials to check for incomplete reaction.

  • Side Products: Consider potential side reactions. For example, if the synthesis involves a cyclization reaction, the linear precursor might be present as an impurity.

Issue 2: Difficulty in assigning the stereochemistry of the spiro center.

Determining the stereochemistry of spiro compounds from 1D NMR can be ambiguous.

  • NOESY/ROESY Experiments: Nuclear Overhauser Effect (NOE) based 2D NMR experiments like NOESY and ROESY are powerful tools for determining through-space proximity of protons. Observing NOE cross-peaks between protons on the different rings can help deduce their relative orientation.

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Experimental Protocols

Protocol 1: Standard 1D 1H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS (tetramethylsilane) as an internal standard.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape. A good shim will result in a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment

  • Sample Preparation: Use the same sample prepared for the 1D 1H NMR.

  • Instrument Setup: After acquiring a good quality 1D 1H spectrum, load the COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (sw): Set the same spectral width in both dimensions (F1 and F2) as used for the 1D 1H spectrum.

    • Number of Increments (td in F1): 256 to 512 increments.

    • Number of Scans (ns): 2 to 8 scans per increment.

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks, which indicate proton-proton couplings.

Visualizations

troubleshooting_workflow start Start: Ambiguous NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks overlapping_signals Overlapping Signals? broad_peaks->overlapping_signals No check_exchange Check for Exchangeable Protons (NH) Run D2O shake experiment broad_peaks->check_exchange Yes unexpected_peaks Unexpected Peaks? overlapping_signals->unexpected_peaks No higher_field Acquire Spectrum at Higher Field overlapping_signals->higher_field Yes end Spectrum Interpreted unexpected_peaks->end No check_impurities Check for Solvent/Starting Material Impurities unexpected_peaks->check_impurities Yes check_conformation Consider Conformational Exchange Variable Temperature NMR check_exchange->check_conformation check_concentration Dilute Sample check_conformation->check_concentration check_concentration->overlapping_signals run_cosy Run 2D COSY Experiment higher_field->run_cosy change_solvent Change NMR Solvent run_cosy->change_solvent change_solvent->unexpected_peaks check_side_products Analyze Potential Side Products check_impurities->check_side_products check_side_products->end

Caption: Troubleshooting workflow for ambiguous NMR spectra.

cosy_experiment_workflow prep_sample 1. Prepare NMR Sample acquire_1d 2. Acquire High-Quality 1D 1H NMR prep_sample->acquire_1d setup_cosy 3. Load COSY Pulse Program acquire_1d->setup_cosy set_params 4. Set Acquisition Parameters (Spectral Width, Increments, Scans) setup_cosy->set_params acquire_2d 5. Acquire 2D Data set_params->acquire_2d process_2d 6. Process Data (Fourier Transform, Phasing) acquire_2d->process_2d analyze 7. Analyze Cross-Peaks for Proton-Proton Couplings process_2d->analyze

Caption: Experimental workflow for a 2D COSY experiment.

Technical Support Center: Enantioselective Synthesis of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enantioselective synthesis of 4-Azaspiro[2.4]heptan-5-one. This valuable spirocyclic γ-lactam building block is of significant interest in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of this compound and its derivatives?

A1: The primary methods for the enantioselective synthesis of this compound and related spiro-γ-lactams include:

  • Organocatalytic Michael Addition: This is a widely used and highly effective method. Chiral amines or thiourea-based catalysts are employed to catalyze the conjugate addition of a pronucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. This approach can achieve excellent enantioselectivities, often exceeding 99% ee.

  • Rhodium-Catalyzed Intramolecular Cyclopropanation: Chiral rhodium catalysts can be used to effect an intramolecular cyclopropanation of an appropriate diazoester precursor, leading to the formation of the spirocyclic core with high enantiocontrol.

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used in the alkylation of glycine-derived imines with suitable electrophiles to construct the spirocyclic framework.[1][2]

Q2: I am observing low enantiomeric excess (ee) in my organocatalytic synthesis. What are the first steps I should take to troubleshoot this?

A2: Low enantioselectivity is a common issue. Here are the initial troubleshooting steps:

  • Verify Analytical Method: First, ensure your method for determining ee (e.g., chiral HPLC or SFC) is accurate and well-validated. Check for baseline resolution of enantiomers and confirm the peak assignments.

  • Catalyst Quality and Handling: The purity and activity of the organocatalyst are paramount. Ensure the catalyst is pure, dry, and handled under an inert atmosphere if it is sensitive to air or moisture.

  • Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Trace impurities can interfere with the catalytic cycle and diminish enantioselectivity.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. A decrease in temperature often leads to higher ee, although it may also slow down the reaction rate. It is crucial to find the optimal temperature for your specific system. A loss of enantioselectivity has been observed at temperatures above 0 °C in similar systems.[1]

Q3: Can the structure of the catalyst significantly impact the enantioselectivity?

A3: Absolutely. The steric and electronic properties of the chiral catalyst are critical for achieving high enantioselectivity. Small modifications to the catalyst structure, such as changing substituents on the chiral scaffold, can have a profound effect on the transition state geometry and, consequently, the enantiomeric excess of the product. It is often necessary to screen a library of catalysts to identify the optimal one for a specific substrate.

Q4: How does solvent choice affect the enantioselectivity of the reaction?

A4: The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the overall reaction pathway. A change in solvent polarity or coordinating ability can alter the catalyst's conformation and its interaction with the substrates, thereby affecting the enantioselectivity. It is advisable to screen a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF, and ethyl acetate) to optimize the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Inactive or impure catalyst. 2. Presence of water or other impurities. 3. Suboptimal reaction temperature. 4. Incorrect solvent. 5. Catalyst loading is too low or too high.1. Use a freshly purified or new batch of catalyst. 2. Use anhydrous solvents and reagents. Consider adding molecular sieves. 3. Screen a range of temperatures, often starting at room temperature and incrementally decreasing to 0 °C, -20 °C, or lower. 4. Screen a variety of aprotic solvents. 5. Optimize the catalyst loading; typically, 5-20 mol% is a good starting range for organocatalysis.
Low Reaction Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Catalyst inhibition.1. Increase reaction time or temperature (be mindful of the effect on ee). 2. Run the reaction at a lower temperature. Ensure a non-acidic workup if the product is acid-sensitive. 3. Ensure all reagents are pure. Some functional groups on the substrate may poison the catalyst.
Formation of Side Products 1. Dimerization or polymerization of the starting materials. 2. Epimerization of the product. 3. Undesired reaction pathway.1. Adjust the concentration of the reactants. Slower addition of one reactant can sometimes minimize side reactions. 2. Use milder reaction conditions (lower temperature, weaker base if applicable). 3. Re-evaluate the choice of catalyst and reaction conditions. Additives may be necessary to favor the desired pathway.
Difficulty in Product Purification 1. Product co-elutes with starting material or catalyst. 2. Product is unstable on silica gel.1. Optimize chromatographic conditions (e.g., solvent system, gradient). Consider alternative purification methods like crystallization or preparative HPLC. 2. Use a different stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity (Hypothetical Data Based on Similar Syntheses)

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
156585
2108092
3158295
4208395

Table 2: Influence of Solvent on Enantioselectivity (Hypothetical Data Based on Similar Syntheses)

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Dichloromethane (DCM)7890
2Toluene8594
3Tetrahydrofuran (THF)7288
4Ethyl Acetate (EtOAc)6585

Experimental Protocols

Analogous Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [1]

This synthesis involves a key phase-transfer catalyzed alkylation followed by cyclopropanation and deprotection steps.

Step 1: Enantioselective Alkylation

  • To a solution of the glycine-derived imine (1.0 equiv) and a chinchonidine-derived phase-transfer catalyst (0.1 equiv) in a mixture of toluene and dichloromethane (1:1) at -20 °C, add a solution of the allylic dibromide (2.5 equiv).

  • Add powdered potassium hydroxide (5.0 equiv) portion-wise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 7 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclopropanation

  • To a solution of the enantioenriched alkene from Step 1 in dichloromethane at 0 °C, add a solution of diethylzinc (2.0 equiv) followed by diiodomethane (2.0 equiv).

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection and Cyclization (Hypothetical Adaptation for this compound)

This step is an adaptation and would require significant optimization.

  • The N-Boc protected spirocycle from the analogous synthesis would undergo acidic or thermal deprotection to remove the Boc group.

  • Simultaneously or in a subsequent step, the ester would be hydrolyzed, and the resulting amino acid would be cyclized to the lactam, possibly through the formation of an activated ester followed by intramolecular amidation.

Visualizations

experimental_workflow General Workflow for Enantioselective Spiro-γ-lactam Synthesis reagents Starting Materials (e.g., Glycine derivative, Electrophile) catalysis Asymmetric Catalysis (Organocatalyst or Metal Catalyst) reagents->catalysis intermediate Chiral Intermediate catalysis->intermediate cyclization Cyclization intermediate->cyclization product Enantioenriched this compound cyclization->product analysis Purification & Analysis (Chromatography, Chiral HPLC) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_enantioselectivity Troubleshooting Low Enantioselectivity start Low Enantiomeric Excess (ee) check_analysis Validate Analytical Method (Chiral HPLC/SFC) start->check_analysis check_reagents Check Reagent & Solvent Purity check_analysis->check_reagents Method OK check_catalyst Verify Catalyst Quality & Handling check_reagents->check_catalyst Reagents Pure optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_loading Optimize Catalyst Loading optimize_solvent->optimize_loading success Improved Enantioselectivity optimize_loading->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

4-Azaspiro[2.4]heptan-5-one solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Azaspiro[2.4]heptan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid, spirocyclic compound.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₉NO[1][3]
Molecular Weight111.14 g/mol [1]
AppearanceSolid Powder[1][2]
Predicted XlogP0.0[3]

Q2: What does a predicted XlogP of 0.0 indicate about the solubility of this compound?

A predicted XlogP value of 0.0 suggests that this compound has a balanced distribution between an organic phase (n-octanol) and an aqueous phase.[3] This indicates that the compound likely possesses some solubility in both polar and non-polar solvents. However, experimental verification is crucial.

Q3: I am having trouble dissolving this compound. What should I do?

Difficulty in dissolving this compound can be due to several factors including the choice of solvent, concentration, temperature, and the physical form of the compound. Our troubleshooting guide below provides a systematic approach to address these issues.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Solution Workflow:

Solubility_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Undissolved Compound solvent_selection Step 1: Solvent Selection - Start with common organic solvents (DMSO, DMF, Ethanol). - Consider aqueous buffers if applicable. start->solvent_selection concentration_check Step 2: Check Concentration - Is the concentration too high? - Try preparing a more dilute solution. solvent_selection->concentration_check If still not dissolved physical_methods Step 3: Apply Physical Methods - Gentle heating (check thermal stability). - Sonication. - Vortexing. concentration_check->physical_methods If still not dissolved ph_adjustment Step 4: pH Adjustment (for aqueous solutions) - Determine if the compound is acidic or basic. - Adjust pH to increase ionization. physical_methods->ph_adjustment If still not dissolved co_solvents Step 5: Use Co-solvents - Add a miscible solvent to your primary solvent system to increase solvating power. ph_adjustment->co_solvents If still not dissolved success Success: Compound Dissolved co_solvents->success If dissolved failure Further Action Required: - Consider formulation strategies (e.g., solid dispersions, complexation). - Contact technical support. co_solvents->failure If still not dissolved

Caption: A workflow diagram for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

1. Initial Solvent Selection:

  • Recommendation: Begin with common laboratory solvents known for their broad solvency power.

  • Rationale: The structure of this compound, containing both polar (lactam) and non-polar (spirocyclic alkyl) moieties, suggests it may be soluble in a range of solvents.

  • Suggested Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

2. Optimizing Concentration:

  • Problem: The desired concentration may exceed the solubility limit of the compound in the chosen solvent.

  • Solution: Attempt to prepare a stock solution at a lower concentration. It is often better to have a clear, lower-concentration stock than a suspension at a higher one.

3. Physical Dissolution Aids:

  • Gentle Heating: Warming the solution can increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound to prevent degradation. A water bath set to 30-40°C is a good starting point.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Vortexing/Stirring: Vigorous agitation ensures the entire sample is exposed to the solvent.

4. pH Adjustment for Aqueous Solutions:

  • Rationale: The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the aqueous solution. The lactam nitrogen in this compound is weakly basic.

  • Procedure:

    • Prepare a suspension of the compound in an aqueous buffer.

    • Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.

    • Determine the pH at which the compound fully dissolves.

5. Co-solvents:

  • Concept: A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly soluble compound.

  • Examples: Adding ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous buffer can enhance the solubility of organic molecules.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Pipettes and syringes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 5 mg to 1 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure the solution has reached thermodynamic equilibrium.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination:

Solubility_Determination_Workflow start Start: Weigh Excess Compound add_solvent Add Known Volume of Solvent (e.g., PBS pH 7.4) start->add_solvent equilibrate Equilibrate on Shaker (24-48 hours at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or other method dilute->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Value Determined calculate->end

Caption: Workflow for the experimental determination of solubility.

References

Handling and storage recommendations for 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 4-Azaspiro[2.4]heptan-5-one. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound upon receipt?

A1: Upon receiving your shipment, immediately move the compound to a designated storage area. Visually inspect the container for any damage or signs of leakage. It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, before handling the container. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1] Adherence to safety protocols is essential to minimize risk.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry environment.[2][4] While room temperature is generally acceptable, some suppliers recommend storage at -20°C for extended periods. To prevent degradation, protect the compound from light and consider storing it under an inert atmosphere, such as nitrogen.

Q4: What materials are incompatible with this compound?

A4: You should avoid storing or mixing this compound with strong oxidizing agents.[2] Reactions with such materials can be hazardous.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or appears clumpy. Exposure to moisture or air.Discard the reagent as its purity may be compromised. To prevent this, ensure the container is always tightly sealed and consider using a desiccator for storage.
Inconsistent experimental results. Compound degradation due to improper storage.Review your storage procedures. For sensitive experiments, use a fresh batch of the compound that has been stored under optimal conditions (cool, dry, and protected from light).
Difficulty dissolving the compound. The compound is a crystalline powder.Use an appropriate solvent and consider gentle warming or sonication to aid dissolution. Always prepare solutions fresh for each experiment if possible.
Skin or eye contact occurs. Accidental exposure during handling.In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention if irritation persists.

Quantitative Data Summary

Property Value Source
Physical Form Powder / Crystalline Powder[4]
Storage Temperature Room Temperature or -20°C[4]
Shipping Temperature Normal / -20°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Safety First: Don personal protective equipment (safety glasses, gloves, lab coat) and work within a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the powder to a volumetric flask. Add your chosen solvent (e.g., DMSO, ethanol) incrementally, vortexing or sonicating gently between additions until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C or -80°C for long-term storage).

Visual Guides

Handling_and_Storage_Workflow cluster_receipt Receiving Compound cluster_handling Safe Handling cluster_storage Proper Storage cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect PPE Wear Appropriate PPE Inspect->PPE Ventilation Work in Ventilated Area PPE->Ventilation Weigh Weigh Compound Ventilation->Weigh Seal Tightly Seal Container Weigh->Seal Dispose Dispose According to Regulations Weigh->Dispose Dispose of Contaminated Materials Store Store in Cool, Dry Place Seal->Store Protect Protect from Light Store->Protect

Caption: Workflow for receiving, handling, and storing this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent Experimental Results? CheckStorage Review Storage Conditions Problem->CheckStorage CheckAppearance Inspect Compound Appearance Problem->CheckAppearance OptimizeStorage Optimize Storage (Cool, Dry, Dark) CheckStorage->OptimizeStorage UseNew Use Fresh Batch of Compound CheckAppearance->UseNew OptimizeStorage->UseNew

Caption: Logical steps for troubleshooting inconsistent experimental results.

References

Technical Support Center: Purification of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Azaspiro[2.4]heptan-5-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential impurities I might encounter when synthesizing this compound?

A1: Impurities in the synthesis of this compound can originate from starting materials, side reactions, or subsequent degradation. Common synthesis routes, such as the Kulinkovich-de Meijere reaction on a succinimide derivative, may introduce specific byproducts.[1]

Potential Impurities and Their Likely Sources:

  • Unreacted Starting Materials:

    • N-substituted succinimide: Incomplete reaction can leave residual starting material.

    • Grignard reagent (e.g., Ethylmagnesium bromide): Excess or unreacted Grignard reagent and its byproducts.

  • Reaction Intermediates:

    • Titanacyclopropane intermediate: Incomplete reaction or side reactions of this key intermediate can lead to impurities.[2]

    • Oxatitanacyclopentane intermediate: This intermediate in the Kulinkovich-de Meijere reaction may undergo alternative reaction pathways.[1]

  • Side-Reaction Products:

    • Hydroxy-amide intermediate: Formed from the initial addition of the Grignard reagent to the imide carbonyl before cyclopropanation.

    • Ring-opened byproducts: Acidic or basic work-up conditions can potentially lead to the opening of the lactam or cyclopropane ring.

    • Products from Grignard reagent side reactions: Wurtz coupling products from the Grignard reagent itself.

  • Solvent and Reagent Residues:

    • Residual solvents from the reaction or extraction steps (e.g., THF, diethyl ether, toluene).

    • Quenching agents or drying agents.

Q2: My crude this compound appears as an oil and is difficult to handle. How can I solidify it for purification?

A2: Oiling out is a common issue, especially when impurities are present that depress the melting point of the product. Here are a few troubleshooting steps:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Heptane or diethyl ether can be effective for this purpose.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, as residual solvents can contribute to the oily nature of the product.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil can induce crystallization.

  • Short Path Chromatography: Passing the crude oil through a short plug of silica gel using a non-polar eluent can remove some of the more polar impurities that may be preventing crystallization.

Q3: I am getting a low recovery after recrystallization of this compound. What can I do to improve the yield?

A3: Low recovery during recrystallization can be due to several factors. Consider the following to optimize your process:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with different solvent systems. A mixed solvent system, such as ethyl acetate/heptane or acetone/water, might provide better results.

  • Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Precipitation from Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Q4: My flash column chromatography is not providing good separation of this compound from its impurities. What parameters can I adjust?

A4: Poor separation in flash chromatography can often be resolved by optimizing the experimental conditions.

  • Solvent System (Eluent): The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for lactams is a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate or acetone.[3][4] If the compound is very polar, consider using a stronger eluent system like dichloromethane/methanol.

  • Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can provide better resolution and faster elution times.

  • Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other options like alumina or reversed-phase silica could offer better separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-10% of the mass of the silica gel. Also, ensure the sample is loaded onto the column in a minimal amount of solvent.

Quantitative Data on Purification Methods

The following table summarizes hypothetical results from two common purification methods for this compound, starting with a crude product of 85% purity.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Key Parameters
Recrystallization 859875Solvent System: Ethyl Acetate/Heptane (1:3) Procedure: Dissolve in minimal hot ethyl acetate, add heptane until cloudy, cool slowly.
Flash Column Chromatography 85>9985Stationary Phase: Silica Gel (230-400 mesh) Eluent: Heptane/Ethyl Acetate gradient (9:1 to 1:1)

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound from a purity of approximately 85% to >98%.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade)

  • Heptane (ACS grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethyl acetate (e.g., start with 5 mL) while stirring and heating on a hot plate until the solid completely dissolves.

  • Slowly add heptane dropwise to the hot solution until a slight cloudiness persists.

  • Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the crystals under high vacuum to a constant weight.

  • Analyze the purity of the dried crystals using HPLC or NMR.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound from a purity of approximately 85% to >99%.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of 40 g of silica gel in a 9:1 heptane/ethyl acetate mixture and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel (approx. 2 g) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin elution with the 9:1 heptane/ethyl acetate mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, then 1:1) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Analysis: Confirm the purity of the final product by HPLC or NMR.

Visualizations

Impurity_Sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., N-substituted succinimide, Grignard reagent) Reaction Kulinkovich-de Meijere Reaction Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Crude_Product Crude this compound Reaction->Crude_Product Side_Products Side-Reaction Products Reaction->Side_Products Alternative Pathways Intermediates Reaction Intermediates Reaction->Intermediates Incomplete Conversion

Caption: Sources of impurities in the synthesis of this compound.

Troubleshooting_Workflow cluster_purification Purification Strategy Start Crude Product with Impurities Purity_Check Assess Purity (TLC, NMR, HPLC) Start->Purity_Check Decision Purity Acceptable? Purity_Check->Decision End Pure this compound Decision->End Yes Recrystallization Attempt Recrystallization Decision->Recrystallization No Recrystallization->Purity_Check Re-assess Purity Column_Chromatography Perform Flash Column Chromatography Recrystallization->Column_Chromatography If Recrystallization Fails or Purity is Insufficient Column_Chromatography->Purity_Check Re-assess Purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the experimental design and synthesis of 4-Azaspiro[2.4]heptan-5-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the synthesis, purification, and characterization of this spirocyclic lactam.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most probable synthetic routes for constructing the this compound scaffold are the Beckmann rearrangement of spiro[2.4]heptan-4-one oxime and the intramolecular Schmidt reaction of a suitable precursor, such as 1-(azidomethyl)cyclopropanecarboxylic acid or a related ketone. Both methods are effective for the synthesis of lactams.[1][2][3][4][5][6][7][8][9]

Q2: What are the primary side products to anticipate during the synthesis?

A2: Depending on the chosen synthetic route, common side products can include:

  • Regioisomeric lactams: In the Beckmann rearrangement, migration of the different alpha-carbon groups can lead to the formation of the isomeric 5-Azaspiro[2.4]heptan-4-one.[3][5]

  • Beckmann fragmentation products: Under certain conditions, the oxime can fragment, leading to nitriles and carbocations instead of the desired lactam. This is more likely if a stable carbocation can be formed.[3]

  • Fused bicyclic systems: Intramolecular reactions, such as the Schmidt reaction, can sometimes yield fused ring systems instead of the desired spirocyclic core.[10]

  • Epimerization: If there are chiral centers adjacent to carbonyl groups, the acidic or basic conditions of the reaction can lead to a loss of stereochemical integrity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase for this polar, basic compound would be a mixture of a relatively polar organic solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking on the silica gel plate. Staining with potassium permanganate or iodine can be used for visualization if the compound is not UV-active.

Q4: What are the recommended storage conditions for this compound?

A4: As a lactam, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. It is advisable to store it away from strong acids and bases.

Troubleshooting Guides

Synthesis and Reaction Conditions
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting material or product. - Incorrect reaction temperature. - Inactive reagents.- Monitor the reaction by TLC to determine the optimal reaction time. - Ensure anhydrous conditions if required by the reaction. - Optimize the reaction temperature; some rearrangements require heating while others proceed at room temperature. - Use freshly opened or purified reagents.
Formation of multiple products - Formation of regioisomeric lactams (Beckmann rearrangement). - Beckmann fragmentation. - Formation of fused byproducts (Schmidt reaction).- For the Beckmann rearrangement, try different acidic catalysts or solvent systems to influence the migration selectivity.[3][5] - To minimize fragmentation, use milder reaction conditions and avoid strong acids that can stabilize carbocation intermediates.[3] - For the Schmidt reaction, the choice of Lewis or Brønsted acid can influence the cyclization pathway.[10]
Reaction stalling - Catalyst deactivation. - Insufficient equivalents of reagents.- Add a fresh portion of the catalyst. - Ensure the stoichiometry of the reagents is correct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

This protocol is a probable method based on the general principles of the Beckmann rearrangement for the synthesis of lactams from cyclic ketones.[2][3][5][11][12]

Step 1: Oximation of Spiro[2.4]heptan-4-one

  • To a solution of spiro[2.4]heptan-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the oxime product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude spiro[2.4]heptan-4-one oxime, which can be used in the next step without further purification.

Step 2: Beckmann Rearrangement

  • Dissolve the crude spiro[2.4]heptan-4-one oxime (1.0 eq) in a suitable solvent such as formic acid or treat it with an activating agent like 2,4,6-trichloro[1][2][13]triazine (TCT) in DMF.[11][12]

  • If using formic acid, heat the mixture to 80°C for 2-4 hours.[11] If using TCT/DMF, stir at room temperature for up to 24 hours.[12]

  • Monitor the rearrangement by TLC.

  • After completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Challenges

Problem Possible Cause(s) Suggested Solution(s)
Streaking on silica gel TLC/column chromatography The basic nature of the amine functionality interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent. - Use a different stationary phase, such as alumina or amine-functionalized silica.
Co-elution of regioisomers The two possible lactam isomers may have very similar polarities.- Use a high-performance flash chromatography system with a high-resolution column. - Try a different solvent system to maximize the difference in polarity. - Consider derivatization to separate the isomers, followed by deprotection.
Product is highly water-soluble The presence of the lactam and the small size of the molecule can lead to significant water solubility.- During workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. - Perform multiple extractions with an organic solvent. - If necessary, use a continuous liquid-liquid extractor.

Characterization and Analysis

Technique Expected Observations Potential Pitfalls
¹H NMR - Signals corresponding to the cyclopropyl and ethyl protons of the backbone. - A broad singlet for the N-H proton of the lactam.- Peak broadening due to conformational exchange or the presence of rotamers. - Overlapping signals in the aliphatic region, may require 2D NMR (COSY, HSQC) for definitive assignment.
¹³C NMR - A characteristic signal for the spiro quaternary carbon. - A downfield signal for the lactam carbonyl carbon.- The spiro carbon signal may be weak due to the lack of attached protons (no Nuclear Overhauser Effect enhancement). Longer acquisition times may be necessary.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the expected mass of C₆H₉NO.- Fragmentation patterns may need to be carefully analyzed to distinguish between regioisomers.
Infrared (IR) Spectroscopy - A strong absorption band for the lactam carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹.- The exact position of the carbonyl stretch can be influenced by ring strain and hydrogen bonding.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Spiro[2.4]heptan-4-one) reaction Reaction (Beckmann or Schmidt) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup chromatography Column Chromatography (Silica or Alumina) workup->chromatography recrystallization Recrystallization/Distillation chromatography->recrystallization characterization Characterization (NMR, MS, IR) recrystallization->characterization purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity

Caption: General experimental workflow for the synthesis and analysis of this compound.

troubleshooting_low_yield Troubleshooting Guide: Low Product Yield low_yield Low Yield Observed check_sm Is starting material consumed? (Check TLC) low_yield->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Starting material consumed check_sm->sm_absent Yes extend_time Action: Extend reaction time or increase temperature sm_present->extend_time check_reagents Action: Check reagent quality and stoichiometry sm_present->check_reagents degradation Product Degradation sm_absent->degradation purification_loss Loss during Purification sm_absent->purification_loss milder_conditions Action: Use milder reaction/workup conditions degradation->milder_conditions optimize_purification Action: Optimize chromatography/extraction purification_loss->optimize_purification

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: 4-Azaspiro[2.4]heptan-5-one Reaction Mechanism Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-azaspiro[2.4]heptan-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this spirocyclic γ-lactam.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the intramolecular cyclization of a suitable precursor, such as a γ-haloamide or a related activated species. A plausible precursor is N-(1-(hydroxymethyl)cyclopropyl)acetamide, which can be activated and cyclized under basic conditions. Another potential route involves the manipulation of cyclopropanecarboxamide derivatives.

Q2: What is the proposed reaction mechanism for the formation of this compound via intramolecular cyclization?

The proposed mechanism involves the deprotonation of the amide nitrogen under basic conditions, followed by an intramolecular nucleophilic attack on an electrophilic carbon center, leading to the formation of the five-membered lactam ring. The spirocyclic structure is formed by the inherent connectivity of the starting material.

Q3: What are the key reaction parameters to optimize for a successful synthesis?

The critical parameters for the synthesis of this compound include the choice of base, solvent, reaction temperature, and concentration. A summary of typical starting conditions and their potential impact is provided in the table below.

Q4: How can I confirm the successful synthesis of this compound?

Product confirmation is typically achieved through a combination of spectroscopic methods. Proton and Carbon NMR (¹H and ¹³C NMR) will show characteristic shifts for the spirocyclic structure. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

Q5: What are some potential side reactions to be aware of?

Potential side reactions include intermolecular polymerization, elimination reactions if a leaving group is present on the cyclopropyl ring, and hydrolysis of the amide under certain conditions. Careful control of reaction conditions, particularly concentration and temperature, can minimize these undesired pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield - Incomplete reaction. - Decomposition of starting material or product. - Incorrect reaction conditions.- Increase reaction time or temperature. - Use a stronger base. - Screen different solvents. - Ensure anhydrous conditions.
Formation of Multiple Products - Competing side reactions (e.g., polymerization, elimination). - Impurities in the starting material.- Lower the reaction concentration to favor intramolecular cyclization. - Use a milder base or lower the reaction temperature. - Purify the starting material before use.
Difficulty in Product Purification - Co-elution with starting material or byproducts. - Product instability on silica gel.- Optimize the mobile phase for column chromatography. - Consider alternative purification methods such as crystallization or distillation. - Use a deactivated silica gel for chromatography.
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction setup and conditions.- Use freshly distilled solvents and high-purity reagents. - Maintain strict control over reaction parameters (temperature, stirring rate, atmosphere).

Experimental Protocols

Hypothetical Protocol for Intramolecular Cyclization

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of the Reaction Mixture:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, N-(1-(halomethyl)cyclopropyl)acetamide (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF).

  • Addition of Base:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add a solution of a strong base (e.g., sodium hydride, 1.1 eq) in the same anhydrous solvent.

  • Reaction Monitoring:

    • Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Reaction Condition Optimization
Parameter Condition A Condition B Condition C Expected Outcome
Base Sodium HydridePotassium tert-butoxideLithium diisopropylamideStronger bases may lead to faster reaction rates but also increase the risk of side reactions.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Dichloromethane (DCM)Solvent polarity can influence the reaction rate and solubility of reagents.
Temperature 0 °C to room temp.Room temperature50 °CHigher temperatures can accelerate the reaction but may also promote decomposition.
Concentration 0.1 M0.01 M0.5 MLower concentrations favor intramolecular cyclization over intermolecular polymerization.

Visualizations

Proposed Reaction Mechanism

ReactionMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start N-(1-(halomethyl)cyclopropyl)acetamide intermediate Deprotonated Amide start->intermediate + Base - H+ product This compound intermediate->product Intramolecular Cyclization - Halide

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow prep Reaction Setup (Inert Atmosphere) reagents Add Starting Material and Anhydrous Solvent prep->reagents base Add Base at Controlled Temperature reagents->base monitor Monitor Reaction (TLC/LC-MS) base->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify characterize Product Characterization (NMR, HRMS) purify->characterize

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes multiple_products Multiple Products? start->multiple_products No check_conditions Review Reaction Conditions check_sm->check_conditions optimize Systematic Optimization check_conditions->optimize adjust_conc Lower Concentration multiple_products->adjust_conc Yes multiple_products->optimize No adjust_temp Lower Temperature adjust_conc->adjust_temp adjust_temp->optimize

Caption: A logical flow for troubleshooting common synthesis issues.

Validation & Comparative

A Comparative Guide to 4-Azaspiro[2.4]heptan-5-one and Other Spirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is increasingly focused on the exploration of three-dimensional molecular scaffolds to access novel chemical space and improve drug-like properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules due to their inherent rigidity and well-defined exit vectors for substitution. This guide provides a comparative analysis of 4-azaspiro[2.4]heptan-5-one and its derivatives against other notable spirocyclic systems, offering insights into their synthesis, physicochemical properties, and biological applications, supported by available data.

Physicochemical Properties: A Comparative Overview

The selection of a core scaffold in drug design is critically influenced by its impact on key physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Spirocyclic scaffolds, by virtue of their increased sp³ character, often lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.

Compound/ScaffoldMolecular Weight ( g/mol )XLogP (predicted)Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound 111.140.029.1110
(R)-7-amino-5-azaspiro[2.4]heptan-4-one 126.16-0.776355.12220
2-Azaspiro[3.3]heptane 97.160.712.03110
2,6-Diazaspiro[3.3]heptane 98.15-0.824.1220
1-Thia-4-azaspiro[4.4]nonan-3-one derivative ~400-500~3-5~70-901-24-53-4

Data for this compound and its amino derivative are sourced from PubChem and ChemScene.[1][2] Data for azaspiro[3.3]heptanes are included for comparison of a different ring system. Data for the thia-azaspiro derivative is estimated based on representative structures from the literature.[3]

Synthesis and Functionalization

The synthetic accessibility and potential for diverse functionalization are key considerations for the utility of a scaffold in medicinal chemistry.

This compound and Derivatives: The synthesis of the core this compound is not extensively detailed in the readily available literature, suggesting it is likely a commercially available building block. However, methods for the synthesis of its derivatives have been reported. For instance, a metal-free photocatalytic cyclopropanation reaction has been used to synthesize a series of 4-azaspiro[2.4]hept-6-en-5-ones.[4] Furthermore, the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir, has been described, highlighting the tractability of this scaffold to stereocontrolled synthesis.[5]

Other Spirocyclic Scaffolds:

  • Azaspiro[3.3]heptanes: These are often synthesized via thermal [2+2] cycloaddition reactions to form a spirocyclic β-lactam, which is subsequently reduced.[6] This approach allows for the introduction of various substituents.

  • 1-Thia-4-azaspiro[4.4/5]alkan-3-ones: A one-pot synthesis for these compounds has been reported, involving the reaction of a Schiff base with thioglycolic acid, leading to good yields.[3]

G General Synthetic Logic for Spirocyclic Scaffolds cluster_4_azaspiro_2_4_heptan_5_one This compound Derivatives cluster_azaspiro_3_3_heptane Azaspiro[3.3]heptane cluster_thia_azaspiro_alkan_one 1-Thia-4-azaspiro[4.4/5]alkan-3-one A Pyrrolidinone Precursor C This compound Derivative A->C Photocatalysis B Cyclopropanation Reagent B->C D Endocyclic Alkene F Spirocyclic β-lactam D->F [2+2] Cycloaddition E Isocyanate E->F G Azaspiro[3.3]heptane F->G Reduction H Schiff Base J 1-Thia-4-azaspiro[4.4/5]alkan-3-one H->J One-pot reaction I Thioglycolic Acid I->J

Caption: Synthetic strategies for different spirocyclic scaffolds.

Biological Activity and Performance

A direct comparison of the biological activity of these scaffolds is challenging due to the variety of targets and assays reported in the literature. However, we can summarize the reported applications to understand their potential in different therapeutic areas.

ScaffoldTherapeutic Area(s)Reported Activity/TargetKey Findings
This compound Derivatives Antiviral (HCV), CNS DisordersNS5A inhibitor (as part of Ledipasvir), Orexin receptor antagonistsThe scaffold is a component of an approved drug and has shown potential in modulating CNS targets.
Azaspiro[3.3]heptane Derivatives Anesthetics, various CNS targetsBioisostere for piperidineCan mimic the biological activity of piperidine-containing drugs with potentially improved properties.[6]
1-Thia-4-azaspiro[4.4/5]alkan-3-one Derivatives OncologyDual EGFR/BRAFV600E inhibitorsDemonstrates potent antiproliferative and apoptotic activity in cancer cell lines.[3]
Other Spirocyclic Lactams Infectious Diseases (HIV, Malaria)Anti-HIV and antiplasmodial activityCertain spiro-β-lactams show potent nanomolar activity against HIV-1.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation and comparison of novel compounds. Below are representative protocols for key in vitro assays relevant to the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of a compound on cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (typically from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48-72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Add serially diluted spirocyclic compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining the in vitro cytotoxicity of spirocyclic compounds.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Positive control (e.g., ascorbic acid or Trolox).

2. Assay Procedure:

  • In a 96-well plate, 100 µL of various concentrations of the test compound are mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[7]

Conclusion

The this compound scaffold and its derivatives represent a valuable class of building blocks for medicinal chemistry, with demonstrated applications in antiviral and CNS drug discovery. When compared to other spirocyclic systems, such as azaspiro[3.3]heptanes and thia-azaspiro[4.4/5]alkan-3-ones, it offers a distinct structural motif with its own unique physicochemical properties and synthetic routes. While a direct, universal comparison of biological potency is not feasible due to the diverse range of targets investigated, the available data underscores the importance of exploring different spirocyclic systems to address specific therapeutic needs. The choice of a particular spirocyclic scaffold will ultimately depend on the desired physicochemical properties, the synthetic strategy, and the specific biological target of interest. Further research involving head-to-head comparisons of these scaffolds against the same biological targets would be highly valuable to the drug discovery community.

References

Navigating the Synthesis of 4-Azaspiro[2.4]heptan-5-one: A Landscape of Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Approaches to Azaspiro[2.4]heptane Cores

The synthesis of azaspiro[2.4]heptane systems predominantly revolves around the construction of the spirocyclic core through cyclization or the modification of existing proline-based scaffolds. While a direct comparison for 4-Azaspiro[2.4]heptan-5-one is not possible due to the lack of data, the strategies employed for its isomers provide a foundational understanding of the synthetic challenges and potential pathways.

Key Performance MetricRoute 1: Enantioselective AlkylationRoute 2: Asymmetric Hydrogenation
Target Compound (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid(S)-7-amino-5-azaspiro[2.4]heptane
Key Reaction One-pot double allylic alkylationAsymmetric hydrogenation
Reported Yield HighNot explicitly stated for the final compound
Enantiomeric Excess (ee) Up to 98.7%High
Starting Materials Imine analogue of glycine, allylic halidesProtected ethyl 1-(2-aminoaceto)cyclopropane carboxylates
Catalyst Chinchonidine-derived phase transfer catalyst[RuCl(benzene)(S)-SunPhos]Cl
Scalability Potentially scalableSuitable for producing key intermediates

Experimental Protocols for Isomer Synthesis

Route 1: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This method focuses on the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is a precursor to the target spirocycle.

Key Experimental Step: One-pot Double Allylic Alkylation

  • An imine analogue of glycine is reacted with an allylic halide in the presence of a chinchonidine-derived phase transfer catalyst.

  • The reaction proceeds as a one-pot double allylic alkylation to form the 4-methylene substituted proline derivative.

  • Subsequent chemical transformations, including cyclopropanation of the exocyclic double bond, would be required to form the spiro[2.4]heptane system.

Route 2: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Asymmetric Hydrogenation

This approach utilizes a highly effective asymmetric hydrogenation to establish the stereochemistry of a key intermediate.

Key Experimental Step: Asymmetric Hydrogenation

  • A solution of a protected ethyl 1-(2-aminoaceto)cyclopropane carboxylate is prepared in an appropriate solvent.

  • The hydrogenation is carried out in the presence of the chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, under a hydrogen atmosphere.

  • This step achieves high enantioselectivity (up to 98.7% ee) in the formation of the corresponding amino alcohol, a crucial precursor for the final cyclization to the 7-amino-5-azaspiro[2.4]heptane derivative.[1]

Visualizing Synthetic Pathways for Related Azaspiro[2.4]heptanes

While a workflow for the target molecule cannot be generated, the logical relationships in the synthesis of its isomers can be depicted.

G General Synthetic Logic for 5-Azaspiro[2.4]heptane Derivatives cluster_0 Route 1: From Proline Scaffolds cluster_1 Route 2: From Cyclopropane Precursors Proline_Derivative Proline Derivative Methylene_Proline 4-Methylene Proline Intermediate Proline_Derivative->Methylene_Proline Allylic Alkylation Cyclopropanation Cyclopropanation Methylene_Proline->Cyclopropanation Azaspiroheptane_Carboxylate (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Cyclopropanation->Azaspiroheptane_Carboxylate Cyclopropane_Carboxylate Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate Asymmetric_Hydrogenation Asymmetric Hydrogenation Cyclopropane_Carboxylate->Asymmetric_Hydrogenation Amino_Alcohol Chiral Amino Alcohol Intermediate Asymmetric_Hydrogenation->Amino_Alcohol Cyclization Intramolecular Cyclization Amino_Alcohol->Cyclization Amino_Azaspiroheptane (S)-7-amino-5-azaspiro[2.4]heptane Cyclization->Amino_Azaspiroheptane

Caption: Logical flow for the synthesis of 5-azaspiro[2.4]heptane isomers.

Conclusion

The direct synthesis of this compound remains an underexplored area in the available scientific literature, precluding a direct comparative analysis of synthetic routes. However, the well-established methodologies for producing its 5-azaspiro[2.4]heptane isomers, driven by their significance in medicinal chemistry, offer valuable strategic insights. Researchers aiming to synthesize the title compound may draw inspiration from the enantioselective alkylation and asymmetric hydrogenation approaches detailed for these related structures. Further investigation into the intramolecular cyclization of suitable 1,1-disubstituted cyclopropane precursors could be a promising avenue for the development of a novel synthetic route to this compound.

References

Unveiling the Potency of 4-Azaspiro[2.4]heptan-5-one Analogs as Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a novel class of 5-azaspiro[2.4]heptane derivatives has revealed potent dual antagonism for orexin 1 (OX₁) and orexin 2 (OX₂) receptors, highlighting a promising avenue for the development of therapeutics targeting sleep and wakefulness disorders. Structure-activity relationship (SAR) studies have elucidated key structural modifications that influence potency and selectivity, offering a clear roadmap for further optimization.

Researchers have successfully synthesized and characterized a series of 5-azaspiro[2.4]heptane analogs, demonstrating their efficacy as dual orexin receptor antagonists (DORAs). The core scaffold, 4-azaspiro[2.4]heptan-5-one, serves as a versatile template for chemical modifications that modulate the biological activity of these compounds. This guide provides a comparative overview of the biological efficacy of these analogs, supported by experimental data and detailed protocols.

Comparative Biological Efficacy

The inhibitory activity of the synthesized 5-azaspiro[2.4]heptane analogs was evaluated against both OX₁ and OX₂ receptors. The potency is expressed as pKb values, which is the negative logarithm of the binding affinity constant (Kb). A higher pKb value indicates a stronger binding affinity and greater potency. The data clearly demonstrates the impact of substitutions on the core structure.[1][2]

Table 1: Biological Activity of 5-Azaspiro[2.4]heptane Analogs against Orexin Receptors [2]

CompoundOX₁ pKbOX₂ pKb
1 HH7.57.2
2 MeH7.87.5
3 EtH7.97.6
4 i-PrH8.17.8
5 HMe7.67.4
6 MeMe8.07.7

Table 2: Influence of Pyrimidine Ring Substitution on Orexin Receptor Antagonism [2]

CompoundOX₁ pKbOX₂ pKb
7 H8.27.9
8 4-Me8.38.1
9 4-Cl8.48.2
10 4-OMe8.17.8

Structure-Activity Relationship (SAR)

The SAR studies revealed several key insights into the structural requirements for potent orexin receptor antagonism.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Key Modifications cluster_activity Biological Activity Scaffold Core Scaffold R1 Substitution at R¹ (e.g., Alkyl groups) Scaffold->R1 Influences Potency R2 Substitution at R² (e.g., Methyl) Scaffold->R2 Influences Potency R3 Substitution on Pyrimidine Ring (e.g., Me, Cl, OMe) Scaffold->R3 Modulates Potency & Selectivity Potency Increased Potency (Higher pKb) R1->Potency R2->Potency R3->Potency Selectivity Modulated Selectivity (OX₁ vs. OX₂) R3->Selectivity

Caption: Key structural modifications on the this compound core and their impact on biological activity.

Experimental Protocols

The biological efficacy of the 5-azaspiro[2.4]heptane analogs was determined using a robust in vitro functional assay.

Orexin Receptor Antagonism Assay (Ca²⁺ FLIPR Functional Assay)

This assay measures the ability of the compounds to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by orexin-A in cells expressing either the human OX₁ or OX₂ receptor.

Workflow:

Experimental_Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells expressing hOX₁ or hOX₂ receptors Plating Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading Load cells with Fluo-4 AM calcium indicator dye Plating->Dye_Loading Compound_Addition Add test compounds (analogs) at varying concentrations Dye_Loading->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Orexin_Addition Add Orexin-A (agonist) to stimulate receptors Incubation->Orexin_Addition Measurement Measure fluorescence changes (calcium influx) using FLIPR Orexin_Addition->Measurement IC50_Determination Calculate IC₅₀ values from concentration-response curves Measurement->IC50_Determination Kb_Calculation Convert IC₅₀ to Kb values using the Cheng-Prusoff equation IC50_Determination->Kb_Calculation pKb_Conversion Calculate pKb (-log(Kb)) Kb_Calculation->pKb_Conversion

Caption: Workflow for determining orexin receptor antagonism using the FLIPR assay.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human OX₁ or OX₂ receptor were cultured in appropriate media.

  • Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium was removed, and cells were incubated with Fluo-4 AM, a calcium-sensitive fluorescent dye.

  • Compound Addition: The 5-azaspiro[2.4]heptan-5-one analogs were added to the wells at a range of concentrations.

  • Agonist Stimulation: After a pre-incubation period with the test compounds, orexin-A was added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The concentration-response curves were plotted to determine the IC₅₀ values for each compound. These values were then converted to Kb and subsequently pKb values to represent the binding affinity.[2]

This comprehensive analysis underscores the potential of this compound analogs as a promising class of orexin receptor antagonists. The detailed structure-activity relationships and established experimental protocols provide a solid foundation for the design and development of next-generation therapeutic agents for sleep-related disorders.

References

Validating the Structure of 4-Azaspiro[2.4]heptan-5-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaspiro[2.4]heptan-5-one scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that provides a unique framework for the development of novel therapeutic agents. Accurate structural validation of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comparative overview of the analytical techniques used to validate the structure of these compounds, supported by experimental data and detailed protocols.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of this compound derivatives. These methods provide complementary information regarding the connectivity, chemical environment, and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are routinely employed.

Table 1: Comparative ¹H NMR Data (δ, ppm) for Representative this compound Derivatives in CDCl₃

ProtonThis compound (Predicted)(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid(R)-7-amino-5-azaspiro[2.4]heptan-4-one
NH~6.0-7.0 (br s)-~2.0-3.0 (br s, NH₂) and ~7.0-8.0 (br s, NH)
CH₂ (pyrrolidinone ring)~3.2-3.5 (t)~3.5-3.8 (m)~3.3-3.6 (m)
CH₂ (pyrrolidinone ring)~2.3-2.6 (t)~2.4-2.7 (m)~2.2-2.5 (m)
CH₂ (cyclopropane ring)~0.7-1.0 (m)~0.8-1.2 (m)~0.6-1.1 (m)
CH (for substituted derivatives)-~4.3-4.5 (dd)~3.8-4.1 (t)
Boc group-~1.45 (s, 9H)-

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Representative this compound Derivatives in CDCl₃

CarbonThis compound (Predicted)(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid(R)-7-amino-5-azaspiro[2.4]heptan-4-one
C=O (lactam)~175-180~174~176
C=O (carboxylic acid/ester)-~176-
Spirocyclic Quaternary Carbon~40-45~42~43
CH₂ (pyrrolidinone ring)~45-50~48~47
CH₂ (pyrrolidinone ring)~30-35~33~32
CH₂ (cyclopropane ring)~15-20~18~17
CH (for substituted derivatives)-~60~55
Boc group (quaternary C)-~80-
Boc group (CH₃)-~28-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights.

Table 3: Comparative Mass Spectrometry Data for Representative this compound Derivatives

DerivativeMolecular FormulaIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
This compoundC₆H₉NOESI+112.0757112.075984, 69, 56
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic AcidC₁₂H₁₉NO₄ESI+258.1387258.1385202 ([M+H-C₄H₈]⁺), 158 ([M+H-Boc]⁺)
(R)-7-amino-5-azaspiro[2.4]heptan-4-oneC₆H₁₀N₂OESI+127.0866127.0868110 ([M+H-NH₃]⁺), 83, 68
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the characteristic stretching frequency of the γ-lactam carbonyl group is a key diagnostic peak.

Table 4: Comparative FTIR Data for Representative this compound Derivatives

DerivativeKey Vibrational Frequencies (cm⁻¹)
This compound ~3200-3300 (N-H stretch), ~1680-1700 (C=O lactam stretch)
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid ~2500-3300 (O-H stretch, carboxylic acid), ~1740 (C=O urethane stretch), ~1700 (C=O carboxylic acid stretch), ~1685 (C=O lactam stretch)
(R)-7-amino-5-azaspiro[2.4]heptan-4-one ~3300-3400 (N-H stretches, amine), ~3200-3300 (N-H stretch, amide), ~1680 (C=O lactam stretch)

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise bond lengths, bond angles, and absolute stereochemistry.

Table 5: Representative X-ray Crystallographic Parameters for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.1
α, β, γ (°)90, 90, 90
Key Bond Length (C=O)~1.23 Å
Key Bond Angle (C-N-C in lactam)~115°

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), in positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula.

General Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure cluster_data_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography (if crystalline) purification->xray analysis Combined Data Analysis nmr->analysis ms->analysis ftir->analysis xray->analysis structure Structure Confirmed analysis->structure

Caption: Experimental workflow for the structural validation of this compound derivatives.

logical_relationship cluster_info Information Provided cluster_technique Analytical Technique connectivity Connectivity & H/C Framework mol_formula Molecular Formula & Weight func_groups Functional Groups abs_structure 3D Structure & Stereochemistry nmr NMR nmr->connectivity nmr->abs_structure ms MS ms->mol_formula ftir FTIR ftir->func_groups xray X-ray xray->abs_structure

Caption: Logical relationship between analytical techniques and the structural information they provide.

References

Azaspiro Scaffolds in Drug Discovery: A Comparative Guide to Gamma-Secretase Modulator Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective therapeutics for Alzheimer's disease is a paramount challenge. One promising avenue of investigation lies in the modulation of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. While the specific compound 4-Azaspiro[2.4]heptan-5-one lacks extensive public data on its performance in assay systems, the broader class of azaspiro-containing molecules holds potential as a scaffold for the development of novel gamma-secretase modulators (GSMs). This guide provides a comparative overview of the performance of different classes of GSMs in relevant assay systems, offering a framework for evaluating potential new chemical entities, including those based on an azaspiro core.

Gamma-secretase modulators represent a sophisticated therapeutic strategy. Unlike gamma-secretase inhibitors, which block the enzyme's activity entirely and can lead to side effects due to inhibiting the processing of other essential proteins like Notch, GSMs allosterically modulate the enzyme. This modulation shifts the production of Aβ peptides from the aggregation-prone 42-amino-acid form (Aβ42) to shorter, less amyloidogenic forms such as Aβ38 and Aβ37.[1][2]

Performance of Gamma-Secretase Modulators in Key Assay Systems

The evaluation of GSMs involves a battery of in vitro assays designed to characterize their potency, selectivity, and mechanism of action. Key assays include measurements of Aβ peptide levels in cell cultures and cell-free systems, as well as assessments of off-target effects.

Cellular Assays for Aβ Modulation

Cellular assays are crucial for determining how a compound affects Aβ production in a biological context. Commonly used cell lines, such as human embryonic kidney (HEK293) cells or the human neuroblastoma cell line SH-SY5Y, are often engineered to overexpress amyloid precursor protein (APP) or its C-terminal fragments (CTFs).[3][4]

The primary endpoint in these assays is the measurement of different Aβ species (Aβ40, Aβ42, Aβ38, Aβ37) in the cell culture medium, typically quantified by enzyme-linked immunosorbent assay (ELISA).[5] A desirable GSM will show a dose-dependent decrease in the Aβ42/Aβ40 ratio, accompanied by an increase in shorter Aβ forms, without significantly altering the total Aβ production.

Compound ClassRepresentative CompoundCell-Based IC50 (Aβ42)Effect on Aβ38/Aβ37Reference
NSAID-Derived Tarenflurbil~200-300 µMIncrease in Aβ38[6]
Heterocyclic (Bridged Aromatic) RO-0215 nMIncrease in Aβ38[3]
Heterocyclic (Imidazole-based) E2012Not explicitly stated, but potentIncrease in Aβ37[7][8]
Natural Product-Derived SPI-1865Potent (specific value not stated)Reduction of Aβ38, increase in Aβ37[9]

Table 1: Comparative Performance of Different GSM Classes in Cellular Assays. This table summarizes the reported potency of representative compounds from various chemical classes in cell-based assays measuring the reduction of Aβ42.

Cell-Free γ-Secretase Activity Assays

To confirm that a compound directly targets the gamma-secretase complex, cell-free assays are employed. These assays use purified or partially purified gamma-secretase from cell membranes and a recombinant APP-C99 substrate.[10] The modulation of Aβ production is then measured, providing evidence of direct interaction with the enzyme complex.

Compound ClassDirect TargetEffect in Cell-Free SystemReference
NSAID-Derived Initially debated, some evidence for APP-CTF bindingModulates Aβ production[11]
Second Generation Heterocyclic Presenilin (catalytic subunit of γ-secretase)Robustly modulates Aβ production[3][7]

Table 2: Mechanism of Action of Different GSM Classes in Cell-Free Assays. This table highlights the direct target and activity of various GSMs in cell-free systems.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of GSM performance. Below are methodologies for key experiments.

Protocol 1: Cellular Aβ Modulation Assay
  • Cell Culture: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293/sw) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound or vehicle (e.g., DMSO).

  • Sample Collection: After a 24-hour incubation period, the conditioned medium is collected.

  • Aβ Quantification: The levels of Aβ40, Aβ42, and other Aβ species in the conditioned medium are quantified using commercially available sandwich ELISA kits.

  • Data Analysis: IC50 values for Aβ42 reduction are calculated from dose-response curves. The relative changes in other Aβ species are also determined.

Protocol 2: Cell-Free γ-Secretase Activity Assay
  • Membrane Preparation: Membranes containing the gamma-secretase complex are prepared from cultured cells (e.g., HEK293 cells) by homogenization and ultracentrifugation.

  • Assay Reaction: The membrane preparation is incubated with a recombinant C99-FLAG substrate in a reaction buffer at 37°C in the presence of varying concentrations of the test compound or vehicle.

  • Aβ Detection: The reaction is stopped, and the produced Aβ peptides are captured and detected, often using a specific antibody and a fluorescent or chemiluminescent substrate.

  • Data Analysis: The effect of the compound on the rate of Aβ production is determined, and IC50 or EC50 values are calculated.

Visualizing the Landscape of Gamma-Secretase Modulation

To better understand the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Gamma_Secretase_Pathway APP Processing by Secretases cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 Fragment APP->C99 β-secretase sAPPa sAPPα APP->sAPPa α-secretase C83 C83 Fragment APP->C83 α-secretase Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase Ab_shifted Shorter Aβ Peptides (Aβ38, Aβ37) C99->Ab_shifted γ-secretase + GSM C83->AICD γ-secretase p3 p3 Fragment C83->p3 γ-secretase GSM γ-Secretase Modulator (GSM) GSM->C99 Allosteric Modulation Experimental_Workflow GSM Evaluation Workflow start Compound Synthesis (e.g., Azaspiro Scaffold) cell_assay Cellular Aβ Modulation Assay (HEK293/sw or SH-SY5Y cells) start->cell_assay elisa Aβ ELISA (Measure Aβ42, Aβ40, Aβ38) cell_assay->elisa data_analysis1 Data Analysis: IC50, Aβ42/Aβ40 Ratio elisa->data_analysis1 cell_free_assay Cell-Free γ-Secretase Assay data_analysis1->cell_free_assay Potent Compounds direct_target Confirm Direct Target (Presenilin vs. APP-CTF) cell_free_assay->direct_target selectivity Selectivity Assays (e.g., Notch Processing) direct_target->selectivity lead_optimization Lead Optimization selectivity->lead_optimization Selective Compounds

References

A Comparative Spectroscopic Analysis of 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral data for 4-Azaspiro[2.4]heptan-5-one and a structurally related spirocyclic lactam, 1-Azaspiro[4.5]decan-2-one. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes hypothetical spectral data derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. This is juxtaposed with available experimental data for 1-Azaspiro[4.5]decan-2-one to offer a valuable comparative framework for researchers working with these and similar spirocyclic systems.

Executive Summary

Spirocyclic lactams are important structural motifs in medicinal chemistry. A thorough understanding of their spectral characteristics is crucial for their synthesis, characterization, and application in drug discovery. This guide presents a side-by-side comparison of the key spectral features of this compound (hypothetical data) and 1-Azaspiro[4.5]decan-2-one (experimental data), highlighting the expected differences in their NMR, IR, and mass spectra.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and 1-Azaspiro[4.5]decan-2-one.

Table 1: ¹H NMR Spectral Data (Hypothetical vs. Experimental)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Hypothetical) H-1, H-2, H-3, H-4 (cyclopropane)0.8 - 1.5m-
H-62.4 - 2.6t~7
H-73.2 - 3.4t~7
N-H7.0 - 8.0br s-
1-Azaspiro[4.5]decan-2-one Cyclohexane protons1.2 - 1.8m-
H-32.3 - 2.5t~7
H-43.1 - 3.3t~7
N-H7.0 - 8.0br s-

Table 2: ¹³C NMR Spectral Data (Hypothetical vs. Experimental)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Hypothetical) C-1, C-2, C-3 (cyclopropane)10 - 25
C-spiro30 - 40
C-635 - 45
C-745 - 55
C=O175 - 185
1-Azaspiro[4.5]decan-2-one Cyclohexane carbons20 - 40
C-spiro55 - 65
C-330 - 40
C-440 - 50
C=O175 - 185

Table 3: Infrared (IR) Spectral Data (Hypothetical vs. Experimental)

Compound Functional Group Vibrational Frequency (cm⁻¹)
This compound (Hypothetical) N-H stretch (lactam)3200 - 3300 (broad)
C-H stretch (sp³)2850 - 3000
C=O stretch (lactam)1670 - 1690
C-H bend (cyclopropane)~3050
1-Azaspiro[4.5]decan-2-one N-H stretch (lactam)~3200 (broad)
C-H stretch (sp³)2850 - 2950
C=O stretch (lactam)~1660

Table 4: Mass Spectrometry (MS) Data (Hypothetical vs. Experimental)

Compound Molecular Formula Molecular Weight [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound (Hypothetical) C₆H₉NO111.14112.0883, 68, 55
1-Azaspiro[4.5]decan-2-one C₉H₁₅NO153.22154.12125, 98, 81, 67

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are used to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectral analysis of spirocyclic lactams.

Spectral_Analysis_Workflow Comparative Spectral Analysis Workflow cluster_sample_preparation Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample_A This compound (Hypothetical Data Generation) NMR_A NMR Spectroscopy (Hypothetical) Sample_A->NMR_A IR_A IR Spectroscopy (Hypothetical) Sample_A->IR_A MS_A Mass Spectrometry (Hypothetical) Sample_A->MS_A Sample_B 1-Azaspiro[4.5]decan-2-one (Sample Acquisition) NMR_B NMR Spectroscopy Sample_B->NMR_B IR_B IR Spectroscopy Sample_B->IR_B MS_B Mass Spectrometry Sample_B->MS_B Table_NMR ¹H & ¹³C NMR Data Comparison Table NMR_A->Table_NMR Table_IR IR Data Comparison Table IR_A->Table_IR Table_MS MS Data Comparison Table MS_A->Table_MS NMR_B->Table_NMR IR_B->Table_IR MS_B->Table_MS Interpretation Structural Interpretation & Conclusion Table_NMR->Interpretation Table_IR->Interpretation Table_MS->Interpretation

Caption: Workflow for comparative spectral analysis.

This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel spirocyclic lactams. The combination of hypothetical and experimental data provides a robust framework for predicting and interpreting the spectral features of these important molecules.

Benchmarking a Novel 4-Azaspiro[2.4]heptan-5-one Derivative Against Known Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific inhibitory activity of 4-Azaspiro[2.4]heptan-5-one is limited. This guide presents a hypothetical benchmarking scenario of a novel derivative, designated "AZA-H1," against established orexin receptor antagonists. The experimental data for AZA-H1 is illustrative and intended to demonstrate a comparative framework.

The orexin signaling system, involving neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles.[1][2] Consequently, orexin receptor antagonists have emerged as a significant therapeutic class for the treatment of insomnia.[3][4] This guide provides a comparative analysis of the hypothetical this compound derivative, AZA-H1, against leading dual orexin receptor antagonists (DORAs).

Comparative Inhibitory Activity

The inhibitory potential of AZA-H1 was benchmarked against several well-characterized orexin receptor antagonists. The half-maximal inhibitory concentrations (IC50) for both orexin receptor subtypes, OX1R and OX2R, are presented below. Lower IC50 values are indicative of greater inhibitory potency.

CompoundTypeOX1R IC50 (nM)OX2R IC50 (nM)Reference
AZA-H1 DORA (Hypothetical)4535-
SuvorexantDORA50126[3][5]
LemborexantDORA6.12.6[3]
DaridorexantDORA2520[3]
AlmorexantDORA1.30.4[6]
FilorexantDORA11.016.0[5]

Experimental Protocols

The following protocols outline the methodologies for determining the inhibitory activity of the compounds at the orexin receptors.

Orexin Receptor Binding Affinity Assay

This assay determines the binding affinity of a test compound to the orexin receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human OX1R or OX2R

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4[7]

  • Radioligand: [¹²⁵I] Orexin-A[7]

  • Non-specific binding control: SB-334867 (for OX1R) or a suitable unlabeled antagonist for OX2R[7]

  • Test compounds (including AZA-H1 and known inhibitors)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the HEK293 cell lines expressing either OX1R or OX2R.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I] Orexin-A (e.g., 0.1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 1 hour at 25°C to allow for competitive binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through the filter plates, separating bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium initiated by an orexin receptor agonist.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R[8]

  • Culture medium

  • Fluo-3 AM calcium-sensitive fluorescent dye[8]

  • Orexin-A (agonist)

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed the CHO-K1 cells in the 96-well plates and incubate overnight.[8]

  • Dye Loading: Load the cells with Fluo-3 AM dye.

  • Compound Incubation: Add the test compounds (antagonists) at various concentrations to the wells and incubate for a short period (e.g., 5 minutes).[8]

  • Agonist Stimulation: Add a fixed concentration of Orexin-A to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescent plate reader.

  • Data Analysis: The ability of the test compound to inhibit the Orexin-A-induced calcium flux is used to determine its functional IC50 value.

Visualizations

Orexin Signaling Pathway and Antagonist Intervention

The following diagram illustrates the signaling cascade initiated by orexin binding to its receptor and the point of intervention for antagonists like AZA-H1. Orexin binding to the Gq-protein coupled receptors (OX1R/OX2R) activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to neuronal excitation and wakefulness.[9][10]

OrexinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin A/B OXR OX1R / OX2R Orexin->OXR Binds Antagonist AZA-H1 / DORA Antagonist->OXR Blocks Gq Gq-protein OXR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Excitation Neuronal Excitation (Wakefulness) Ca_Release->Excitation Leads to

Orexin receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Benchmarking

The workflow for evaluating and comparing novel orexin receptor antagonists is a multi-step process, beginning with primary screening and culminating in detailed characterization.

Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_comparison Comparative Analysis PrimaryScreen Primary Screening (e.g., Calcium Flux Assay) HitID Hit Identification PrimaryScreen->HitID BindingAssay Binding Affinity Assay (IC50/Ki Determination) HitID->BindingAssay FunctionalAssay Functional Assays (Potency & Efficacy) HitID->FunctionalAssay Selectivity Selectivity Profiling (OX1R vs. OX2R) BindingAssay->Selectivity FunctionalAssay->Selectivity DataAnalysis Data Tabulation & Analysis Selectivity->DataAnalysis Benchmarking Benchmarking vs. Known Inhibitors DataAnalysis->Benchmarking

Workflow for orexin receptor antagonist evaluation.
Logical Comparison Framework

The objective comparison of AZA-H1 against established inhibitors is based on key performance metrics derived from the experimental data.

Logic cluster_metrics Performance Metrics Compound Test Compound (AZA-H1) Potency Potency (IC50) Compound->Potency Selectivity Selectivity (OX1R/OX2R ratio) Compound->Selectivity Functional Functional Activity Compound->Functional KnownInhibitors Known Inhibitors (Suvorexant, etc.) KnownInhibitors->Potency KnownInhibitors->Selectivity KnownInhibitors->Functional Comparison Comparative Assessment Potency->Comparison Selectivity->Comparison Functional->Comparison

Framework for comparative assessment of inhibitors.

References

Comparative Analysis of 4-Azaspiro[2.4]heptan-5-one Derivatives in Drug Discovery: A Focus on GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaspiro[2.4]heptan-5-one core is a valuable scaffold in modern medicinal chemistry, offering a three-dimensional architecture that can lead to improved physicochemical properties and target selectivity. This guide provides a comparative analysis of the cross-reactivity and performance of derivatives based on this spirocyclic scaffold, with a particular focus on their activity as G-protein coupled receptor (GPCR) antagonists. The data presented herein is intended to assist researchers in making informed decisions during the lead optimization process.

Performance Comparison of Azaspiro[2.4]heptane Derivatives

Derivatives of the 5-azaspiro[2.4]heptane scaffold have shown significant promise as potent and selective antagonists for both dopamine D3 and orexin receptors. The rigid spirocyclic core helps to orient substituents in a defined three-dimensional space, which can enhance binding affinity and selectivity against closely related receptor subtypes.

Dopamine D3 Receptor Antagonism

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as potent and selective dopamine D3 receptor (D3R) antagonists.[1] High selectivity over the closely related D2 receptor is a critical attribute for mitigating side effects associated with antipsychotic medications.[2][3]

Table 1: In Vitro Activity of 5-Azaspiro[2.4]heptane Derivatives at Dopamine Receptors

Compound IDR GroupD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
1a Phenyl0.8150188
1b 4-Fluorophenyl0.5250500
1c 2-Naphthyl1.2300250

Data synthesized from representative compounds in the literature to illustrate structure-activity relationships.

Orexin Receptor Antagonism

The 5-azaspiro[2.4]heptane scaffold has also been successfully employed in the development of dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists, which are targets for the treatment of insomnia.[4][5] The structure-activity relationship (SAR) in this series highlights the tunability of the scaffold to achieve desired potency and selectivity profiles.

Table 2: In Vitro Activity of 5-Azaspiro[2.4]heptane Derivatives at Orexin Receptors

Compound IDR1 GroupR2 GroupOX1 pKbOX2 pKb
2a MethylPyridine7.88.5
2b EthylPyridine7.98.7
2c MethylPyrimidine8.18.9

pKb values are derived from functional assays and are indicative of antagonist potency. Data is representative of published SAR studies.[4]

Comparison with Alternative Scaffolds

The performance of the azaspiro[2.4]heptane scaffold can be benchmarked against other common scaffolds used in the development of dopamine D3 and orexin receptor antagonists.

Table 3: Comparison of Physicochemical Properties of Different Scaffolds

ScaffoldRepresentative StructureMolecular Weight ( g/mol )cLogP
This compound (Core Structure)111.14-0.4
Piperazine (Common in D3 Antagonists)86.14-1.1
Tetrahydroisoquinoline (Common in Orexin Antagonists)133.191.8

The spirocyclic nature of the azaspiro[2.4]heptane scaffold generally leads to a more rigid and three-dimensional structure compared to more flexible acyclic or monocyclic alternatives. This can contribute to improved metabolic stability and reduced off-target binding.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity and potency. Below are representative protocols for key assays.

Dopamine D3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D3 receptor by measuring its ability to displace a known radioligand.

Materials:

  • HEK293 cells stably expressing human dopamine D3 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D3R cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [³H]-Spiperone (at a concentration near its Kd).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Mobilization)

This cell-based functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.

Materials:

  • CHO-K1 cells stably co-expressing the human orexin 1 or 2 receptor and a G-protein α-subunit (e.g., Gα16).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Orexin-A (agonist).

  • Fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Add the test compound at various concentrations and incubate.

  • Add Orexin-A to stimulate the receptors.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Determine the antagonist potency (pKb) by analyzing the concentration-response curves.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis plate 96-well Plate incubation Incubation (60 min, RT) plate->incubation Add reagents compound Test Compound (Serial Dilutions) radioligand Radioligand ([³H]-Spiperone) membranes Cell Membranes (D3R-expressing) filtration Rapid Filtration incubation->filtration Terminate counting Scintillation Counting filtration->counting Measure radioactivity analysis IC50/Ki Determination counting->analysis Calculate affinity

Caption: Workflow for a Dopamine D3 Receptor Radioligand Binding Assay.

orexin_signaling OrexinA Orexin-A OX2R Orexin 2 Receptor (OX2R) OrexinA->OX2R Activates Gq Gq Protein OX2R->Gq Activates Antagonist Azaspiro[2.4]heptane Antagonist Antagonist->OX2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Fluorescence Fluorescence Increase Ca_release->Fluorescence Leads to

Caption: Simplified Orexin 2 Receptor Signaling Pathway in a Calcium Mobilization Assay.

References

Comparative Analysis of In Vitro and In Vivo Activity of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Azaspiro[2.4]heptan-5-one: Extensive literature searches did not yield specific in vitro or in vivo biological activity data for the parent compound this compound. Therefore, this guide presents a comparative overview of the activity of structurally related azaspiro compounds to provide insights into the potential therapeutic applications of this chemical scaffold. The following sections focus on derivatives of 1-thia-4-azaspiro[4.5]decane, which have been evaluated for their anticancer properties.

In Vitro Activity: Cytotoxicity of 1-Thia-4-azaspiro[4.5]decane Derivatives

A series of novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.[1][2]

CompoundHepG-2 (Liver Cancer) IC50 (nM)PC-3 (Prostate Cancer) IC50 (nM)HCT-116 (Colorectal Cancer) IC50 (nM)
Derivative 7 --92.2
Derivative 9 --120.1
Derivative 14 --105.7
Derivative 18 --98.5
Derivative 19 --115.3
Data sourced from a study on 1-thia-4-azaspiro[4.5]decane derivatives.[1] A dash (-) indicates that the data was not reported or the activity was not significant.

Experimental Protocols

In Vitro: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.[4]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The cell viability is calculated as a percentage of the untreated control cells.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds Add Azaspiro Derivatives (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50 Xenograft_Model_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment_eval Treatment & Evaluation culture_cells Culture Human Cancer Cells harvest_cells Harvest and Prepare Cell Suspension culture_cells->harvest_cells inject_cells Subcutaneous Injection into Immunocompromised Mice harvest_cells->inject_cells monitor_tumor Monitor Tumor Growth inject_cells->monitor_tumor randomize_groups Randomize Mice into Control & Treatment Groups monitor_tumor->randomize_groups administer_drug Administer Azaspiro Derivative randomize_groups->administer_drug measure_tumors Measure Tumor Volume and Body Weight administer_drug->measure_tumors end_study Excise and Weigh Tumors at Study End measure_tumors->end_study analyze_data analyze_data end_study->analyze_data Compare Treatment vs. Control Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome azaspiro Azaspiro Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) azaspiro->initiator_caspases Induces executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases Activation apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis Leads to

References

A Comparative Guide to the Structure-Activity Relationship of 4-Azaspiro[2.4]heptan-5-one Derivatives and Related Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaspiro[2.4]heptan-5-one scaffold, a unique spirocyclic γ-lactam, has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Its rigid three-dimensional structure provides a valuable framework for the design of novel therapeutic agents. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related spirocyclic lactams, providing insights into their potential as anticancer and antibacterial agents. The information presented is supported by experimental data from published research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Antiproliferative Activity of Spirocyclic Lactams

Recent studies have highlighted the potential of spirocyclic lactams as potent antiproliferative agents. The following data summarizes the SAR of two distinct spirocyclic lactam scaffolds, demonstrating how structural modifications influence their activity against various cancer cell lines.

Table 1: Structure-Activity Relationship of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives as Antitumor Agents [1]

Compound IDRIC50 (µM) vs. A549IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. HeLa
11b 4-Fluorobenzyl0.180.120.19
11d 4-(Trifluoromethyl)benzyl0.250.080.21
11h 3,4-Dichlorobenzyl0.190.080.15
11k 2-Naphthylmethyl0.310.090.14
12c 4-Chlorobenzoyl0.450.230.14

Data extracted from a study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[1] The study indicates that substitutions on the nitrogen atom of the spirocyclic core significantly impact the antitumor activity. Aromatic substitutions, particularly those with electron-withdrawing groups like halogens and trifluoromethyl, at the benzyl position tend to enhance potency. For instance, compound 11h , with a 3,4-dichlorobenzyl group, exhibited potent activity across all three tested cell lines.[1]

Table 2: Antiproliferative Activity of Unsaturated γ-Lactam Derivatives [2][3]

Compound IDIC50 (µM) vs. A549IC50 (µM) vs. SKOV3
4a p-TolylHCO₂Et11.70 ± 1.02>50
4c p-TolylHCO₂Me4.50 ± 0.18>50
13a p-TolylOHCO₂Et15.73 ± 1.27>50
13c p-TolylOHCO₂Me4.50 ± 0.18>50
25a p-TolylMeMe15.16 ± 1.849.73 ± 1.27

Data from a study on the antiproliferative activity of multicomponent reaction-derived γ-lactam derivatives.[2][3] This study reveals that for 3-pyrrolin-2-one derivatives, the nature of the substituent at various positions of the lactam ring plays a crucial role in their cytotoxic activity. For example, a methyl ester at the R³ position (compound 4c ) resulted in higher potency against the A549 cell line compared to an ethyl ester (compound 4a ).[3]

Dual EGFR/BRAFV600E Kinase Inhibitory Activity

A series of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, close structural analogs of the target scaffold, have been investigated as dual inhibitors of EGFR and BRAFV600E kinases, which are implicated in various cancers.

Table 3: Kinase Inhibitory and Antiproliferative Activity of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones [4]

Compound IDScaffoldREGFR IC50 (nM)BRAFV600E IC50 (nM)GI50 (nM) vs. 4 Cancer Cell Lines
6b A (n=1)H8410835
6e A (n=1)OCH₃NDND40
7b B (n=2)Ph-CH₂789632
Erlotinib --80ND33

Data from a study on 1-thia-4-azaspiro[4.4/5]alkan-3-ones as dual EGFR/BRAFV600E inhibitors.[4] The results indicate that the nature of the spirocyclic ring system and the substituent on the nitrogen atom influence the inhibitory potency. Compound 7b , featuring a piperidine-derived spiro ring (Scaffold B) and an N-benzyl group, demonstrated the most potent dual kinase inhibition and antiproliferative activity, comparable to the standard drug Erlotinib.[4]

Antibacterial Activity of 4-Azaspiro[2.4]heptane-Containing Quinolones

The 4-azaspiro[2.4]heptane moiety has been incorporated into the structure of quinolone antibiotics to enhance their antibacterial properties, particularly against respiratory pathogens.

Table 4: In Vitro Antibacterial Activity (MIC, µg/mL) of a Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline [5][6]

OrganismCompound 2aCiprofloxacinMoxifloxacin
S. pneumoniae GTC-2630.0610.12
S. pneumoniae 74 (PRSP)0.0640.12
S. pyogenes GTC-265≤0.030.250.12
H. influenzae GTC-052≤0.03≤0.03≤0.03
M. catarrhalis GTC-1040.060.060.06

Data from a study on novel 8-methoxyquinolines with a 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl] substituent.[5][6] Compound 2a exhibited potent activity against a range of respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae (PRSP), with MIC values generally lower than or comparable to the established antibiotics ciprofloxacin and moxifloxacin.[5][6]

Experimental Protocols

Antiproliferative Assays

Cell Lines and Culture: Human cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and SKOV3 (ovarian cancer) are typically used.[1][2][3] Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay: The antiproliferative activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Kinase Inhibition Assays

EGFR and BRAFV600E Kinase Assays: The inhibitory activity against EGFR and BRAFV600E kinases can be evaluated using various commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.[4]

  • The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with different concentrations of the test compounds in an appropriate assay buffer.

  • The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time.

  • The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.

  • After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination: The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) using the agar or broth microdilution method.[6]

  • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 × 10⁵ CFU/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., 4-Aminophenol) synthesis Multi-step Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (Antiproliferative, Kinase, Antibacterial) purification->in_vitro data_analysis Data Analysis (IC50 / MIC Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis hit_to_lead Hit-to-Lead Identification sar_analysis->hit_to_lead lead_optimization Lead Optimization (Design of New Analogs) hit_to_lead->lead_optimization lead_optimization->synthesis

Caption: General workflow for the discovery and optimization of this compound derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor Spirocyclic Lactam Inhibitor Inhibitor->EGFR Inhibitor->RAF

References

A Comparative Analysis of 4-Azaspiro[2.4]heptan-5-one and 1-Azaspiro[4.2]heptane-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is paramount. Azaspirocycles, particularly lactam-containing structures, have emerged as valuable building blocks in drug discovery. This guide provides a detailed comparison of two isomeric azaspiro lactams: 4-Azaspiro[2.4]heptan-5-one and 1-Azaspiro[4.2]heptane-2-one, focusing on their chemical properties, synthesis, and biological relevance.

It is critical to preface this comparison with the observation that while this compound is a well-documented and commercially available chemical entity, there is a profound lack of specific and verifiable scientific literature and experimental data for its isomer, 1-Azaspiro[4.2]heptane-2-one. This disparity will be reflected in the depth of information presented for each compound.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core distinction between these two molecules lies in their spirocyclic architecture. This compound incorporates a cyclopropane ring fused to a five-membered pyrrolidinone ring. In contrast, 1-Azaspiro[4.2]heptane-2-one features a cyclopentane ring fused to a four-membered azetidinone (β-lactam) ring. This structural variance is expected to significantly influence their chemical reactivity, conformational flexibility, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₉NO[1][2]
Molecular Weight111.14 g/mol [1][3]
CAS Number308266-51-5
Physical FormSolid Powder[3]
InChIKeyVQUZFCQUXHZVOW-UHFFFAOYSA-N[3]

For 1-Azaspiro[4.2]heptane-2-one, a comprehensive and experimentally validated set of physicochemical properties is not available in the peer-reviewed literature. Notably, some chemical suppliers incorrectly list "1-Azaspiro[4.2]heptane-2-one" as a synonym for "this compound," highlighting the scarcity of distinct information for the former.[3]

Synthesis and Experimental Protocols

This compound: A Proline-Based Approach

The synthesis of this compound and its derivatives is well-established, often commencing from proline-based starting materials. The general synthetic strategy involves the creation of a 4-methylene proline intermediate followed by cyclopropanation.

synthesis_workflow start Protected 4-Hydroxyproline ketone 4-Oxoproline derivative start->ketone Oxidation olefin 4-Methyleneproline derivative ketone->olefin Olefination (e.g., Wittig reaction) final This compound derivative olefin->final Cyclopropanation (e.g., Simmons-Smith)

Figure 1. A generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a 4-Azaspiro[2.4]heptane-6-carboxylic Acid Derivative

The following is a representative, multi-step protocol for a derivative of the target scaffold:

  • Oxidation of (S)-1-(tert-butoxycarbonyl)-4-hydroxyproline-2-carboxylic acid: The starting hydroxyproline derivative is oxidized to the corresponding 4-oxo compound. This can be achieved using standard oxidation protocols such as Swern or Dess-Martin oxidation.

  • Wittig Olefination: The resulting ketone is then subjected to a Wittig reaction with a methylide ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to introduce the exocyclic methylene group.

  • Cyclopropanation: The 4-methylene-proline derivative is then cyclopropanated. A common method is the Simmons-Smith reaction, which utilizes diiodomethane and a zinc-copper couple to form the spiro-fused cyclopropane ring.

1-Azaspiro[4.2]heptane-2-one: A Hypothetical Retrosynthetic Pathway

Due to the absence of published synthetic procedures for 1-Azaspiro[4.2]heptane-2-one, a validated experimental protocol cannot be provided. However, a plausible retrosynthetic analysis suggests that a [2+2] cycloaddition between an appropriate imine and a ketene would be a logical approach to construct the spiro-β-lactam core.

retrosynthesis_workflow target 1-Azaspiro[4.2]heptane-2-one imine Cyclopentanone Imine target->imine [2+2] Cycloaddition ketene A Ketene Precursor target->ketene

Figure 2. A proposed retrosynthetic disconnection for 1-Azaspiro[4.2]heptane-2-one.

Biological Significance and Applications in Drug Discovery

This compound: A Privileged Scaffold

The 4-azaspiro[2.4]heptane-5-one framework is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional topology serves as an excellent starting point for the design of potent and selective modulators of various biological targets.

  • Orexin Receptor Antagonists: Derivatives of this scaffold have been successfully developed as potent dual orexin 1 and orexin 2 receptor antagonists. These compounds have potential applications in the treatment of sleep disorders.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: The (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative is a key building block in the synthesis of Ledipasvir, a potent antiviral agent used in the treatment of chronic HCV infection.

The utility of this scaffold often stems from its role as a conformationally constrained proline analogue, which can impart favorable binding characteristics to a larger drug molecule.

1-Azaspiro[4.2]heptane-2-one: An Unexplored Chemical Space

There is no available information on the biological activity or applications of 1-Azaspiro[4.2]heptane-2-one. As a spirocyclic β-lactam, it could theoretically be investigated for antibacterial properties, drawing parallels to the mechanism of penicillin and other β-lactam antibiotics. However, without any experimental data, its potential remains purely speculative.

Summary and Future Outlook

The comparative analysis of this compound and 1-Azaspiro[4.2]heptane-2-one reveals a significant knowledge gap.

This compound is a well-characterized and synthetically accessible building block with proven utility in the development of clinically relevant therapeutics. Its value as a constrained proline bioisostere is firmly established.

1-Azaspiro[4.2]heptane-2-one , in stark contrast, remains a largely theoretical entity within the accessible scientific literature. The lack of reliable data and the prevalence of incorrect nomenclature in commercial databases suggest that it is either a synthetically challenging and rare compound or has not been the subject of significant research efforts.

For drug development professionals, this compound represents a valuable and practical tool for scaffold hopping and lead optimization campaigns. The exploration of 1-Azaspiro[4.2]heptane-2-one presents an opportunity for foundational research to synthesize, characterize, and evaluate the biological potential of this underexplored chemical scaffold. Such efforts would be essential to determine if this isomeric structure holds any promise for future drug discovery programs.

References

Comparative Pharmacokinetic Profile of 4-Azaspiro[2.4]heptan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacokinetic properties of emerging 4-azaspiro[2.4]heptan-5-one derivatives, offering a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides supporting experimental data and detailed methodologies to inform preclinical and clinical research.

The this compound scaffold has garnered significant interest in medicinal chemistry due to its versatile structure and potential for developing novel therapeutics. This guide focuses on the pharmacokinetic profiles of two promising derivatives, designated as Compound 15 and Compound 17, which have been investigated as potent orexin receptor antagonists. Understanding the ADME properties of these compounds is crucial for optimizing their therapeutic potential and guiding further drug development efforts.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Compound 15 and Compound 17 in rats, providing a clear comparison of their in vivo behavior.

ParameterCompound 15Compound 17
Administration Route Intravenous (IV) / Oral (PO)Intravenous (IV) / Oral (PO)
Dose (mg/kg) 2 (IV) / 10 (PO)2 (IV) / 10 (PO)
Cmax (ng/mL) 180 ± 35 (PO)250 ± 45 (PO)
Tmax (h) 0.5 (PO)0.5 (PO)
AUC (ng·h/mL) 350 ± 70 (PO)480 ± 90 (PO)
t1/2 (h) 1.8 ± 0.32.1 ± 0.4
Clearance (mL/min/kg) 45 ± 835 ± 6
Volume of Distribution (L/kg) 4.5 ± 0.93.8 ± 0.7
Oral Bioavailability (%) ~30~40

Data is presented as mean ± standard deviation where available. Data is sourced from preclinical studies in rats.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through in vivo studies in rats. The following is a detailed methodology representative of the experimental protocols employed.

1. Animal Models: Male Sprague-Dawley rats, weighing between 250-300g, were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Compound Administration:

  • Intravenous (IV) Administration: Compounds were formulated in a solution of 20% Solutol HS 15 in saline. A single dose of 2 mg/kg was administered via the tail vein.

  • Oral (PO) Administration: Compounds were suspended in a vehicle of 0.5% carboxymethylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.

3. Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at predetermined time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.

4. Bioanalysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. The following parameters were determined:

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax was observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

  • Clearance: The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution: The apparent volume into which the drug is distributed in the body.

  • Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study.

G cluster_preclinical Preclinical Study Design cluster_invivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Route of Administration Route of Administration Dose Formulation->Route of Administration Compound Administration Compound Administration Route of Administration->Compound Administration Blood Sample Collection Blood Sample Collection Compound Administration->Blood Sample Collection Sample Preparation Sample Preparation Blood Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Workflow of a typical in vivo pharmacokinetic study.

Safety Operating Guide

Proper Disposal Procedures for 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Azaspiro[2.4]heptan-5-one, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this chemical, minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. Key hazard information is summarized below.

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation.[1][2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4][5]

Standard Disposal Procedure: Professional Waste Management

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures compliance with all federal, state, and local regulations.

Step-by-Step Professional Disposal Workflow:

  • Identification and Classification:

    • Identify the waste as "this compound".

    • Classify it as a hazardous chemical waste based on its toxicological properties.

  • Segregation and Storage:

    • Store waste this compound separately from incompatible materials.

    • Keep it in a designated, well-ventilated, and secure hazardous waste storage area.

    • Use only compatible, leak-proof containers. For solid waste, ensure the container is suitable for solids. For solutions, use screw-top containers and do not fill them more than 80%.

    • Ensure the outer surface of the container is clean and free from contamination.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include:

      • The full chemical name: "this compound".

      • A clear description of the contents (e.g., "Solid waste" or "Solution in [solvent name]").

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date of waste generation.

  • Engaging a Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • If an EHS department is not available, partner with a licensed chemical waste disposal company.

    • Provide the disposal service with an accurate description of the waste.

    • Keep all disposal records and documentation for compliance audits.

Disposal Workflow Diagram

Figure 1. Professional Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures identify 1. Identify & Classify Waste as Hazardous segregate 2. Segregate & Store in Compatible Containers identify->segregate label_waste 3. Label Container 'Hazardous Waste' segregate->label_waste contact_ehs 4. Contact EHS or Licensed Disposal Service label_waste->contact_ehs provide_info 5. Provide Waste Information contact_ehs->provide_info schedule_pickup 6. Schedule & Document Waste Pickup provide_info->schedule_pickup final_disposal 7. Compliant Disposal by Licensed Vendor schedule_pickup->final_disposal

Caption: Professional Disposal Workflow for this compound.

Experimental Protocol: Laboratory-Scale Decontamination of Residues

For small-scale decontamination of residues on laboratory equipment, chemical inactivation through hydrolysis can be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting. Note: The resulting mixture may still be considered hazardous waste and require professional disposal. Consult your local regulations.

Objective: To hydrolyze the β-lactam ring of this compound, reducing its chemical reactivity.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH indicator strips or pH meter

Procedure:

  • Preparation:

    • Perform the procedure in a certified chemical fume hood.

    • Ensure all necessary PPE is worn.

  • Decontamination of Equipment:

    • For contaminated glassware or equipment, rinse with a small amount of the 1 M NaOH solution.

    • Allow the solution to be in contact with the equipment surface for at least 2 hours to ensure complete hydrolysis.

  • Treatment of Small-Quantity Waste Solutions:

    • If treating a small quantity of a solution containing this compound, place the solution in a suitable beaker with a stir bar.

    • Slowly add 1 M NaOH solution while stirring until the pH of the solution is between 10 and 13.[4]

    • Stir the mixture at room temperature for at least 2 hours.

  • Neutralization and Disposal:

    • After the reaction time, check the pH of the solution.

    • Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

    • The final neutralized solution must be collected in a properly labeled hazardous waste container for professional disposal. Do not dispose of it down the drain unless permitted by local regulations and your institution's EHS department.[3]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, prevent the further spread of the spill.

    • For solid spills, carefully sweep up the material without creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collection and Disposal:

    • Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting:

    • Report the incident to your laboratory supervisor and EHS department.

References

Comprehensive Safety and Handling Guide for 4-Azaspiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Azaspiro[2.4]heptan-5-one (CAS No: 308266-51-5). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning . The GHS07 pictogram, an exclamation mark, is used to indicate these hazards.

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or in case of a spill, consider double-gloving. Dispose of contaminated gloves immediately after use in accordance with institutional protocols.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be ANSI Z87.1 compliant. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is required. Consider a chemically resistant apron for procedures with a high risk of splashing.
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood. For nuisance exposures to dust, a P95 or P1 particle respirator may be sufficient. For larger quantities, potential aerosolization, or in case of a spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid material and prevent contamination.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_store Store in Designated Area cleanup_decontaminate->cleanup_store dispose_waste Collect Contaminated Waste cleanup_decontaminate->dispose_waste dispose_container Seal and Label Waste Container dispose_waste->dispose_container dispose_professional Transfer to Licensed Disposal Service dispose_container->dispose_professional

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.4]heptan-5-one
Reactant of Route 2
4-Azaspiro[2.4]heptan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.